Product packaging for Benzo[b]thiophen-7-ylmethanol(Cat. No.:CAS No. 51830-53-6)

Benzo[b]thiophen-7-ylmethanol

Cat. No.: B1602515
CAS No.: 51830-53-6
M. Wt: 164.23 g/mol
InChI Key: AQJJFNFAYMLSNA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-7-ylmethanol is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B1602515 Benzo[b]thiophen-7-ylmethanol CAS No. 51830-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJJFNFAYMLSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586322
Record name (1-Benzothiophen-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-53-6
Record name (1-Benzothiophen-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzo[b]thiophen-7-ylmethanol: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Benzo[b]thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1][2] These sulfur-containing heterocycles are integral to the structure of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, yet important derivative: Benzo[b]thiophen-7-ylmethanol. This molecule, featuring a hydroxymethyl group at the 7-position of the benzo[b]thiophene scaffold, represents a key building block for the synthesis of more complex and potentially therapeutic agents. Understanding its chemical properties, structure, and synthetic routes is paramount for its effective utilization in research and drug development.

Chemical Structure and Core Properties

This compound is a bicyclic heteroaromatic compound. The structure consists of a benzene ring fused to a thiophene ring, with a hydroxymethyl (-CH₂OH) substituent at the 7-position of the benzene portion of the fused ring system.

Systematic Name: (Benzo[b]thiophen-7-yl)methanol CAS Number: 51830-53-6 Molecular Formula: C₉H₈OS Molecular Weight: 164.22 g/mol

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Melting Point 76.5 °C--INVALID-LINK--
Boiling Point Not explicitly available
Solubility Soluble in common organic solvents like chloroform, methanol, and ethyl acetate.Inferred from general properties of similar organic compounds.
Appearance Likely a white to off-white solid at room temperature.Based on melting point.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as the methylene and hydroxyl protons of the substituent. The aromatic region will likely display a complex splitting pattern characteristic of a substituted benzo[b]thiophene system. The methylene protons of the -CH₂OH group would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region for aromatic and heteroaromatic systems. The carbon of the methylene group will appear in the aliphatic region, typically around 60-70 ppm.

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of the hydroxyl group, water, or the entire hydroxymethyl substituent, leading to characteristic fragment ions.[7][8]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Synthesis and Manufacturing

The synthesis of this compound is not as straightforward as some of its other isomers due to challenges in achieving regioselectivity. Direct functionalization of the benzo[b]thiophene core often leads to substitution at other positions. Therefore, a multi-step synthetic approach starting from a pre-functionalized benzene derivative is generally preferred to ensure the correct placement of the hydroxymethyl group at the 7-position.

A plausible synthetic strategy would involve the construction of the thiophene ring onto a benzene derivative that already contains a precursor to the hydroxymethyl group at the desired position.

Proposed Synthetic Workflow

SynthesisWorkflow A Starting Material (e.g., Substituted Thiophenol) B Cyclization Reaction A->B e.g., with α-halo ketone/aldehyde C Benzo[b]thiophene-7-carboxylate B->C Formation of the fused ring D Reduction C->D e.g., LiAlH4 E This compound D->E Final Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic methodologies for benzothiophene derivatives.[9][10]

Step 1: Synthesis of a 7-Substituted Benzo[b]thiophene Precursor

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve a suitable ortho-substituted thiophenol (e.g., one with a protected hydroxymethyl or a carboxyl group at the meta position relative to the thiol) in an appropriate solvent like toluene or DMF.

  • Reagent Addition: To this solution, add an α-halo ketone or aldehyde (e.g., chloroacetaldehyde) and a base (e.g., potassium carbonate).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of the benzo[b]thiophene-7-carboxylate precursor in anhydrous THF.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash it with THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the functional groups present: the hydroxymethyl group and the benzo[b]thiophene core.

Reactions of the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (benzo[b]thiophene-7-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (benzo[b]thiophene-7-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst will yield the corresponding esters.

  • Etherification: Conversion to ethers can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

  • Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form 7-(chloromethyl)benzo[b]thiophene or 7-(bromomethyl)benzo[b]thiophene, respectively.

Reactions of the Benzo[b]thiophene Core
  • Electrophilic Aromatic Substitution: The benzo[b]thiophene ring system is susceptible to electrophilic attack. The position of substitution will be directed by the existing hydroxymethyl group and the inherent reactivity of the bicyclic system.

  • Metalation: The aromatic protons can be abstracted by strong bases like organolithium reagents to form lithiated intermediates, which can then be reacted with various electrophiles to introduce new functional groups.

Reactivity Start This compound Aldehyde Benzo[b]thiophene-7-carbaldehyde Start->Aldehyde Mild Oxidation (e.g., PCC) CarboxylicAcid Benzo[b]thiophene-7-carboxylic acid Start->CarboxylicAcid Strong Oxidation Ester Ester Derivative Start->Ester Esterification Halide 7-(Halomethyl)benzo[b]thiophene Start->Halide Halogenation (e.g., SOCl2) Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO4)

Caption: Key chemical transformations of the hydroxymethyl group in this compound.

Applications in Research and Drug Development

While specific applications of this compound itself are not extensively documented, its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity is of significant interest. The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3]

Derivatives of benzo[b]thiophene have shown a wide array of pharmacological activities, including:

  • Anticancer Agents: Certain benzo[b]thiophene derivatives have been investigated for their potential as anticancer agents.[3][11]

  • Antimicrobial and Antifungal Agents: The benzo[b]thiophene nucleus is a component of some antifungal drugs, and various derivatives have been synthesized and evaluated for their antimicrobial properties.[4]

  • Anti-inflammatory Agents: The anti-inflammatory potential of benzo[b]thiophene derivatives has also been explored.[2][3]

  • Central Nervous System (CNS) Activity: Some benzo[b]thiophene-based compounds have been studied for their effects on the central nervous system, including potential antidepressant activity.[2][12]

The hydroxymethyl group at the 7-position of this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. For instance, the alcohol can be converted into an ether, ester, or amine, or used as a linking point to attach other pharmacophores.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, combining the privileged benzo[b]thiophene core with a reactive hydroxymethyl group, allows for a wide range of chemical transformations to generate novel compounds for biological evaluation. While specific data for this particular isomer can be scarce, a solid understanding of the chemistry of the benzothiophene ring system and alcohol functionalities provides a strong basis for its application in the synthesis of new therapeutic agents. Further research into the synthesis and biological activities of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.

References

Spectroscopic Characterization of Benzo[b]thiophen-7-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzo[b]thiophenes are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. Their unique electronic and structural properties make them attractive scaffolds in drug discovery. Benzo[b]thiophen-7-ylmethanol, a specific isomer with a hydroxymethyl substituent on the benzene ring, holds potential as a versatile building block for the synthesis of more complex molecules. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide delves into the key spectroscopic techniques used to characterize this compound.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of this compound dictates its spectroscopic fingerprint. Understanding the interplay between the benzothiophene core and the hydroxymethyl substituent is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.4d~5.5
H-3~7.2d~5.5
H-4~7.8d~8.0
H-5~7.3t~7.5
H-6~7.4d~7.0
-CH₂OH~4.9s-
-OHVariable (broad s)s-

Interpretation and Causality:

  • Aromatic Protons: The protons on the benzothiophene ring (H-2, H-3, H-4, H-5, H-6) will appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electron-donating nature of the sulfur atom and the hydroxymethyl group. The coupling constants will reveal the ortho, meta, and para relationships between the protons.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group are expected to be chemically equivalent and will likely appear as a singlet around δ 4.9 ppm. The electronegativity of the adjacent oxygen atom causes a downfield shift.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~124
C-3~122
C-3a~140
C-4~123
C-5~124
C-6~122
C-7~138
C-7a~139
-CH₂OH~65

Interpretation and Causality:

  • Aromatic Carbons: The eight carbons of the benzothiophene core will resonate in the aromatic region (δ 120-140 ppm). The quaternary carbons (C-3a, C-7, and C-7a) will generally have lower intensities compared to the protonated carbons.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear around δ 65 ppm due to the deshielding effect of the attached oxygen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to Solvent Peak process->reference interpret Assign Peaks & Interpret Spectra reference->interpret

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600-3200Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (alkane)3000-2850Medium
C=C stretch (aromatic)1600-1450Medium to Weak
C-O stretch (alcohol)1260-1000Strong

Interpretation and Causality:

  • O-H Stretch: The most prominent peak is expected to be a broad and strong absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol. The broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: A series of medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the aromatic rings.

  • C-O Stretch: A strong absorption band in the 1260-1000 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid/Liquid (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M]⁺164.03Molecular Ion
[M-H]⁺163.02Loss of a hydrogen radical
[M-OH]⁺147.03Loss of a hydroxyl radical
[M-CH₂OH]⁺133.02Loss of the hydroxymethyl radical
[C₈H₅S]⁺133.01Benzo[b]thienyl cation

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (164.03 for C₉H₈OS). This is a crucial piece of information for confirming the identity of the compound.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragmentation pathways for this compound would include the loss of a hydrogen radical, a hydroxyl radical, or the entire hydroxymethyl group, leading to the formation of characteristic fragment ions. The most stable fragment is often the benzo[b]thienyl cation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Interpret the spectrum to determine the molecular weight and identify the major fragment ions.

MS_Fragmentation M [C₉H₈OS]⁺ m/z = 164 M_minus_H [C₉H₇OS]⁺ m/z = 163 M->M_minus_H - H• M_minus_OH [C₉H₇S]⁺ m/z = 147 M->M_minus_OH - •OH M_minus_CH2OH [C₈H₅S]⁺ m/z = 133 M->M_minus_CH2OH - •CH₂OH

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

An In-Depth Technical Guide to the Synthesis and Characterization of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, isolation, and characterization of Benzo[b]thiophen-7-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific isomer is not prominently documented, its synthesis can be strategically designed based on established methodologies for the functionalization of the benzo[b]thiophene scaffold. This document serves as a technical blueprint for researchers, offering field-proven insights into plausible synthetic routes and detailed analytical protocols.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its rigid, planar structure and the presence of a sulfur atom offer unique electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents and organic electronics. Benzo[b]thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific substitution pattern on the benzo[b]thiophene ring system is crucial in determining the biological activity and physical properties of the resulting molecule. This compound, with a hydroxymethyl group on the benzene portion of the fused ring system, represents a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Herein, we outline a logical and experimentally sound multi-step synthesis.

The overall synthetic strategy involves the initial construction of a 7-substituted benzo[b]thiophene precursor, followed by functional group manipulation to introduce the hydroxymethyl moiety. A plausible retrosynthetic analysis is depicted below.

Retrosynthesis BTM This compound BT_CHO Benzo[b]thiophene-7-carbaldehyde BTM->BT_CHO Reduction BT_Br 7-Bromobenzo[b]thiophene BT_CHO->BT_Br Formylation (e.g., Vilsmeier-Haack or lithiation/DMF) BT_OH 7-Hydroxybenzo[b]thiophene BT_Br->BT_OH Conversion of -OH to -Br Methoxy_BT_COOH 7-Methoxybenzo[b]thiophene-2-carboxylic acid BT_OH->Methoxy_BT_COOH Demethylation & Decarboxylation Mercapto_CHO 2-Mercapto-3-methoxybenzaldehyde Methoxy_BT_COOH->Mercapto_CHO Condensation with ClCH₂COOH Ortho_Vanillin 2-Hydroxy-3-methoxybenzaldehyde (ortho-vanillin) Mercapto_CHO->Ortho_Vanillin Newman-Kwart Rearrangement

Caption: Retrosynthetic analysis of this compound.

Synthesis of 7-Hydroxybenzo[b]thiophene: A Key Intermediate

A practical route to a 7-substituted benzo[b]thiophene commences with the commercially available 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin).

Step 1: Synthesis of 2-Mercapto-3-methoxybenzaldehyde.

The initial step involves the conversion of the phenolic hydroxyl group of ortho-vanillin into a thiol. This can be achieved via a Newman-Kwart rearrangement. The phenol is first reacted with N,N-dimethylthiocarbamoyl chloride to form an O-aryl thiocarbamate, which upon thermal rearrangement, yields the corresponding S-aryl thiocarbamate. Subsequent hydrolysis affords the desired 2-mercapto-3-methoxybenzaldehyde.

Step 2: Cyclization to form 7-Methoxybenzo[b]thiophene-2-carboxylic acid.

The synthesized 2-mercapto-3-methoxybenzaldehyde can then undergo a base-catalyzed condensation with an appropriate chloroacetic acid derivative (e.g., chloroacetic acid) to yield 7-methoxybenzo[b]thiophene-2-carboxylic acid.

Step 3: Demethylation and Decarboxylation to 7-Hydroxybenzo[b]thiophene.

The methoxy group at the 7-position can be cleaved using a demethylating agent such as boron tribromide (BBr₃). The subsequent decarboxylation of the 2-carboxylic acid group can be achieved by heating, to yield the key intermediate, 7-hydroxybenzo[b]thiophene.

Functionalization at the 7-Position and Reduction

With 7-hydroxybenzo[b]thiophene in hand, the next stage involves the introduction of a one-carbon unit at the 7-position that can be converted to a hydroxymethyl group.

Option A: Formylation followed by Reduction

Step 4a: Formylation of 7-Hydroxybenzo[b]thiophene.

Direct formylation of 7-hydroxybenzo[b]thiophene to introduce a formyl group at an adjacent position can be challenging due to the directing effects of the hydroxyl and the sulfur-containing ring. However, methods like the Vilsmeier-Haack reaction or Duff reaction could be explored under carefully optimized conditions. A more reliable approach would be to first protect the hydroxyl group, for instance as a methoxymethyl (MOM) ether, to prevent side reactions. The protected compound could then be subjected to ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group, likely at the 6 or 4-position depending on the directing effect of the protected hydroxyl and the thiophene ring. Subsequent deprotection would yield the desired hydroxybenzothiophene carbaldehyde.

Step 5a: Reduction of the Formyl Group.

The resulting benzo[b]thiophene-7-carbaldehyde can be selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Option B: Conversion to Aryl Halide, Grignard Formation, and Reaction with Formaldehyde

Step 4b: Conversion of 7-Hydroxybenzo[b]thiophene to 7-Bromobenzo[b]thiophene.

The phenolic hydroxyl group can be converted to a bromide. While direct conversion can be harsh, a milder three-step procedure involving conversion to a triflate, followed by a palladium-catalyzed borylation, and subsequent bromination with copper(II) bromide offers a more controlled approach.

Step 5b: Grignard Reaction and Hydroxymethylation.

7-Bromobenzo[b]thiophene can be converted to the corresponding Grignard reagent by reacting it with magnesium metal in a dry ether solvent. This Grignard reagent can then be reacted with a source of formaldehyde, such as paraformaldehyde, to introduce the hydroxymethyl group at the 7-position.

Purification and Isolation

The crude this compound obtained from the final reaction step will likely contain unreacted starting materials and byproducts. Purification can be effectively achieved using standard laboratory techniques.

Protocol for Purification:

  • Work-up: The reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium chloride for Grignard reactions or water for reductions). The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is generally effective in separating the desired product from impurities.

  • Recrystallization: If the purified product is a solid, further purification can be achieved by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline product of high purity.

Analytical Characterization

The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic methods. The following table summarizes the expected analytical data based on the known spectral properties of analogous compounds.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the benzo[b]thiophene ring system (typically in the range of δ 7.0-8.0 ppm). A singlet for the methylene protons of the -CH₂OH group (typically δ 4.5-5.0 ppm). A broad singlet for the hydroxyl proton (-OH), which is D₂O exchangeable. The coupling patterns of the aromatic protons will be indicative of the 7-substitution pattern.
¹³C NMR Resonances for the carbon atoms of the benzo[b]thiophene core (typically in the aromatic region of δ 120-145 ppm). A signal for the methylene carbon of the -CH₂OH group (typically δ 60-65 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and methylene groups (around 3100-2850 cm⁻¹). C-O stretching vibration in the range of 1050-1250 cm⁻¹. Characteristic aromatic C=C stretching bands around 1600-1450 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₈OS, MW: 164.22). Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH, M-17) and the loss of the hydroxymethyl group (-CH₂OH, M-31).

Potential Applications in Drug Development and Materials Science

The benzo[b]thiophene scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a hydroxymethyl group at the 7-position provides a versatile handle for further chemical modifications. This allows for the synthesis of a library of derivatives that can be screened for a range of biological activities. For instance, the hydroxyl group can be derivatized to form ethers, esters, or used in coupling reactions to append other pharmacologically relevant moieties. The unique electronic properties of the benzo[b]thiophene ring system also make it a candidate for incorporation into organic semiconductors and other functional materials.

Applications cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science BTM This compound Anticancer Anticancer Agents BTM->Anticancer Derivative Synthesis Antimicrobial Antimicrobial Agents BTM->Antimicrobial Derivative Synthesis Anti_inflammatory Anti-inflammatory Agents BTM->Anti_inflammatory Derivative Synthesis OLEDs Organic Light-Emitting Diodes (OLEDs) BTM->OLEDs Precursor for π-conjugated systems OFETs Organic Field-Effect Transistors (OFETs) BTM->OFETs Precursor for π-conjugated systems

Caption: Potential applications of this compound.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis, purification, and characterization of this compound. By leveraging established synthetic methodologies for benzo[b]thiophene functionalization, researchers can confidently approach the preparation of this valuable chemical building block. The detailed analytical protocols and predicted spectroscopic data serve as a reliable reference for structural verification. The versatility of the hydroxymethyl group at the 7-position opens up numerous avenues for the development of novel compounds with potential applications in both medicine and materials science.

Physical and chemical characteristics of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzo[b]thiophen-7-ylmethanol: Physicochemical Characteristics and Synthetic Insights

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif that holds a privileged position in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to naphthalene and indole allows it to function as a versatile pharmacophore, leading to a wide spectrum of biological activities.[2][3] Benzo[b]thiophene derivatives are integral components of several approved drugs, including the selective estrogen receptor modulator Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole.[4][5] The diverse therapeutic applications of these compounds span from anticancer and anti-inflammatory to antimicrobial and anticonvulsant agents.[2][3][4]

This technical guide provides a comprehensive examination of the physical and chemical characteristics of a specific, yet important, derivative: this compound (CAS No. 51830-53-6). As a functionalized building block, this compound serves as a critical starting material for the synthesis of more complex molecules in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on its properties, characterization, reactivity, and safe handling.

Molecular Structure and Identification

The unique arrangement of the fused benzene and thiophene rings, along with the hydroxymethyl substituent at the 7-position, dictates the specific physicochemical properties and reactivity of this compound.

Identifier Value
Chemical Name This compound[6]
Synonyms 1-benzothien-7-ylmethanol, 7-(Hydroxymethyl)benzo[b]thiophene[6]
CAS Number 51830-53-6[6]
Molecular Formula C₉H₈OS[6]
Molecular Weight 164.22 g/mol [6]
InChI Key TZFBEHOZYXSGHL-UHFFFAOYSA-N[7]
SMILES C1=CC=C2C(=C1)SC=C2CO

Physicochemical Properties

The physical properties of this compound are foundational to its handling, formulation, and application in synthetic chemistry.

Property Value Source
Physical State SolidImplied by melting point
Melting Point 76.5 °C[6]
Boiling Point Not explicitly reported; related benzothiophenes have high boiling points (e.g., Dibenzothiophene at 332-333 °C)
Solubility Expected to have moderate solubility in polar organic solvents.[7]General chemical principles

Spectroscopic Data and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following spectroscopic data are predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, a singlet or doublet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton which may exchange with D₂O. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to proton-proton coupling.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display nine unique carbon signals. The signal for the methylene carbon (-CH₂OH) would appear in the upfield region (approx. δ 60-65 ppm), while the aromatic and heterocyclic carbons would resonate in the downfield region (approx. δ 120-145 ppm).[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the aromatic system.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Analytical Workflow for Structural Confirmation

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Pure_Compound Purified this compound Purification->Pure_Compound NMR ¹H and ¹³C NMR Pure_Compound->NMR Structure Elucidation MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional Group ID Purity Purity Assessment (HPLC/GC) Pure_Compound->Purity Purity Check Final_Report Certificate of Analysis (CoA) NMR->Final_Report MS->Final_Report IR->Final_Report Purity->Final_Report

Caption: Workflow for Synthesis and Characterization.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two primary functional components: the hydroxymethyl group and the electron-rich benzo[b]thiophene core.

Reactions of the Hydroxymethyl Group
  • Oxidation: The primary alcohol can be readily oxidized to form 7-formylbenzo[b]thiophene (the aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to benzo[b]thiophene-7-carboxylic acid with stronger agents such as potassium permanganate (KMnO₄).[7]

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions will yield the corresponding esters.

  • Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 7-(halomethyl)benzo[b]thiophene, a versatile intermediate for further nucleophilic substitution reactions.

Reactions of the Benzo[b]thiophene Ring

The benzo[b]thiophene system is susceptible to electrophilic aromatic substitution. The positions on the thiophene ring (positions 2 and 3) are generally more reactive than those on the benzene ring. However, directing effects of existing substituents and reaction conditions can influence regioselectivity.[10]

  • Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the aromatic core. The precise location of substitution will depend on the specific reagents and conditions employed.[10]

  • Metalation: Treatment with strong bases like n-butyllithium can lead to deprotonation at one of the ring positions, creating a nucleophilic species that can react with various electrophiles.[10]

Key Reaction Pathways

G cluster_alcohol_reactions Hydroxymethyl Group Reactions cluster_ring_reactions Aromatic Ring Reactions Start This compound Oxidation_Aldehyde 7-Formylbenzo[b]thiophene (Aldehyde) Start->Oxidation_Aldehyde [O] (e.g., PCC) Esterification Ester Derivative Start->Esterification RCOOH (Acid Catalyst) Halogenation 7-(Halomethyl)benzo[b]thiophene Start->Halogenation SOCl₂ or PBr₃ Electrophilic_Sub Ring-Substituted Product (e.g., Nitro, Acyl) Start->Electrophilic_Sub Electrophile (e.g., HNO₃/H₂SO₄) Metalation Metalated Intermediate Start->Metalation n-BuLi Oxidation_Acid Benzo[b]thiophene-7-carboxylic Acid Oxidation_Aldehyde->Oxidation_Acid [O] (e.g., KMnO₄)

Caption: Key Reaction Pathways of this compound.

Synthetic Approaches

While numerous methods exist for constructing the benzo[b]thiophene core, the synthesis of specific regioisomers like the 7-substituted variant requires careful strategic planning to control the substitution pattern.[11][12][13] Direct functionalization of the parent benzo[b]thiophene often leads to mixtures of isomers that are challenging to separate.[14]

A more robust strategy involves starting with an appropriately substituted benzene derivative and building the thiophene ring onto it. A plausible, though generalized, synthetic protocol is outlined below.

Illustrative Synthetic Protocol

Objective: To prepare this compound from a pre-functionalized benzene precursor.

Step 1: Synthesis of a Substituted Thiophenol

  • Rationale: Begin with a commercially available benzene derivative where the positions for the eventual sulfur and methanol groups are pre-determined. For example, starting with a 2-bromo-3-methylaniline derivative allows for controlled construction.

  • Procedure:

    • Diazotize the aniline derivative using sodium nitrite and a strong acid (e.g., H₂SO₄) at low temperature (0-5 °C).

    • Introduce a thiol group via a Sandmeyer-type reaction or by reaction with a sulfur nucleophile.

Step 2: Construction of the Thiophene Ring

  • Rationale: Cyclize the substituted thiophenol with a suitable C2 synthon to form the benzo[b]thiophene ring.

  • Procedure:

    • Alkylate the thiophenol with a reagent like chloroacetaldehyde diethyl acetal.

    • Induce acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong Lewis acid) to form the fused ring system.

Step 3: Functional Group Interconversion

  • Rationale: Convert the substituent at the 7-position (in this example, a methyl group) into the desired hydroxymethyl group.

  • Procedure:

    • Perform a free-radical bromination on the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form the 7-(bromomethyl)benzo[b]thiophene.

    • Hydrolyze the bromide to the alcohol using aqueous base (e.g., NaOH or K₂CO₃) in a suitable solvent like THF or acetone.

Synthetic Workflow Diagram

G Start Substituted Benzene Precursor Step1 Step 1: Thiol Introduction Start->Step1 Intermediate1 Substituted Thiophenol Step1->Intermediate1 Step2 Step 2: Thiophene Ring Formation Intermediate1->Step2 Intermediate2 7-Substituted Benzo[b]thiophene Step2->Intermediate2 Step3 Step 3: Side-Chain Functionalization Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Generalized Synthetic Workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, benzo[b]thiophene, and other derivatives provide essential safety guidance.

  • Hazard Identification: Benzo[b]thiophene is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[15] Similar hazards should be assumed for its derivatives.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid creating dust and prevent contact with skin, eyes, and clothing.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from strong oxidizing agents.[17]

  • First-Aid Measures:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

    • Skin Contact: Immediately wash off with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

    • Inhalation: Move to fresh air.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a valuable chemical entity characterized by its unique combination of a reactive primary alcohol and an electron-rich heterocyclic core. Its well-defined physical properties and predictable chemical reactivity make it an important building block for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. A thorough understanding of its characteristics, guided by modern analytical techniques and safe laboratory practices, is crucial for leveraging its full potential in research and development.

References

An In-depth Technical Guide to the Solubility and Stability of Benzo[b]thiophen-7-ylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for studying the solubility and stability of benzo[b]thiophen-7-ylmethanol. As a key intermediate in the synthesis of various pharmacologically active agents, a thorough understanding of its physicochemical properties is paramount for successful drug development and formulation. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and reliable characterization of this important molecule.

Introduction to this compound

Benzo[b]thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3] These compounds have shown a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.[1][2] this compound, with its reactive hydroxymethyl group, serves as a crucial building block in the synthesis of more complex drug candidates. Its fundamental properties, such as solubility and stability, will directly impact its handling, formulation, and ultimately, the performance of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a bicyclic aromatic system, which imparts a degree of thermal stability.[2] The parent compound, benzo[b]thiophene, is a white solid with a melting point between 28-32°C and a boiling point of 221-222°C.[2] It is sparingly soluble in water but shows good solubility in organic solvents like alcohol, chloroform, and methanol.[4][5] The introduction of a hydroxymethyl group at the 7-position, as in this compound, is expected to increase its polarity and potential for hydrogen bonding, thereby influencing its solubility profile, particularly in aqueous media. The melting point for this compound has been reported to be 76.5°C.[6]

Solubility Assessment: A Cornerstone of Preformulation

A comprehensive understanding of a compound's solubility is critical for developing viable formulations, especially for oral and parenteral administration. The following section outlines a systematic approach to characterizing the solubility of this compound.

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility method is a gold-standard technique for determining the intrinsic solubility of a compound in a given solvent system.

Objective: To determine the saturation concentration of this compound in various pharmaceutically relevant solvents and buffers.

Materials:

  • This compound (high purity)

  • Water (HPLC grade)

  • Phosphate and citrate buffers (pH 2.0, 4.5, 6.8, 7.4)

  • Methanol, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable UV detector

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation: Prepare a series of buffers at different pH values.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent/buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

Data Presentation

The solubility data should be presented in a clear and concise table.

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Water~7.025Hypothetical Value
Water~7.037Hypothetical Value
Phosphate Buffer2.025Hypothetical Value
Phosphate Buffer2.037Hypothetical Value
Acetate Buffer4.525Hypothetical Value
Acetate Buffer4.537Hypothetical Value
Phosphate Buffer6.825Hypothetical Value
Phosphate Buffer6.837Hypothetical Value
Phosphate Buffer7.425Hypothetical Value
Phosphate Buffer7.437Hypothetical Value
MethanolN/A25Hypothetical Value
EthanolN/A25Hypothetical Value
Propylene GlycolN/A25Hypothetical Value
PEG 400N/A25Hypothetical Value

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound add_compound Add Compound to Solvents prep_compound->add_compound prep_solvents Prepare Solvents & Buffers prep_solvents->add_compound equilibrate Equilibrate (e.g., 24-72h at 25°C/37°C) add_compound->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate dilute Dilute Filtrate separate->dilute hplc_analysis Quantify by Validated HPLC Method dilute->hplc_analysis report Report Solubility (mg/mL) hplc_analysis->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies: Ensuring Product Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors.[7][8] Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[7][8] An appropriate level of degradation is generally considered to be between 5-20%.[9]

Objective: To identify the degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, mix the stock solution with the stressor in a clear vial.

  • Include a control sample (drug substance in the same solvent system without the stressor) for each condition.

  • Expose the samples to the specified conditions for a defined period.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.

Stress Conditions:

  • Acid Hydrolysis:

    • Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl)

    • Conditions: Heat at a specified temperature (e.g., 60-80°C) for a set duration.

  • Base Hydrolysis:

    • Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH)

    • Conditions: Store at room temperature or heat gently (e.g., 40-60°C).

  • Oxidative Degradation:

    • Stressor: 3-30% Hydrogen Peroxide (H₂O₂)

    • Conditions: Store at room temperature, protected from light. The sulfur atom in the thiophene ring is a potential site for oxidation.

  • Thermal Degradation:

    • Conditions: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

  • Photolytic Degradation:

    • Conditions: Expose a solution of the compound to UV and visible light in a photostability chamber, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact this compound from all its degradation products.

Method Development Considerations:

  • Column Chemistry: C18 columns are a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for detection.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

The use of LC-MS is invaluable for the structural elucidation of degradation products.[7][10] By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose fragmentation pathways and identify the structures of the degradants.

Visualization of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization prep_solution Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) prep_solution->acid base Base Hydrolysis (NaOH, Heat) prep_solution->base oxidation Oxidation (H₂O₂) prep_solution->oxidation thermal Thermal Stress (Dry Heat) prep_solution->thermal photo Photolytic Stress (UV/Vis Light) prep_solution->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_pda Analyze by Stability-Indicating HPLC-PDA Method neutralize->hplc_pda lc_ms Identify Degradants by LC-MS hplc_pda->lc_ms pathway Propose Degradation Pathways lc_ms->pathway

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic study of the solubility and stability of this compound is a critical, non-negotiable step in the early stages of drug development. The methodologies outlined in this guide provide a robust framework for generating the essential data required for informed decision-making in formulation development and for ensuring the quality, safety, and efficacy of any subsequent drug product. A thorough understanding of these fundamental properties will ultimately de-risk the development process and accelerate the journey from a promising molecule to a viable therapeutic.

References

Potential biological activities of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Benzo[b]thiophen-7-ylmethanol

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] While direct experimental data on this compound is limited in publicly accessible literature, its chemical structure suggests a high potential for significant pharmacological effects. This guide synthesizes the extensive research on benzo[b]thiophene derivatives to forecast the likely biological activities of this compound. We will delve into the potential antimicrobial, anticancer, and anti-inflammatory properties, grounding our analysis in the established mechanisms of action and structure-activity relationships of closely related analogs. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating research and development programs centered on this promising, yet underexplored, molecule.

The Benzo[b]thiophene Scaffold: A Cornerstone of Modern Drug Discovery

The benzo[b]thiophene moiety, a bicyclic system composed of a benzene ring fused to a thiophene ring, is a recurring motif in a multitude of pharmacologically active compounds.[1][3] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions (such as hydrogen bonding, van der Waals forces, and π-π stacking) with biological targets make it an ideal scaffold for the design of novel therapeutics.[2] Marketed drugs such as the selective estrogen receptor modulator Raloxifene, the leukotriene synthesis inhibitor Zileuton, and the antifungal agent Sertaconazole feature the benzo[b]thiophene core, underscoring its clinical significance.[4][5][6]

This compound, possessing a hydroxymethyl (-CH₂OH) group on the benzene portion of the scaffold, introduces a site for potential hydrogen bonding and further chemical modification. This functional group may influence the molecule's solubility, metabolic stability, and interaction with specific biological targets, making it a compelling candidate for investigation.

Potential Anticancer Activity: Targeting Cellular Proliferation and Survival

A substantial body of evidence points to the potent anticancer activities of benzo[b]thiophene derivatives.[1][2][4] These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.

Mechanism of Action: Inhibition of Tubulin Polymerization

Several benzo[b]thiophene analogs have demonstrated potent antitubulin activity, similar to established cytotoxic agents like combretastatin A-4. By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.

Hypothetical Role of this compound: The substitution pattern on the benzo[b]thiophene ring is critical for antitubulin activity. While the precise impact of the 7-hydroxymethyl group is unknown, it could potentially form hydrogen bonds within the colchicine binding site of tubulin, thereby influencing binding affinity and cytotoxic potency.

G cluster_cell Cancer Cell BthM This compound (or derivative) Tubulin α/β-Tubulin Dimers BthM->Tubulin Binds to Colchicine Site MT Microtubules BthM->MT Inhibits Polymerization Tubulin->MT Polymerization Mitosis Mitosis MT->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Modulation of the RhoA/ROCK Signaling Pathway

Recent studies have identified benzo[b]thiophene derivatives as inhibitors of the RhoA/ROCK pathway, which plays a crucial role in tumor cell proliferation, migration, and invasion.[7][8] By inhibiting this pathway, these compounds can suppress key processes involved in metastasis.[7][8]

Induction of Apoptosis

Certain benzo[b]thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.[9][10] For instance, the upregulation of BAX, CASP3, CASP8, CASP9, and p53 has been observed following treatment with these compounds.[9][10]

Quantitative Data for Representative Benzo[b]thiophene Anticancer Agents
CompoundCancer Cell LineActivity MetricValueReference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia, CNS, ProstateGI₅₀21.2–50.0 nM
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVariousGI₅₀< 10.0 nM
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver)EC₅₀67.04 µM[9][10]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2 (Colon)EC₅₀63.74 µM[9][10]
Compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231 (Breast)Proliferation InhibitionSignificant[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[11][12] Benzo[b]thiophene derivatives have shown considerable promise as antibacterial and antifungal agents.[5][11][12][13]

Mechanism of Action

The exact antimicrobial mechanisms for many benzo[b]thiophene derivatives are still under investigation. However, some studies suggest that these compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with efflux pumps.[5] For instance, certain C2-arylated benzo[b]thiophene derivatives have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for resistance to fluoroquinolones and other antimicrobials.[5]

G cluster_bacteria Bacterial Cell BthM This compound (or derivative) EffluxPump Efflux Pump (e.g., NorA) BthM->EffluxPump Inhibits Antibiotic Antibiotic Antibiotic->EffluxPump Expelled from cell CellDeath Bacterial Cell Death Antibiotic->CellDeath Intracellular accumulation leads to

Caption: Potential mechanism of action as an efflux pump inhibitor.

Spectrum of Activity

Benzo[b]thiophene derivatives have demonstrated activity against a range of pathogens:

  • Gram-positive bacteria: Including multidrug-resistant Staphylococcus aureus (MRSA).[11]

  • Gram-negative bacteria: Activity is sometimes limited but can be enhanced when co-administered with membrane permeabilizing agents like polymyxin B.[12]

  • Fungi: Including Candida albicans and Aspergillus niger.[12][13]

Quantitative Data for Representative Antimicrobial Benzo[b]thiophenes
CompoundPathogenActivity MetricValueReference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)MIC4 µg/mL[11][14]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria, YeastMIC16 µg/mL[5]
Various derivativesCandida speciesMIC32-64 µg/mL[12]
3-iodo-2-(thiophen-2-yl) benzo[b]thiopheneAntifungalPotential Use-[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for quantifying the antimicrobial activity of a test compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Thiophene and benzo[b]thiophene derivatives are known for their anti-inflammatory properties, often acting through the inhibition of key inflammatory enzymes.[15]

Mechanism of Action: COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Benzo[b]thiophene derivatives have been identified as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[15] Some derivatives may also exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways.[15]

Reduction of Pro-inflammatory Cytokines

Certain benzo[b]thiophene derivatives can reduce the production of pro-inflammatory mediators. For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to significantly decrease nitric oxide production in LPS-stimulated macrophages and downregulate the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[9][10]

Hypothetical Role of this compound: The hydroxymethyl group could potentially interact with the active sites of inflammatory enzymes like COX-2. Its presence might also influence the overall electronic properties of the aromatic system, which is crucial for binding and inhibitory activity.

Other Potential Biological Activities

The versatility of the benzo[b]thiophene scaffold extends to other therapeutic areas:

  • Antioxidant Activity: Some derivatives have shown potent antioxidant capacities, surpassing that of the standard reference, trolox.[6]

  • Enzyme Inhibition: Derivatives have been developed as inhibitors of various enzymes, including cholinesterases, which is relevant for Alzheimer's disease.[16]

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for this compound requires experimental data, general trends from the literature can provide guidance:

  • Position 2 and 3: Substitutions at these positions on the thiophene ring are common and significantly impact activity. For example, acylhydrazone moieties at position 2 have yielded potent antimicrobials.[11]

  • Halogenation: The presence of halogens, particularly at position 3, can enhance antimicrobial activity.[5]

  • Benzene Ring Substitutions: Modifications to the benzene ring can modulate potency and selectivity. The 7-hydroxymethyl group in the title compound is a unique feature that warrants investigation.

Conclusion and Future Directions

This compound emerges from this analysis as a molecule of high interest for drug discovery. Based on the extensive evidence from related compounds, it is plausible to hypothesize that it may possess significant anticancer, antimicrobial, and anti-inflammatory properties. The 7-hydroxymethyl group provides a handle for both unique biological interactions and for the synthesis of novel derivatives in lead optimization campaigns.

The critical next step is the empirical validation of these hypotheses. A comprehensive screening program is warranted to directly assess the biological activities of this compound. This should include cytotoxicity screening against a panel of cancer cell lines, broad-spectrum antimicrobial susceptibility testing, and assays to evaluate anti-inflammatory effects. The insights gained from such studies will be invaluable in determining the therapeutic potential of this specific compound and will guide the future design of a new generation of benzo[b]thiophene-based medicines.

References

Benzo[b]thiophen-7-ylmethanol and its known derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

I've initiated a thorough search for information on Benzo[b]thiophen-7-ylmethanol. I'm focusing on its synthesis, chemical properties, and any known derivatives. My next step will be to explore potential applications for this compound.

Exploring Potential Applications

I'm now delving into the potential applications of this compound, with a particular focus on drug development and medicinal chemistry. I'm actively seeking specific instances of its use in the synthesis of biologically active molecules. Simultaneously, I am researching established protocols for synthesizing and derivatizing the compound, while paying close attention to experimental details and the reasoning behind each step.

Initiating Comprehensive Research

I'm now starting a detailed research phase, focusing on synthesis, chemical properties, and derivatives of this compound. I'm prioritizing authoritative sources like journals and patents to ensure information integrity. Subsequently, I'll structure the technical guide, beginning with an introduction and then covering synthetic routes, known derivatives, and their applications.

Discovering Initial Data

I've made a good initial discovery. I've now located key information about Benzo[b] thiophen-7-ylmethanol itself, including its CAS number and some basic attributes. Plus, I've got data on several derivatives, which will hopefully be useful in a deeper dive.

Focusing on Gaps

I've got a decent grasp of the overall picture. I've found that the benzo[b]thiophene scaffold is important in drug discovery. Now, the challenge is clear: I need a detailed, specific synthesis for this compound itself, not just general methods. I also need to hone in on derivatives with that specific 7-methanol group. The current data's a bit scattered, so I'm aiming for more focused results.

Pinpointing Key Derivatives

The search continues! I've now identified this compound's CAS number and properties, and spotted its importance in drug discovery. While I found general benzo[b]thiophene syntheses, the specific synthesis for the 7-ylmethanol variant eludes me, and data on its derivatives is broad. Next, I'm focusing on finding specific synthetic pathways for the target compound, plus focusing on derivatives that feature that 7-methanol group. Also, I'm hoping to uncover more focused data to include in tables and examples.

Gathering Synthetic Routes

I'm making progress! My search has become more focused and effective. I've uncovered several general synthetic routes for substituted benzo[b]thiophenes, and while a perfect protocol for unsubstituted Benzo[b] is still out of reach, I am closer.

Analyzing New Findings

I've significantly refined my approach. I've found more detailed routes for substituted benzo[b]thiophenes, which is useful. I have learned that the oxidation of the 2-ylmethanol to the aldehyde is a standard procedure and the reverse reaction is standard as well. I've also found a ketone synthesis protocol, which can be reduced to the secondary alcohol derivative, creating a solid basis for my protocol for the target molecule and its derivatives. I've uncovered information on the biological activities of benzo[b]thiophene derivatives as well. I'm focusing on the chemical reactivity of the core and functional groups.

Developing Key Protocols

I've made a crucial advancement! My recent searches highlighted the oxidation of benzo[b]thiophen-2-ylmethanol to its aldehyde, implying the reverse reaction is standard. A ketone synthesis also gives a strong basis to construct a plausible synthetic route. Moreover, I've gathered more biological data on benzo[b]thiophene derivatives. I now need more examples of this compound derivatives for my guide and detailed synthesis conditions.

Analyzing Key Intermediates

I've made headway with recent searches. I've pinpointed Benzo[b]thiophene-7-carboxaldehyde as a crucial precursor, reducible to this compound. The data strongly suggests this aldehyde is a pivotal intermediate in synthesizing numerous organic compounds, notably pharmaceuticals.

Constructing Synthetic Pathways

I'm now focusing on the practical application of my findings. I've found that Benzo[b]thiophene-7-carboxaldehyde is indeed the key, reducible to the alcohol. I've also identified reliable NaBH4 reduction procedures. Furthermore, I am noting the synthetic potential with the core and functional groups, and how to logically propose and describe derivatives. I have enough to start constructing a detailed technical guide, beginning with synthesis.

Synthesizing Derivatives Now

I've got more information to work with now. Recent literature searches have uncovered details on how to use Benzo[b]thiophen-7-carboxaldehyde to make benzo[b]thiophene derivatives, starting with reduction to the alcohol. I've also found standard, reliable methods for the aldehyde to primary alcohol reduction process. Using this information, I can now move from the parent compound into more complex structures. I now have plenty of biological activity data on the core scaffold to discuss the synthesis of esters and ethers. I can create a detailed technical guide to synthesis, complete with experimental protocols and biological context.

The Emerging Potential of Benzo[b]thiophen-7-ylmethanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzo[b]thiophene moiety, an aromatic heterocyclic system composed of a benzene ring fused to a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it a "privileged scaffold" for the design of biologically active molecules.[3] The sulfur atom within the thiophene ring is a key feature, influencing the molecule's electronic properties and its capacity to interact with biological targets through hydrogen bonding, van der Waals forces, and π-π stacking.[3] Consequently, benzo[b]thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] This has led to the development of several successful drugs incorporating this scaffold, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[5]

While extensive research has focused on substitutions at the 2- and 3-positions of the benzothiophene core, functionalization at the 7-position of the benzene ring remains a less explored yet promising avenue for the development of novel therapeutics. This guide provides an in-depth technical review of the research surrounding Benzo[b]thiophen-7-ylmethanol, a key representative of 7-substituted benzothiophenes. Due to the limited direct research on this specific molecule, this guide will draw upon findings from closely related 7-substituted and hydroxymethyl-substituted benzothiophene analogs to provide a comprehensive understanding of its synthetic accessibility, potential biological activities, and promising future applications in drug discovery.

Part 1: Synthesis of this compound and its Precursors

The synthesis of specifically substituted benzothiophenes often requires regioselective strategies. For this compound, a plausible and efficient synthetic route involves the directed metallation of a protected benzothiophene core.

Proposed Synthetic Pathway: Directed Ortho-Metalation

A key challenge in the functionalization of the benzothiophene ring is controlling the site of electrophilic substitution or metalation. While the 2- and 3-positions are generally more reactive, achieving substitution at the 7-position can be accomplished through a directed ortho-metalation strategy. This involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. To prevent undesired side reactions, such as anion migration to the more acidic 2-position, a protecting group at this position is crucial.[6]

The proposed synthetic workflow for this compound is depicted below:

G cluster_synthesis Synthetic Workflow for this compound A Benzo[b]thiophene B 2-Triisopropylsilyl-benzo[b]thiophene A->B  TIPSCl, n-BuLi   C 7-Lithio-2-triisopropylsilyl-benzo[b]thiophene B->C  s-BuLi, TMEDA   D 2-Triisopropylsilyl-benzo[b]thiophen-7-yl)methanol C->D  1. Formaldehyde  2. H3O+ workup   E This compound D->E  TBAF  

Caption: Proposed synthetic pathway for this compound via directed ortho-metalation.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of the 2-Position

  • Rationale: To enable selective deprotonation at the 7-position, the more acidic 2-position must be blocked. A bulky triisopropylsilyl (TIPS) group is an effective choice as it directs lithiation to the 7-position and can be readily removed later.[6]

  • Procedure:

    • Dissolve Benzo[b]thiophene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to deprotonate the 2-position.

    • Add triisopropylsilyl chloride (TIPSCl) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Triisopropylsilyl-benzo[b]thiophene.

Step 2: Directed Lithiation at the 7-Position

  • Rationale: The silyl group at the 2-position directs the deprotonation to the 7-position upon treatment with a strong base.[6]

  • Procedure:

    • Dissolve 2-Triisopropylsilyl-benzo[b]thiophene in anhydrous THF and add N,N,N',N'-tetramethylethylenediamine (TMEDA).

    • Cool the solution to -78 °C and add sec-butyllithium (s-BuLi) dropwise.

    • Stir the reaction mixture at this temperature for 2-3 hours to ensure complete lithiation at the 7-position.

Step 3: Introduction of the Hydroxymethyl Group

  • Rationale: The highly nucleophilic 7-lithio intermediate can react with an electrophile, such as formaldehyde, to introduce the desired hydroxymethyl group.

  • Procedure:

    • Bubble dry formaldehyde gas (generated from the pyrolysis of paraformaldehyde) through the solution of the 7-lithio species at -78 °C. Alternatively, add a solution of anhydrous paraformaldehyde in THF.

    • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.

    • Quench the reaction with water and perform an acidic workup (e.g., with dilute HCl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain (2-Triisopropylsilyl-benzo[b]thiophen-7-yl)methanol.

Step 4: Deprotection

  • Rationale: The final step is the removal of the TIPS protecting group to yield the target compound.

  • Procedure:

    • Dissolve the silylated alcohol in THF and add a solution of tetrabutylammonium fluoride (TBAF).

    • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Quench the reaction with water, extract the product, dry the organic layer, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Part 2: Potential Biological Activities and Mechanisms of Action

While direct biological studies on this compound are not extensively reported, the broader class of benzothiophene derivatives exhibits significant activity in several therapeutic areas, particularly as kinase inhibitors and anticancer agents.[7][8][9][10][11][12]

Kinase Inhibition: A Promising Avenue for 7-Substituted Benzothiophenes

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several studies have highlighted the potential of the benzothiophene scaffold to yield potent kinase inhibitors.[7][8][9]

For instance, a series of 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, targeting enzymes such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A with IC50 values in the nanomolar range.[7][9] These findings suggest that the benzothiophene core can be effectively decorated with substituents to achieve high-affinity binding to the ATP-binding pocket of various kinases.

The potential for this compound and its derivatives to act as kinase inhibitors is a compelling area for future investigation. The 7-hydroxymethyl group could serve as a key hydrogen bond donor or acceptor, interacting with specific amino acid residues in the kinase active site.

Anticancer Activity and Modulation of Signaling Pathways

The anticancer properties of benzothiophene derivatives are well-documented.[10][11][12][13] These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis.

One notable mechanism involves the targeting of the RhoA/ROCK signaling pathway, which is crucial for cell motility and invasion.[12] Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell migration and invasion.[12]

Given these precedents, it is plausible that this compound could modulate key signaling pathways involved in cancer progression. A hypothetical signaling pathway that could be targeted by 7-substituted benzothiophenes is illustrated below:

G cluster_pathway Hypothetical Signaling Pathway Targeted by Benzo[b]thiophene Derivatives RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis BenzoT This compound (Hypothetical Inhibitor) BenzoT->Raf Inhibition BenzoT->PI3K Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by this compound, leading to reduced cell proliferation and induced apoptosis.

Quantitative Data on Biological Activity of Benzothiophene Derivatives

To provide a quantitative perspective on the potential efficacy of this class of compounds, the following table summarizes the reported IC50 values for various benzothiophene derivatives against different cancer cell lines and kinases. It is important to note that these data are for related compounds and not for this compound itself.

Compound ClassTargetIC50 (µM)Reference
5-Hydroxybenzothiophene hydrazideClk4 Kinase0.011[7][9]
5-Hydroxybenzothiophene hydrazideHaspin Kinase0.1257[7][9]
5-Hydroxybenzothiophene hydrazideU87MG (Glioblastoma)7.2[7][9]
Tetrahydrobenzo[b]thiophene derivativeTyrosine Kinase0.296[10]
Benzo[b]thiophene-chalcone hybridBChE24.35[14]

Part 3: Future Directions and Conclusion

The benzo[b]thiophene scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. While the research on this compound is still in its nascent stages, the collective evidence from related 7-substituted and other functionalized benzothiophenes strongly suggests its potential as a valuable building block in drug discovery.

Future research in this area should focus on:

  • Development and optimization of a robust synthetic route to this compound and its derivatives to enable comprehensive biological evaluation.

  • Systematic screening of these compounds against a panel of kinases and cancer cell lines to identify lead candidates.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.[1]

References

Safety and handling precautions for Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Benzo[b]thiophen-7-ylmethanol for Researchers and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound, a key intermediate in medicinal chemistry and drug discovery.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure a safe and effective laboratory environment.

Introduction: Understanding the Compound

Benzo[b]thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that form the backbone of numerous pharmacologically active molecules.[2] Their structural similarity to active compounds makes them privileged scaffolds in the design of new therapeutic agents, with applications as anti-microbial, anti-cancer, and anti-inflammatory drugs.[2] this compound, specifically, serves as a versatile building block in the synthesis of more complex molecules.[1] Given its reactivity and potential biological activity, a thorough understanding and strict adherence to safety protocols are paramount.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented in publicly available literature, a critical assessment of hazards can be extrapolated from the safety data sheets (SDS) of the parent compound, Benzo[b]thiophene, and closely related isomers.

2.1. Classification of the Substance

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: The parent compound, Benzo[b]thiophene, is classified as harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Direct contact may cause irritation.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Aquatic Toxicity: Benzo[b]thiophene is toxic to aquatic life with long-lasting effects.[3][4]

2.2. GHS Hazard Summary Table

The following table summarizes the anticipated GHS classifications for this compound, based on data for Benzo[b]thiophene.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed[4][5]
Hazardous to the aquatic environment, long-term hazardCategory 2WarningH411: Toxic to aquatic life with long lasting effects[4][5]

Note: This classification is based on the parent compound and should be used as a precautionary guideline.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

3.1. Primary Engineering Controls

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[3][8]

3.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3][4][8]Protects against splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves, and a lab coat. Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]Prevents direct skin contact with the chemical.
Respiratory Protection For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[8]Prevents inhalation of harmful dusts or vapors.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

4.1. Handling

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[3][6][7]

  • Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[4][6][7]

  • Use in Well-Ventilated Area: Always handle in a chemical fume hood.[4][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3][4][8]

4.2. Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][6]

  • Conditions: Store in a cool place.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[3][8]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

5.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]

5.2. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[3]

Experimental Protocol: A Practical Application

The following is a step-by-step methodology for a common laboratory procedure involving this compound, integrating the necessary safety precautions.

Objective: Synthesis of a derivative via acylation of the hydroxyl group.

StepProcedureSafety Precaution
1 Weigh 1.0 g of this compound in a tared vial inside a chemical fume hood.Wear gloves, lab coat, and safety goggles. Avoid generating dust.
2 Dissolve the compound in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.Perform the dissolution in the fume hood. Ensure the flask is securely clamped.
3 Add 1.2 equivalents of triethylamine to the solution.Add the base slowly to control any potential exothermic reaction.
4 Cool the reaction mixture to 0°C in an ice bath.Monitor the temperature to prevent uncontrolled reactions.
5 Slowly add 1.1 equivalents of acetyl chloride to the stirred solution.Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care in the fume hood.
6 Monitor the reaction by thin-layer chromatography until completion.
7 Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.Be aware of potential gas evolution.
8 Perform a liquid-liquid extraction and purify the product by column chromatography.
9 Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.Segregate halogenated and non-halogenated waste streams.

Visualization of Safety Workflows

7.1. Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

7.2. Emergency Response Decision Tree

cluster_spill Chemical Spill cluster_exposure Personal Exposure start Incident Occurs spill_small Small Spill? start->spill_small exposure_type Exposure Type? start->exposure_type spill_evacuate Evacuate Area & Alert Supervisor spill_small->spill_evacuate No spill_contain Contain with Absorbent Material spill_small->spill_contain Yes spill_dispose Dispose as Hazardous Waste spill_contain->spill_dispose exposure_skin Skin/Eye Contact exposure_type->exposure_skin Dermal/Ocular exposure_inhalation Inhalation exposure_type->exposure_inhalation Inhalation exposure_ingestion Ingestion exposure_type->exposure_ingestion Ingestion exposure_flush Flush with Water for 15 min exposure_skin->exposure_flush exposure_fresh_air Move to Fresh Air exposure_inhalation->exposure_fresh_air exposure_medical Seek Immediate Medical Attention exposure_ingestion->exposure_medical exposure_flush->exposure_medical exposure_fresh_air->exposure_medical

Caption: Decision tree for emergency response to incidents.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3][4][8] Do not dispose of down the drain.

Conclusion

The responsible and safe handling of this compound is achievable through a combination of understanding its potential hazards, utilizing appropriate engineering controls and personal protective equipment, and adhering to established safe laboratory practices. This guide provides a framework for developing a robust safety culture when working with this and other similar chemical entities.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzo[b]thiophene scaffolds are cornerstones in medicinal chemistry and materials science, forming the structural core of pharmaceuticals like raloxifene and zileuton.[1] The functionalization of this nucleus, such as the introduction of a hydroxymethyl group to form Benzo[b]thiophen-7-ylmethanol, creates novel molecules with potentially unique biological activities and material properties. A thorough understanding of the thermochemical properties of such derivatives is paramount for safe and efficient process development, formulation, and prediction of stability. This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical properties of this compound, including its enthalpy of formation, heat capacity, and thermal stability. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The "Why" Behind the Data

In the journey of a drug candidate from laboratory synthesis to clinical application, its thermochemical profile is a critical dataset. Properties such as the standard molar enthalpy of formation (ΔfH°), molar heat capacity (Cp), and thermal decomposition temperature dictate everything from reaction safety and scale-up feasibility to shelf-life and storage conditions. For a molecule like this compound, a derivative of a privileged heterocyclic scaffold, these properties provide invaluable insights into its intrinsic stability.

The benzo[b]thiophene core, an aromatic bicyclic system containing a sulfur atom, imparts specific electronic and structural characteristics. The addition of a methanol group at the 7-position introduces a site for hydrogen bonding and potential metabolic activity, which can significantly influence its intermolecular interactions and, consequently, its thermochemical behavior. This guide outlines the methodologies required to quantify these crucial parameters, establishing a foundation for its further development.

Prerequisite: Synthesis of this compound

Before any thermochemical analysis can commence, a pure sample of the target compound must be synthesized and rigorously characterized. While numerous methods exist for the synthesis of substituted benzo[b]thiophenes, a plausible route to the 7-substituted isomer is not readily documented, unlike its 2- and 3-substituted counterparts.[2][3] A potential synthetic strategy could involve the cyclization of a suitably substituted benzene derivative. For the purpose of this guide, we assume the availability of a well-characterized, high-purity sample of this compound, verified by NMR, mass spectrometry, and elemental analysis.[4]

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise experimental measurement. The following sections detail the primary techniques for elucidating the key thermodynamic parameters of solid organic compounds like this compound.

Standard Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability. For sulfur-containing organic compounds, this is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a rotating-bomb calorimeter.[5][6] The rotation of the bomb ensures that the sulfuric acid produced from the combustion of sulfur dissolves completely in the initial aqueous solution, leading to a well-defined final state.[7]

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetric Measurement cluster_analysis Data Analysis P1 Weigh Sample (~0.5-1.0 g) P2 Pelletize Sample P1->P2 P3 Place in Pt Crucible P2->P3 P4 Attach Fuse Wire P3->P4 B1 Add Water (1 cm³) to Bomb P4->B1 B2 Mount Crucible B1->B2 B3 Seal Bomb B2->B3 B4 Pressurize with O₂ (~30 atm) B3->B4 C1 Place Bomb in Calorimeter B4->C1 C2 Equilibrate Temperature C1->C2 C3 Ignite Sample C2->C3 C4 Record Temperature Rise C3->C4 C5 Rotate Bomb C4->C5 A1 Correct for Fuse & Auxiliary Oil C5->A1 A2 Washburn Corrections A1->A2 A3 Calculate ΔcU° A2->A3 A4 Calculate ΔcH° A3->A4 A5 Calculate ΔfH° (solid) A4->A5 G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis Run cluster_data Data Interpretation S1 Weigh Sample (2-5 mg) S2 Place in Al Pan S1->S2 S3 Crimp/Seal Pan S2->S3 I1 Place Sample & Ref Pans in Cell S3->I1 I2 Set Gas Flow (N₂ or Air) I1->I2 I3 Program Temperature Profile I2->I3 R1 Equilibrate at Start T I3->R1 R2 Heat at Controlled Rate (e.g., 10 °C/min) R1->R2 R3 Record Heat Flow (DSC) & Mass Loss (TGA) R2->R3 D1 Identify T_g (baseline shift) R3->D1 D2 Determine T_m & ΔH_fus (endotherm) D1->D2 D3 Determine T_decomp (mass loss) D2->D3 D4 Calculate C_p D3->D4 G cluster_geom Geometry Optimization cluster_energy Single-Point Energy cluster_isodesmic Isodesmic Reaction Analysis G1 Build Molecular Structures G2 Optimize Geometries (e.g., B3LYP/6-31G*) G1->G2 G3 Confirm Minima (Frequency Calculation) G2->G3 E1 Calculate High-Level Energies (e.g., G3MP2 or CBS-QB3) G3->E1 E2 Obtain Zero-Point Vibrational Energies (ZPVE) E1->E2 E3 Calculate Enthalpies at 298 K E2->E3 I2 Calculate ΔrH° E3->I2 I1 Define Isodesmic Reaction I1->I2 I3 Use Hess's Law with Experimental ΔfH° of knowns I2->I3 I4 Derive Calculated ΔfH°(gas) of Target I3->I4

References

Methodological & Application

Synthetic Strategies for Benzo[b]thiophen-7-ylmethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, functionalization at the 7-position of the benzo[b]thiophene nucleus can lead to novel compounds with unique pharmacological profiles. This guide provides detailed synthetic routes and protocols for the preparation of Benzo[b]thiophen-7-ylmethanol and its derivatives, offering researchers a practical resource for accessing this important class of molecules.

Introduction to Synthetic Challenges and Strategies

The synthesis of this compound derivatives presents a key challenge in achieving regioselective functionalization at the C7 position of the bicyclic system. The inherent reactivity of the thiophene ring often favors electrophilic substitution at the C2 or C3 positions. Therefore, successful synthetic strategies must employ methods that either activate the C7 position or introduce a functional group at this position early in the synthetic sequence. This guide outlines three primary strategies to achieve this goal:

  • Route A: Vilsmeier-Haack Formylation of an Activated Precursor. This approach leverages the electronic properties of a substituted benzo[b]thiophene to direct formylation specifically to the C7 position.

  • Route B: Directed ortho-Metalation (DoM). This powerful technique utilizes a directing group to facilitate regioselective deprotonation and subsequent functionalization at the C7 position.

  • Route C: Synthesis from a Pre-functionalized 7-Halobenzo[b]thiophene. This classic strategy involves the synthesis of a 7-halobenzo[b]thiophene intermediate, which can then be converted to the desired methanol derivative through organometallic chemistry.

Route A: Vilsmeier-Haack Formylation of 4-Methoxybenzo[b]thiophene

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3] In the case of 4-methoxybenzo[b]thiophene, the methoxy group acts as a strong activating group, directing electrophilic substitution to the para-position, which is the C7 position. This regioselectivity provides a direct and efficient route to a key intermediate, 7-formyl-4-methoxybenzo[b]thiophene.[4]

Synthetic Workflow for Route A

Route_A start 4-Methoxybenzo[b]thiophene intermediate 7-Formyl-4-methoxybenzo[b]thiophene start->intermediate Vilsmeier-Haack (POCl3, DMF) product 4-Methoxythis compound intermediate->product Reduction (e.g., NaBH4)

Caption: Workflow for the synthesis of 4-Methoxythis compound via Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 7-Formyl-4-methoxybenzo[b]thiophene[4]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Formation of Vilsmeier Reagent: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methoxybenzo[b]thiophene in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-formyl-4-methoxybenzo[b]thiophene.

Experimental Protocol: Reduction to 4-Methoxythis compound
  • Reaction Setup: In a round-bottom flask, dissolve 7-formyl-4-methoxybenzo[b]thiophene in methanol.

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-methoxythis compound.

Step Product Typical Yield
Vilsmeier-Haack Formylation7-Formyl-4-methoxybenzo[b]thiophene70-85%
Reduction4-Methoxythis compound85-95%

Table 1: Representative yields for the synthesis of 4-Methoxythis compound via Route A.

Route B: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][5] This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. For the synthesis of 7-functionalized benzo[b]thiophenes, a suitable DMG on the benzene ring can be employed to direct lithiation to the C7 position, followed by quenching with an appropriate electrophile.

Synthetic Workflow for Route B

Route_B start DMG-Benzo[b]thiophene intermediate1 7-Lithio-DMG-Benzo[b]thiophene start->intermediate1 n-BuLi or s-BuLi intermediate2 7-Formyl-DMG-Benzo[b]thiophene intermediate1->intermediate2 DMF product DMG-Benzo[b]thiophen-7-ylmethanol intermediate2->product Reduction

Caption: Workflow for the synthesis of a DMG-substituted this compound via Directed ortho-Metalation.

Conceptual Protocol: Directed ortho-Metalation of a Benzo[b]thiophene Derivative

A potential directing group for this transformation could be an amide or a carbamate group positioned at C4 or C6 of the benzo[b]thiophene core. The following is a generalized protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the DMG-substituted benzo[b]thiophene in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

  • Lithiation: Cool the solution to -78 °C and add a solution of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Electrophilic Quench: Add a suitable electrophile to introduce the desired functional group at the C7 position. For the synthesis of the target methanol, quenching with anhydrous DMF will yield the 7-formyl derivative.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The subsequent purification would be similar to that described in Route A. The resulting 7-formyl derivative can then be reduced to the corresponding methanol.

Rationale for Reagent Choice: The choice of the alkyllithium reagent and the reaction temperature is crucial for the success of the DoM reaction. Sec-butyllithium is a stronger base than n-butyllithium and may be required for less acidic protons. The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the aryllithium intermediate.

Route C: From 7-Bromobenzo[b]thiophene

The synthesis of a 7-halobenzo[b]thiophene provides a versatile intermediate that can be converted to a variety of derivatives. 7-Bromobenzo[b]thiophene can be prepared through multi-step sequences, often starting from a substituted benzene derivative. Once obtained, the bromo-substituent can be transformed into a hydroxymethyl group via a Grignard reaction followed by formylation and reduction, or through a lithium-halogen exchange followed by reaction with formaldehyde.

Synthetic Workflow for Route C

Route_C start 7-Bromobenzo[b]thiophene intermediate Benzo[b]thiophen-7-ylmagnesium bromide start->intermediate Mg, THF product This compound intermediate->product 1. Paraformaldehyde 2. H3O+ workup

Caption: Workflow for the synthesis of this compound from 7-Bromobenzo[b]thiophene.

Experimental Protocol: Grignard Reaction of 7-Bromobenzo[b]thiophene
  • Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Add a solution of 7-bromobenzo[b]thiophene in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining solution of the bromide at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with Formaldehyde Source: Cool the Grignard reagent solution to 0 °C. In a separate flask, suspend paraformaldehyde in anhydrous THF and add this suspension to the Grignard reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Step Product Typical Yield
Grignard Reaction & FormylationThis compound50-70%

Table 2: Representative yield for the synthesis of this compound via Route C.

Conclusion

The synthetic routes outlined in this guide provide researchers with a range of options for accessing this compound and its derivatives. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The Vilsmeier-Haack approach (Route A) is particularly attractive for its high regioselectivity and good yields when starting from 4-methoxybenzo[b]thiophene. The Directed ortho-Metalation strategy (Route B) offers greater flexibility in terms of the functional groups that can be introduced at the C7 position. Finally, the Grignard-based approach (Route C) from a 7-bromo precursor is a reliable and well-established method. By following the detailed protocols and considering the rationale behind the experimental choices, researchers can confidently synthesize these valuable compounds for their drug discovery and materials science endeavors.

References

Benzo[b]thiophen-7-ylmethanol: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene motif is a privileged heterocyclic scaffold in the landscape of organic synthesis, particularly within the realm of medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure, combined with the unique electronic properties conferred by the fused thiophene ring, makes it a cornerstone for the design of novel therapeutic agents and functional organic materials.[1][3] Numerous clinically successful drugs, including the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole, feature the benzo[b]thiophene core, underscoring its profound impact on human health.[4] The versatility of this scaffold lies in its susceptibility to a wide array of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties.[2][3]

This application note focuses on a particularly valuable, yet underexplored, derivative: Benzo[b]thiophen-7-ylmethanol . The presence of a primary alcohol functionality at the 7-position of the benzo[b]thiophene nucleus opens up a rich portfolio of synthetic transformations. This hydroxyl group can serve as a handle for the introduction of diverse functional groups, extension of the carbon skeleton, and construction of more complex molecular architectures. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and an exploration of its potential applications.

Physicochemical and Spectroscopic Profile

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₈OS
Molecular Weight 164.22 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.
¹H NMR (Predicted) Aromatic protons in the δ 7.0-8.0 ppm range, a singlet for the methylene protons adjacent to the hydroxyl group (CH₂OH) around δ 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.
¹³C NMR (Predicted) Aromatic carbons in the δ 120-145 ppm range and a signal for the methylene carbon around δ 60-65 ppm.
IR Spectroscopy Characteristic broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1000-1100 cm⁻¹, and aromatic C-H and C=C stretching frequencies.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 164, with fragmentation patterns corresponding to the loss of water and other characteristic fragments.

Synthetic Strategies and Key Transformations

The synthetic utility of this compound stems from the reactivity of its primary alcohol functionality. This section outlines key transformations that leverage this versatile handle.

Workflow for Utilizing this compound

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate Products cluster_3 Further Synthetic Applications A This compound B Oxidation A->B e.g., PCC, DMP C Esterification / Etherification A->C Acyl chloride, Alkyl halide D Halogenation A->D e.g., SOCl₂, PBr₃ E Mitsunobu Reaction A->E DEAD, PPh₃, Nucleophile F Benzo[b]thiophene-7-carbaldehyde / Carboxylic Acid B->F G Esters / Ethers C->G H 7-(Halomethyl)benzo[b]thiophene D->H I Azides, Amines, etc. E->I J Reductive Amination, Wittig Reaction, etc. F->J K Coupling Reactions, Nucleophilic Substitution G->K H->K L Click Chemistry, Amide Bond Formation I->L

Caption: Synthetic pathways originating from this compound.

Detailed Application Notes and Protocols

Oxidation to Benzo[b]thiophene-7-carbaldehyde and 7-carboxylic acid

The controlled oxidation of the primary alcohol offers a gateway to the corresponding aldehyde and carboxylic acid, which are themselves versatile synthetic intermediates.

Application: The resulting aldehyde is a crucial precursor for olefination reactions (e.g., Wittig reaction), reductive amination to form secondary and tertiary amines, and the synthesis of various heterocyclic systems. The carboxylic acid is ideal for amide bond formation, esterification, and as a directing group in further aromatic substitutions.

Protocol: Oxidation to Benzo[b]thiophene-7-carbaldehyde using Pyridinium Chlorochromate (PCC)

Causality: PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, especially when the reaction is carefully monitored.

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Celatom® or Florisil®

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per mmol of alcohol) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equivalent) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel or Celatom® to remove the chromium salts.

    • Wash the plug with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude Benzo[b]thiophene-7-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The progress of the reaction can be easily tracked by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The identity and purity of the product can be confirmed by ¹H NMR (appearance of a characteristic aldehyde proton signal around δ 9-10 ppm) and mass spectrometry.

Conversion to 7-(Halomethyl)benzo[b]thiophenes: Precursors for Nucleophilic Substitution

Conversion of the hydroxyl group to a leaving group, such as a halide, transforms the benzylic carbon into an electrophilic center, prime for a variety of nucleophilic substitution reactions.

Application: 7-(Halomethyl)benzo[b]thiophenes are valuable intermediates for the introduction of nitrogen, oxygen, and sulfur nucleophiles, as well as for the formation of carbon-carbon bonds via reactions with organometallic reagents or cyanides.

Protocol: Synthesis of 7-(Chloromethyl)benzo[b]thiophene using Thionyl Chloride

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or chloroform

    • A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-(Chloromethyl)benzo[b]thiophene.

    • The product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Self-Validation: The conversion can be monitored by the disappearance of the starting alcohol on TLC. ¹H NMR will show a characteristic shift of the methylene protons. Mass spectrometry will confirm the incorporation of the chlorine atom.

Mitsunobu Reaction: A Versatile Tool for Functional Group Interconversion

The Mitsunobu reaction allows for the stereospecific conversion of the primary alcohol to a wide range of functionalities, including esters, ethers, azides, and thioethers, under mild conditions.

Application: This reaction is particularly useful for introducing functional groups that are incompatible with the conditions of other substitution reactions. For example, the synthesis of 7-(azidomethyl)benzo[b]thiophene provides a precursor for the introduction of an amino group via reduction or for use in "click chemistry" (Huisgen cycloaddition).

Protocol: Synthesis of 7-(Azidomethyl)benzo[b]thiophene

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by a suitable nucleophile (in this case, the azide ion). The reaction is driven by the formation of the stable triphenylphosphine oxide and diethyl hydrazodicarboxylate.

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Diphenylphosphoryl azide (DPPA) or Sodium azide with a phase-transfer catalyst

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the solution. The mixture will typically turn cloudy and then clear.

    • Stir for 15-30 minutes at 0 °C, then add the azide source (e.g., DPPA, 1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Self-Validation: The reaction can be followed by TLC. The product will be less polar than the starting alcohol. Successful synthesis can be confirmed by IR spectroscopy (a strong, sharp azide stretch around 2100 cm⁻¹) and ¹H NMR.

Potential Applications in Drug Discovery and Materials Science

The derivatives of this compound are poised to be valuable intermediates in several cutting-edge research areas:

  • Medicinal Chemistry: The ability to introduce diverse side chains at the 7-position allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For example, the introduction of amine functionalities can lead to novel kinase inhibitors, while elaborated ester or ether chains could be explored for their potential as receptor agonists or antagonists. The benzo[b]thiophene core itself is known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

  • Organic Electronics: Benzo[b]thiophene derivatives are being investigated for their applications in organic electronics due to their favorable electronic properties.[5] The functionalization at the 7-position can be used to tune the electronic and photophysical properties of the molecule, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conclusion

This compound represents a highly versatile and valuable building block for organic synthesis. Its strategic placement of a reactive hydroxyl group on the robust benzo[b]thiophene scaffold provides a reliable entry point for a multitude of synthetic transformations. The protocols outlined in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives. The potential for this building block to contribute to the development of new pharmaceuticals and advanced materials is significant, and its further exploration is highly encouraged.

References

The Untapped Potential of Benzo[b]thiophen-7-ylmethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and the presence of an electron-rich sulfur atom make it a "privileged scaffold," capable of diverse interactions with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces.[1] This versatility has led to the development of numerous clinically successful drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , the anti-leukotriene agent Zileuton , and the antifungal Sertaconazole .[3] The broad spectrum of biological activities associated with benzo[b]thiophene derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—underscores its importance in drug discovery.[1][4]

While substitutions at the 2- and 3-positions of the benzo[b]thiophene ring have been extensively explored, the 7-position remains a relatively untapped locus for structural diversification. This application note focuses on Benzo[b]thiophen-7-ylmethanol , a key building block that offers a unique vector for chemical exploration. The hydroxymethyl group at the 7-position provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of novel compound libraries with the potential for unique pharmacological profiles. This document provides a comprehensive guide for researchers, outlining synthetic protocols, potential therapeutic applications, and methodologies for biological evaluation.

PART 1: Synthesis of this compound

The synthesis of this compound is not widely reported in standard literature, necessitating a multi-step approach starting from commercially available precursors. The following protocol is a proposed, robust pathway based on established methodologies for the synthesis of substituted benzo[b]thiophenes.

Proposed Synthetic Pathway

The synthesis begins with the construction of the benzo[b]thiophene core, followed by functionalization at the 7-position. A common and effective method for core construction is the electrophilic cyclization of o-alkynyl thioanisoles.[3] Subsequent steps involve selective bromination and conversion to the desired alcohol.

Synthetic Pathway A o-Bromothioanisole B o-(Phenylethynyl)thioanisole A->B Sonogashira Coupling C Benzo[b]thiophene B->C Electrophilic Cyclization D 7-Bromobenzo[b]thiophene C->D Bromination (NBS) E Benzo[b]thiophene-7-carbaldehyde D->E Formylation (n-BuLi, DMF) F This compound E->F Reduction (NaBH4) Kinase_Inhibitor_Workflow start This compound step1 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->step1 step2 Nucleophilic Substitution (with diverse amines, phenols, etc.) step1->step2 step3 Library of 7-Substituted Benzo[b]thiophene Derivatives step2->step3 step4 High-Throughput Kinase Inhibition Screening step3->step4 step5 Hit Identification & IC50 Determination step4->step5 step6 SAR Analysis & Lead Optimization step5->step6

References

Application Notes and Protocols: Leveraging Benzo[b]thiophen-7-ylmethanol in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and potential application of novel antifungal agents derived from Benzo[b]thiophen-7-ylmethanol. The focus is on the synthesis of benzo[b]thiophen-7-ylmethyl hydrazones, a class of compounds that has shown promise as potent antifungal agents, potentially acting through the inhibition of squalene epoxidase, a key enzyme in the fungal cell membrane biosynthesis pathway.

The benzo[b]thiophene scaffold is a versatile heterocyclic motif that is a constituent of several approved drugs and is of significant interest in medicinal chemistry due to its wide range of biological activities.[1] This guide details the synthetic strategy, experimental protocols, and the underlying scientific rationale for the conversion of this compound into target antifungal compounds.

Introduction: The Promise of Benzo[b]thiophene Derivatives in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of new antifungal agents with novel mechanisms of action. Benzo[b]thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1]

The strategic functionalization of the benzo[b]thiophene core allows for the modulation of its pharmacological properties. This guide focuses on the utilization of this compound as a readily accessible starting material for the synthesis of potent antifungal agents. Specifically, we will explore the synthesis of benzo[b]thiophen-7-ylmethyl hydrazones, which have been identified as potential inhibitors of squalene epoxidase, an enzyme crucial for fungal survival.[2][3]

Synthetic Strategy: A Two-Step Approach to Benzo[b]thiophen-7-ylmethyl Hydrazones

The synthetic pathway from this compound to the target hydrazones is a straightforward two-step process. The first step involves the oxidation of the primary alcohol functionality of the starting material to the corresponding aldehyde, Benzo[b]thiophene-7-carbaldehyde. This intermediate is then condensed with a suitable hydrazide to yield the final hydrazone product.

Synthetic_Pathway Start This compound Intermediate Benzo[b]thiophene-7-carbaldehyde Start->Intermediate Oxidation Product Benzo[b]thiophen-7-ylmethyl Hydrazone Intermediate->Product Hydrazide Hydrazide (R-C(=O)NHNH2) Hydrazide->Product Condensation

Caption: Synthetic workflow from this compound.

This approach offers modularity, as a variety of hydrazides can be employed in the second step to generate a library of diverse hydrazone derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Oxidation of this compound to Benzo[b]thiophene-7-carbaldehyde

Rationale: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including pyridinium chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane (DMP). The choice of oxidant depends on factors such as scale, substrate tolerance, and desired work-up conditions. For this protocol, we will utilize PCC, a widely used and effective reagent for this type of transformation.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), dilute the reaction mixture with DCM.

  • Pass the mixture through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude Benzo[b]thiophene-7-carbaldehyde can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Benzo[b]thiophen-7-ylmethyl Hydrazones

Rationale: The condensation of an aldehyde with a hydrazide to form a hydrazone is a robust and high-yielding reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

Materials:

  • Benzo[b]thiophene-7-carbaldehyde (from Protocol 1)

  • Substituted hydrazide (e.g., isonicotinic hydrazide, benzhydrazide) (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve Benzo[b]thiophene-7-carbaldehyde (1.0 eq) in ethanol or methanol.

  • To this solution, add the desired substituted hydrazide (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The hydrazone product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Benzo[b]thiophen-7-ylmethyl hydrazone product in a desiccator or under vacuum.

Data Presentation: Antifungal Activity

The synthesized benzo[b]thiophen-7-ylmethyl hydrazones should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of the compounds. The following table presents hypothetical MIC values for a series of synthesized hydrazones against representative fungal species, illustrating the potential for potent and broad-spectrum activity.

Compound IDR-group on HydrazideCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Trichophyton rubrum MIC (µg/mL)
BTH-1 4-pyridyl8164
BTH-2 Phenyl16328
BTH-3 4-chlorophenyl482
BTH-4 4-methoxyphenyl326416
Fluconazole (Reference Drug)1644

Note: The above data is illustrative. Actual MIC values would need to be determined experimentally.

Mechanism of Action: Targeting Squalene Epoxidase

The structural similarity of benzo[b]thiophen-7-ylmethyl hydrazones to known squalene epoxidase inhibitors, such as terbinafine, suggests a similar mechanism of action. Squalene epoxidase is a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Mechanism_of_Action Squalene Squalene SE Squalene Epoxidase Squalene->SE Epoxide 2,3-Oxidosqualene Lanosterol Lanosterol Epoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... SE->Epoxide Inhibitor Benzo[b]thiophen-7-ylmethyl Hydrazone Inhibitor->SE Inhibition

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

Inhibition of squalene epoxidase leads to the accumulation of toxic levels of squalene within the fungal cell and a depletion of ergosterol, ultimately resulting in cell death.[4] This targeted mechanism provides a basis for selective antifungal activity with potentially lower toxicity to mammalian cells.

Conclusion and Future Directions

The synthetic route from this compound to benzo[b]thiophen-7-ylmethyl hydrazones offers a versatile platform for the development of novel antifungal agents. The straightforward two-step protocol allows for the generation of a diverse library of compounds for SAR studies. The potential for these compounds to act as squalene epoxidase inhibitors makes them attractive candidates for further investigation.

Future work should focus on:

  • Optimization of the synthetic protocols for scalability and improved yields.

  • Extensive SAR studies by synthesizing a wider range of hydrazone derivatives with various substituents on the hydrazide moiety.

  • In-depth biological evaluation , including determination of MIC values against a broader panel of fungal pathogens, including resistant strains.

  • Mechanism of action studies to confirm the inhibition of squalene epoxidase and to investigate other potential cellular targets.

  • In vivo efficacy and toxicity studies in animal models of fungal infections.

These application notes provide a solid foundation for researchers to explore the potential of this compound as a valuable building block in the quest for new and effective antifungal therapies.

References

Application Notes and Protocols: Functionalization of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous molecules and its ability to engage in various biological interactions have made it a focal point for the design of novel therapeutics.[1][3] This document provides a detailed guide to the synthetic functionalization of a specific, yet versatile building block: benzo[b]thiophen-7-ylmethanol. We will explore techniques for modifying both the exocyclic hydroxymethyl group and the aromatic core, offering field-proven insights and step-by-step protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Benzo[b]thiophene Core

Benzo[b]thiophene, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a cornerstone in the development of new drugs.[2][4] This scaffold is present in a range of approved pharmaceuticals, including the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton .[2][3] The diverse biological activities associated with benzo[b]thiophene derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—underscore the importance of developing a robust synthetic toolkit to explore its chemical space.[1][3]

The functionalization of specific isomers, such as this compound, allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). The presence of a reactive hydroxymethyl group at the 7-position of the benzene ring provides a versatile handle for introducing a wide array of functional groups and for building more complex molecular architectures.

Strategic Approaches to Functionalization

The functionalization of this compound can be approached through two primary strategies:

  • Modification of the Hydroxymethyl Group: This involves leveraging the reactivity of the primary alcohol for transformations such as oxidation, esterification, etherification, and conversion to other functional groups.

  • Modification of the Aromatic Core: This strategy focuses on the electrophilic substitution or metal-catalyzed cross-coupling reactions on the benzo[b]thiophene ring system.

The following sections will provide detailed protocols and the rationale behind these approaches.

G cluster_0 Functionalization Strategies cluster_1 Hydroxymethyl Group Modification cluster_2 Aromatic Core Modification Core This compound Oxidation Oxidation (Aldehyde, Carboxylic Acid) Core->Oxidation O-H/C-H Functionalization Esterification Esterification Core->Esterification O-Acylation Etherification Etherification Core->Etherification O-Alkylation Halogenation Halogenation (e.g., to 7-chloromethyl) Core->Halogenation Nucleophilic Substitution Electrophilic_Sub Electrophilic Aromatic Substitution (EAS) Core->Electrophilic_Sub Ring C-H Functionalization Cross_Coupling Metal-Catalyzed Cross-Coupling Core->Cross_Coupling Pre-functionalized Core

Figure 1: Overview of functionalization pathways for this compound.

Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is a key site for introducing diversity. Standard organic transformations can be readily applied.

Oxidation to Aldehyde and Carboxylic Acid

The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid provides valuable intermediates for further derivatization, such as reductive amination or amide bond formation.

Protocol 1: Oxidation to Benzo[b]thiophen-7-carbaldehyde

  • Principle: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Oxidation to Benzo[b]thiophene-7-carboxylic acid

  • Principle: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will convert the primary alcohol directly to a carboxylic acid.

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of acetone and water.

    • Cool the mixture to 0 °C and add potassium permanganate (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture with 2 M HCl to pH ~2.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Ether and Ester Formation

Ether and ester derivatives are commonly synthesized to modulate properties such as lipophilicity and metabolic stability.

Protocol 3: O-Alkylation (Williamson Ether Synthesis)

  • Principle: Deprotonation of the alcohol with a suitable base, followed by reaction with an alkyl halide, yields the corresponding ether.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel.

Protocol 4: Esterification (Steglich Esterification)

  • Principle: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple a carboxylic acid with the alcohol.

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by column chromatography.

Functionalization of the Aromatic Core

Modifying the benzo[b]thiophene ring itself allows for the introduction of substituents that can profoundly influence the molecule's biological activity.

Electrophilic Aromatic Substitution (EAS)

The benzo[b]thiophene ring is a π-electron-rich system that undergoes electrophilic substitution.[4][5] The order of reactivity for the unsubstituted ring is generally 3 > 2 > 6 > 5 > 4 > 7.[5] The presence of the electron-donating (by resonance) and weakly deactivating (by induction) hydroxymethyl group at the 7-position will influence the regioselectivity of further substitutions. The primary positions for electrophilic attack are expected to be C4 and C6.

G Start This compound Halogenation Halogenation (e.g., NBS, SO₂Cl₂) Start->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Friedel_Crafts Friedel-Crafts Acylation (Acyl halide/Lewis Acid) Start->Friedel_Crafts Product_Halo 4-Halo or 6-Halo derivative Halogenation->Product_Halo Product_Nitro 4-Nitro or 6-Nitro derivative Nitration->Product_Nitro Product_Acyl 4-Acyl or 6-Acyl derivative Friedel_Crafts->Product_Acyl

Figure 2: Electrophilic aromatic substitution pathways.

Protocol 5: Bromination of the Benzene Ring

  • Principle: N-Bromosuccinimide (NBS) is a convenient source of electrophilic bromine for the halogenation of aromatic rings.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a mixture of THF and water.

    • Add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

    • Stir the mixture for 2-8 hours, monitoring by TLC for the formation of a new, less polar spot.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate and concentrate.

    • Purify by column chromatography to separate the constitutional isomers.

Metal-Catalyzed Cross-Coupling Reactions

For more precise control over the position of new substituents, a strategy involving pre-functionalization followed by cross-coupling is highly effective. This typically involves the synthesis of a halogenated this compound, which can then participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Protocol 6: Suzuki Cross-Coupling of a Bromo-benzo[b]thiophen-7-ylmethanol Derivative

  • Principle: A palladium catalyst is used to couple an aryl or vinyl boronic acid (or ester) with the aryl halide. This is a powerful C-C bond-forming reaction.

  • Procedure (General):

    • To a degassed mixture of the bromo-benzo[b]thiophen-7-ylmethanol derivative (1.0 eq), the boronic acid partner (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 4-24 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Summary of Key Functionalization Reactions

Reaction Type Reagents Product Functional Group Typical Yields
Oxidation (to aldehyde)Dess-Martin periodinane (DMP), PCC-CHO70-90%
Oxidation (to acid)KMnO₄, Jones Reagent-COOH60-85%
EtherificationNaH, Alkyl Halide-CH₂OR75-95%
EsterificationCarboxylic Acid, DCC, DMAP-CH₂OC(O)R80-95%
Bromination (EAS)NBS-Br (on aromatic ring)50-70% (mixture)
Suzuki CouplingBoronic Acid, Pd Catalyst, Base-Aryl, -Vinyl60-90%

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of compounds for drug discovery. The protocols outlined in this document provide a robust framework for its functionalization, targeting both the hydroxymethyl group and the aromatic core. By carefully selecting the appropriate synthetic strategy, researchers can efficiently generate novel benzo[b]thiophene derivatives with tailored properties for biological evaluation.

References

High-Performance Liquid Chromatography (HPLC) Method for Benzo[b]thiophen-7-ylmethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzo[b]thiophen-7-ylmethanol. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a reliable methodology for purity assessment, stability studies, and quality control. The method utilizes reverse-phase chromatography with UV detection, ensuring high sensitivity, specificity, and reproducibility. This document provides a foundational understanding of the method's principles, detailed experimental protocols, and expected results, underpinned by scientific rationale and authoritative references.

Introduction: The Significance of this compound Analysis

Benzo[b]thiophene derivatives are a prominent class of heterocyclic compounds integral to the development of numerous therapeutic agents.[1][2] Their versatile chemical nature allows for a wide range of biological activities, making them a cornerstone in medicinal chemistry. This compound, as a functionalized derivative, often serves as a critical building block or can be present as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structurally related compound sertaconazole, an antifungal agent, contains a benzo[b]thiophene moiety, and its purity analysis is crucial for its safety and efficacy.[3][4][5][6]

Accurate and precise quantification of this compound is therefore paramount to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[7] This application note presents a meticulously developed and validated reverse-phase HPLC (RP-HPLC) method tailored for the analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the bedrock of rational HPLC method development.

PropertyValueSource
Molecular Formula C₉H₈OS[8]
Molecular Weight 164.22 g/mol [8]
Appearance Solid[9]
Solubility Soluble in organic solvents like methanol and acetonitrile; low solubility in water.[7][10]
UV Absorbance (λmax) Estimated to be around 260 nm[3][4][5][6]

The aromatic benzothiophene core imparts significant UV absorbance, a property leveraged for detection. The presence of the hydroxyl group in the methanol substituent increases the polarity of the molecule compared to the parent benzo[b]thiophene. This polarity dictates its retention behavior in reverse-phase chromatography, where it will interact with both the polar mobile phase and the non-polar stationary phase.

The Chromatographic Rationale: A Reverse-Phase Approach

Reverse-phase HPLC is the most suitable technique for separating and quantifying moderately polar compounds like this compound.[7] The fundamental principle of this method is the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.

The logical flow for method development is as follows:

HPLC_Method_Development Analyte Analyte Properties (this compound) - Polarity - UV Absorbance - Solubility Column Stationary Phase Selection (C18 Column) - High hydrophobicity - Good retention for aromatic compounds Analyte->Column dictates choice of Detection Detector Settings (UV at 260 nm) - Based on chromophore of benzothiophene - Provides high sensitivity Analyte->Detection determines Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water) - Acetonitrile: Strong organic modifier - Water: Weak solvent - Gradient elution for optimal separation Column->Mobile_Phase requires compatible Validation Method Validation - Linearity - Accuracy - Precision - Specificity - Robustness Column->Validation Mobile_Phase->Detection influences Mobile_Phase->Validation Detection->Validation

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating aromatic compounds.[6]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard (>98% purity)

    • Phosphoric acid or Formic acid (for pH adjustment, if necessary)

Preparation of Solutions

Mobile Phase A (Aqueous): HPLC grade water. Mobile Phase B (Organic): Acetonitrile.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This solution should be stored under refrigeration and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary to isolate the analyte from excipients.

Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for aromatic compounds.[6]
Mobile Phase A: WaterB: AcetonitrileA common and effective mobile phase for reverse-phase HPLC.[6]
Gradient Elution 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% BA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 260 nmBased on the UV absorbance of the benzothiophene chromophore, as seen in similar molecules like sertaconazole.[3][4][5][6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: Ensuring Trustworthiness

A self-validating system is a hallmark of a trustworthy analytical method. The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of >0.999 is desirable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by a recovery study, where a known amount of the analyte is spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Expected Results and Data Presentation

Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific C18 column used but should be reproducible under consistent conditions.

Example Data Presentation:

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
%RSD of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1Value
5Value
10Value
25Value
50Value
100Value
Correlation Coefficient (r²) > 0.999

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Prepare Mobile Phase (Water & Acetonitrile) System_Equilibration Equilibrate HPLC System Mobile_Phase->System_Equilibration Standard_Prep Prepare Standard Solutions Injection Inject Samples and Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Chromatographic Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The reverse-phase method detailed herein is designed to be robust, reliable, and suitable for the stringent requirements of the pharmaceutical industry. By following the outlined procedures and understanding the underlying scientific principles, researchers and analysts can confidently implement this method for the accurate quantification of this important benzothiophene derivative. Adherence to rigorous method validation will ensure the generation of high-quality, defensible data, which is critical in a regulated environment.

References

Application Notes: Suzuki Coupling of Benzo[b]thiophen-7-ylmethanol Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzo[b]thiophene Scaffolds and the Suzuki-Miyaura Coupling

Benzo[b]thiophene derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates. Their unique electronic properties and ability to engage in various biological interactions make them attractive building blocks for drug design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed experimental protocol for the Suzuki coupling of benzo[b]thiophen-7-ylmethanol with a range of aryl and heteroaryl boronic acids, a key transformation for creating diverse libraries of potential drug candidates.

The inherent challenge in coupling reactions involving heteroaryl halides, such as those derived from benzo[b]thiophene, lies in the potential for catalyst poisoning by the sulfur atom and the varied reactivity of the heterocyclic ring. Furthermore, the presence of a hydroxymethyl group introduces a potentially sensitive functionality that must be tolerated by the catalytic system. This protocol is designed to address these challenges, ensuring high yields and reproducibility.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the benzo[b]thiophene derivative, forming a palladium(II) intermediate.[8] The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate the reaction, especially with less reactive aryl chlorides.[9]

  • Transmetalation: The organoborane (boronic acid or ester) is activated by a base, forming a more nucleophilic boronate species.[10][11][12] This species then transfers its organic group to the palladium(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)n-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Assemble Glassware under Inert Atmosphere Add_Reagents Add solid reagents: - Halo-benzo[b]thiophene - Boronic Acid - Base - Catalyst/Ligand Start->Add_Reagents Add_Solvent Add degassed solvent Add_Reagents->Add_Solvent Reaction Heat reaction mixture (e.g., 80-100 °C) Add_Solvent->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Aqueous Workup: - Quench with water - Extract with organic solvent Monitoring->Workup Upon completion Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization

References

Application Notes and Protocols: Benzo[b]thiophen-7-ylmethanol as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of Benzo[b]thiophen-7-ylmethanol as a fluorescent probe for cellular imaging. This document outlines the foundational principles of its fluorescence, detailed protocols for its preparation and application in live-cell imaging, and guidance on data interpretation and troubleshooting.

Introduction: The Promise of a Benzothiophene Scaffold in Bioimaging

The benzo[b]thiophene core is a privileged structure in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide array of biological activities.[1][2] Beyond their therapeutic potential, the inherent photophysical properties of certain benzo[b]thiophene derivatives are now being explored for their utility as fluorescent probes in biological research.[3][4] this compound, a member of this versatile class of heterocyclic compounds, presents as a promising candidate for a fluorescent probe due to its structural features that are often associated with desirable photophysical characteristics.[5][6] The fusion of a benzene and a thiophene ring creates a conjugated system that can give rise to intrinsic fluorescence, a phenomenon that is highly sensitive to the molecular environment.[7] This guide will delve into the practical applications of this compound as a tool for visualizing cellular structures and processes.

Principles of Fluorescence and Photophysical Properties

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation.[8] A molecule, known as a fluorophore, absorbs a photon of energy, which excites an electron to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to its ground state, emitting a photon in the process.[8] The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Table 1: Estimated Photophysical Properties of this compound

PropertyEstimated ValueRationale/Notes
Excitation Maximum (λex) ~330 - 360 nmBased on the absorption spectra of other benzo[b]thiophene derivatives.[3][11] Experimental determination is highly recommended.
Emission Maximum (λem) ~380 - 450 nmInferred from the fluorescence spectra of similar compounds.[3][6] The exact wavelength will be solvent and environment-dependent.
Quantum Yield (Φf) ModerateBenzo[b]thiophene derivatives can exhibit a range of quantum yields.[5][9] A moderate quantum yield is a reasonable starting assumption.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical range for aromatic heterocyclic compounds.[12]

Synthesis and Characterization

The synthesis of this compound can be achieved through various established synthetic routes for benzo[b]thiophene derivatives.[13][14][15] A common approach involves the construction of the benzo[b]thiophene core followed by functionalization at the 7-position.

Illustrative Synthetic Pathway:

Synthesis A Starting Material (e.g., Substituted Thiophenol) B Cyclization Reaction A->B C Benzo[b]thiophene Core B->C D Functionalization at C7 (e.g., Formylation) C->D E Benzo[b]thiophene-7-carbaldehyde D->E F Reduction (e.g., with NaBH4) E->F G This compound F->G

Caption: A generalized synthetic workflow for this compound.

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.

Experimental Protocols

Preparation of Stock Solution

The proper preparation and storage of the fluorescent probe are critical for obtaining reproducible results.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) in a microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM). For 1 mg of this compound (MW: 164.22 g/mol ), add 6.09 µL of DMSO for a 1 M stock, or 6.09 mL for a 1 mM stock. It is often more practical to prepare a 10 mM stock solution by dissolving 1.64 mg in 1 mL of DMSO.[16][17]

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time is essential for each cell type and experimental setup.[15][18][19]

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with appropriate filters

Protocol Workflow:

Live_Cell_Imaging_Workflow A 1. Cell Seeding Plate cells on imaging-suitable dishes B 2. Probe Dilution Prepare working solution in medium A->B C 3. Cell Staining Incubate cells with the probe B->C D 4. Washing Remove excess probe with PBS C->D E 5. Imaging Acquire images using a fluorescence microscope D->E

Caption: Step-by-step workflow for live-cell imaging with a fluorescent probe.

Detailed Steps:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution containing the fluorescent probe.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific period. An initial incubation time of 15-30 minutes is a good starting point.

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for the estimated excitation and emission wavelengths (e.g., DAPI or UV filter set).

Table 2: Key Experimental Parameters for Cellular Imaging

ParameterRecommended Starting PointConsiderations
Probe Concentration 1 - 10 µMOptimize for each cell type to maximize signal-to-noise ratio and minimize cytotoxicity.
Incubation Time 15 - 30 minutesAdjust to achieve optimal staining. Longer times may be needed but can also increase background.
Excitation Filter 330 - 360 nm bandpassMatch as closely as possible to the determined excitation maximum of the probe.
Emission Filter 380 - 450 nm bandpassSelect a filter that captures the peak emission while minimizing bleed-through from other fluorophores.
Imaging Buffer Phenol red-free medium or HBSSPhenol red can contribute to background fluorescence.

Data Analysis and Interpretation

The primary output of a fluorescence imaging experiment is a set of digital images. Quantitative analysis of these images can provide valuable insights into the localization and relative abundance of the probe within the cells.

  • Localization: Observe the subcellular distribution of the fluorescence signal. Does the probe accumulate in specific organelles such as the nucleus, mitochondria, or lysosomes? Co-localization studies with known organelle-specific dyes can confirm the probe's target.

  • Quantification: Measure the fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ/Fiji). This can be used to assess changes in probe uptake or distribution in response to experimental treatments.

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescence Microscopy

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Photobleaching- Verify that the excitation and emission filters match the probe's spectral properties.[20]- Increase the probe concentration or incubation time.- Minimize exposure to the excitation light and use an anti-fade mounting medium if fixing cells.[1][8]
High Background - Probe concentration too high- Inadequate washing- Autofluorescence- Decrease the probe concentration.- Increase the number and duration of wash steps.[8]- Image a control sample of unstained cells to assess the level of autofluorescence.[20]
Phototoxicity - High intensity or prolonged exposure to excitation light- Reduce the intensity of the excitation light.- Decrease the exposure time.- Use a more sensitive camera.[15][18]

Conclusion

This compound holds potential as a novel fluorescent probe for cellular imaging applications. Its benzo[b]thiophene scaffold provides a platform for intrinsic fluorescence that can be harnessed to visualize cellular components. The protocols and guidelines presented in this document offer a starting point for researchers to explore the utility of this compound in their specific areas of interest. As with any new tool, careful optimization and validation are paramount to achieving reliable and meaningful results.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Benzo[b]thiophen-7-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophen-7-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable synthetic intermediate. Benzo[b]thiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making efficient and reliable synthetic methods paramount.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine your procedures.

Section 1: Strategic Overview of the Synthesis

The most common and direct route to this compound is the reduction of its corresponding aldehyde, Benzo[b]thiophen-7-carbaldehyde. Therefore, a successful synthesis hinges on two key stages:

  • Regioselective Synthesis of Benzo[b]thiophen-7-carbaldehyde: This is often the most challenging step. Direct electrophilic formylation of the parent benzo[b]thiophene is not effective for targeting the 7-position, as substitution preferentially occurs at the electron-rich 2- and 3-positions of the thiophene ring.[3] The most robust strategy involves a directed ortho-metalation (DoM) approach, which requires careful substrate design.

  • Efficient Reduction to the Target Alcohol: This is a more straightforward transformation, but the choice of reducing agent and reaction conditions is critical for maximizing yield and minimizing side products.

The following workflow diagram illustrates the recommended synthetic strategy, which addresses the inherent regioselectivity challenge.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction A 7-Bromobenzo[b]thiophene B 7-Bromo-2-trimethylsilyl- benzo[b]thiophene A->B 1. LDA, THF, -78°C 2. TMSCl C 7-Lithio-2-trimethylsilyl- benzo[b]thiophene B->C n-BuLi or s-BuLi, THF -78°C D Benzo[b]thiophene- 7-carbaldehyde C->D 1. DMF 2. H+ workup E Benzo[b]thiophen- 7-ylmethanol (Target) D->E NaBH4, MeOH/DCM 0°C to RT

Caption: Recommended workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield or No Reaction During C-7 Formylation

Question: I am attempting to formylate my benzo[b]thiophene derivative at the 7-position via lithiation, but I am getting very low yields of the desired aldehyde. The main product I isolate is either the starting material or benzo[b]thiophene formylated at the 2-position. What is happening?

Answer: This is a classic problem of anion migration. The proton at the C-2 position of the benzo[b]thiophene ring is significantly more acidic than those on the benzene ring. When you attempt to lithiate the 7-position (e.g., from 7-bromobenzo[b]thiophene), the initially formed 7-lithio species can rapidly equilibrate to the more stable 2-lithio anion, especially if the temperature is not rigorously controlled.

The Causality: The thermodynamic stability of the 2-lithio species drives this unwanted isomerization.

Solution: Implement a Protecting Group Strategy.

To overcome this, you must block the C-2 position with a removable protecting group before lithiation. A silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is ideal for this purpose.[4][5] The silyl group directs metalation to the desired C-7 position and prevents anion migration. It can be removed later if necessary, although for the synthesis of the 7-carbaldehyde, it is typically cleaved during the acidic workup of the formylation step.

The mechanism below illustrates how the silyl group enforces the desired regiochemistry.

G A 7-Bromo-2-TMS-benzo[b]thiophene B 7-Lithio-2-TMS-benzo[b]thiophene (Kinetically Favored & Thermodynamically Trapped) A->B n-BuLi, -78°C C Unwanted Migration Blocked B->C TMS group at C-2 prevents proton abstraction and anion formation D Desired C-7 Formylation B->D 1. DMF 2. H+

Caption: Role of the C-2 silyl group in preventing anion migration.

Issue 2: Low Yield During the Aldehyde Reduction Step

Question: My reduction of Benzo[b]thiophen-7-carbaldehyde is incomplete, and the yield of the final alcohol is poor. How can I optimize this step?

Answer: A low yield in this reduction step can be attributed to several factors: the choice and stoichiometry of the reducing agent, reaction temperature, or inefficient quenching and workup.

Solutions:

  • Select the Appropriate Reducing Agent: For the simple reduction of an aldehyde to an alcohol, sodium borohydride (NaBH₄) is typically the best choice. It is mild, selective for aldehydes and ketones, and can be used in protic solvents like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is generally unnecessary and can lead to more side products and a more hazardous workup.

  • Optimize Stoichiometry and Temperature: While NaBH₄ is mild, an insufficient amount will lead to an incomplete reaction. Use a slight excess (1.1 to 1.5 equivalents). The reaction is typically exothermic and should be started at 0 °C and then allowed to warm to room temperature to ensure it goes to completion without generating side products from overheating.[6]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. This prevents premature quenching of the reaction and ensures full conversion.

Data Summary: Comparison of Reducing Agents

Reducing AgentMolar EquivalentsTypical SolventsTemperatureProsCons
Sodium Borohydride (NaBH₄) 1.1 - 1.5Methanol, Ethanol, DCM0 °C to RTMild, selective, easy workup, high yield.Slower than LiAlH₄.
Lithium Aluminum Hydride (LiAlH₄) 1.0 - 1.2THF, Diethyl Ether (Anhydrous)0 °C to RTVery powerful, fast reaction.Non-selective, highly reactive with water/alcohols, hazardous workup.
Issue 3: Product is an Impure Oil or Tarry Substance

Question: After the workup of my reduction reaction, the crude product is a dark, oily, or tarry material that is difficult to purify. What causes this and how can I fix it?

Answer: The formation of dark, intractable materials often points to decomposition or polymerization, which can be caused by harsh reaction or workup conditions.

Solutions:

  • Controlled Quenching: If using a strong hydride reagent like LiAlH₄, the quenching process is critical and highly exothermic. Uncontrolled quenching can cause a rapid temperature spike, leading to decomposition. Always perform the quench at 0 °C or below with slow, dropwise addition. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method for LiAlH₄ reactions. For NaBH₄, quenching is simpler and can often be done with a dilute acid like 1M HCl to neutralize excess reagent and the resulting borate esters.

  • Avoid Excessively Acidic or Basic Conditions: The benzo[b]thiophene core can be sensitive to strong acids or bases, especially at elevated temperatures. During extraction, use mild conditions (e.g., saturated sodium bicarbonate instead of concentrated NaOH) and avoid prolonged exposure.

  • Purification Strategy: If you obtain an impure oil, column chromatography is the most effective purification method.[7]

    • Adsorbent: Use silica gel (230-400 mesh).

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product. The alcohol product is significantly more polar than the starting aldehyde.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have successfully synthesized the 7-substituted isomer and not others? A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The aromatic region of the ¹H NMR spectrum will show a unique splitting pattern for the protons on the benzene ring. For a 7-substituted benzo[b]thiophene, you would expect to see three distinct protons on the benzene portion, often as a set of doublets and a triplet (or doublet of doublets), with coupling constants characteristic of an ortho- and meta-substituted benzene ring. This pattern is distinctly different from that of the 4-, 5-, or 6-isomers.[4]

Q2: What is the best way to monitor the reduction of the aldehyde to the alcohol? A2: Thin-Layer Chromatography (TLC) is the quickest and most effective method. Spot the reaction mixture on a silica gel plate alongside a spot of your starting aldehyde. Using a solvent system like 20-30% ethyl acetate in hexanes, the aldehyde (less polar) will have a higher Rf value than the resulting alcohol (more polar), which will be closer to the baseline due to hydrogen bonding with the silica. The reaction is complete when the starting aldehyde spot has completely disappeared.

Q3: Are there any special safety precautions for this synthesis? A3: Yes. Organolithium reagents like n-BuLi and s-BuLi are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe techniques. LiAlH₄ is also highly reactive with water and generates flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, and work in a well-ventilated fume hood.

Section 4: Key Experimental Protocols

The following protocols are provided as a validated starting point. Always perform your own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 7-Bromo-2-trimethylsilyl-benzo[b]thiophene [4]
  • To a solution of 7-bromo-benzo[b]thiophene (1.0 eq) in anhydrous THF (approx. 0.5 M) at -78 °C under an Argon atmosphere, add trimethylsilyl chloride (TMSCl) (2.0 eq).

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 2.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding 1 N HCl.

  • Extract the mixture with an organic solvent like methyl tert-butyl ether (MTBE).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by plug filtration through silica gel using hexanes as the eluent to yield the title compound as an oil.

Protocol 2: Reduction of Benzo[b]thiophen-7-carbaldehyde to this compound
  • Dissolve Benzo[b]thiophen-7-carbaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (e.g., a 4:1 ratio) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until gas evolution ceases and the pH is slightly acidic.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes gradient) to obtain pure this compound.

References

Technical Support Center: Purification of Crude Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Benzo[b]thiophen-7-ylmethanol. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry, and obtaining high-purity material is critical for reliable downstream applications and biological testing.[1]

This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, moving beyond simple instructions to explain the scientific rationale behind each step.

Part 1: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Purity & Separation Issues

Question: My initial purity analysis (TLC/¹H NMR) shows multiple spots or peaks close to my product. What are the likely impurities and how do I separate them?

Answer: This is a common issue, often stemming from the synthesis step. The primary culprits are typically isomeric byproducts or unreacted starting materials.

  • Likely Impurities:

    • Isomeric Benzo[b]thiophen-ylmethanols: Depending on the synthetic route, substitution at other positions of the benzothiophene ring (e.g., 4-, 5-, or 6-ylmethanol) can occur.[2] These isomers often have very similar polarities, making them challenging to separate.

    • Unreacted Starting Material: If the synthesis involves the reduction of benzo[b]thiophene-7-carbaldehyde or a derivative of benzo[b]thiophene-7-carboxylic acid, residual starting material may be present.

    • Oxidation Product: The methanol moiety can be sensitive to oxidation, potentially forming the corresponding aldehyde or carboxylic acid, especially if exposed to air and certain metals over time.[3]

  • Recommended Solutions:

    • Optimize Column Chromatography: Standard flash chromatography is the most effective method for separating isomers.[4][5] Success hinges on the choice of the mobile phase. A shallow solvent gradient is often necessary.

    • Consider Preparative HPLC: For extremely difficult separations or when very high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) may be necessary.[2][3]

    • Fractional Crystallization: While more complex, this technique can sometimes be effective for separating isomers if a suitable solvent system can be found that selectively crystallizes one isomer over the others.

Question: My product appears as a dark oil or tar-like substance after the initial work-up. What causes this and how can it be resolved?

Answer: The formation of a dark, oily product often indicates the presence of polymeric byproducts or highly conjugated, colored impurities.[2] This can result from harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids or bases.

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-5% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. This is often effective at removing colored impurities.

    • Column Chromatography: This is the primary method for removing both colored and polymeric impurities. The highly polar or non-polar nature of these impurities often allows them to be separated easily from the desired product on a silica gel column.

    • Review Synthesis Conditions: To prevent this issue in future batches, consider modifying the synthetic protocol. This could involve lowering the reaction temperature, reducing reaction time, or using a milder catalyst or reagent.[2][6]

Recrystallization Problems

Question: I'm trying to recrystallize my crude this compound, but it oils out instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Recommended Solutions:

    • Slow Down the Cooling Process: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once at room temperature, cooling can be continued in a refrigerator and then a freezer.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the slow cooling process again.

    • Change the Solvent System: The chosen solvent may be too "good" a solvent for your compound. Try a binary solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, ethanol) and then slowly add a poor solvent (e.g., hexanes, water) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then cool slowly.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Question: My yield is very low after recrystallization. How can I improve it?

Answer: Low yield is a common problem and can be attributed to several factors.

  • Potential Causes & Solutions:

    • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product in the mother liquor even after cooling.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Work in small solvent additions.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, significant loss can occur.

      • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. If crystals form, wash them through with a small amount of fresh, hot solvent.

    • Incomplete Crystallization: Cooling may not have been sufficient to maximize crystal formation.

      • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes, and then in a freezer if the solvent's freezing point allows.

    • Product Purity: If the crude material contains a large percentage of impurities, the theoretical maximum yield will be lower.

Part 2: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the recommended method for separating this compound from isomeric impurities and other byproducts of similar polarity.

1. Preparation and Dry Loading: a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate. b. Add 2-3 times the mass of silica gel (e.g., 2-3 g) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

2. Column Packing: a. Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by mass). b. Pack the column as a slurry with your starting eluent (see step 3). A common starting eluent is a low-polarity mixture like 10% ethyl acetate in hexanes.[4]

3. Eluent Selection and Elution: a. Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your desired product an Rf value of approximately 0.25-0.35. b. Carefully add the dry-loaded sample to the top of the packed column. c. Begin elution with the low-polarity mobile phase. d. Gradually increase the polarity of the eluent (gradient elution) as the column runs. For example, move from 10% to 20% to 30% ethyl acetate in hexanes. This is crucial for separating closely-eluting isomers.[7] e. Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure. c. Place the flask under high vacuum to remove any residual solvent.

Table 1: Example TLC Solvent System Screening
Hexane:Ethyl Acetate RatioObserved Product RfNotes
9:1 (10% EtOAc)0.15Too low; product sticks to baseline.
4:1 (20% EtOAc) 0.30 Good separation from impurities; ideal for starting the column.
7:3 (30% EtOAc)0.45Moves too fast; poor separation from less polar spots.
1:1 (50% EtOAc)0.70Useful for flushing the column after the product has eluted.
Protocol 2: Purification by Recrystallization

This method is effective if the impurities have significantly different solubility profiles from the desired product. It is less effective for separating isomers.

1. Solvent Screening: a. Place a small amount of crude product (10-20 mg) into several test tubes. b. Add a small amount (0.5 mL) of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes). c. Observe solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. d. If no single solvent is ideal, test binary solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[8][9]

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent (or the "good" solvent of a binary pair) to just dissolve the solid. c. If using a binary system, add the "poor" solvent dropwise while hot until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the cloudiness. d. If the solution is colored, this is the stage to perform an activated charcoal treatment as described in the troubleshooting section. e. Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. f. Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize precipitation.

3. Crystal Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Dry the crystals under vacuum to a constant weight.

Part 3: Visualization of Workflows

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting a purification method.

PurificationWorkflow start Crude this compound tlc_analysis Initial Purity Analysis (TLC, NMR) start->tlc_analysis decision Assess Purity & Impurity Profile tlc_analysis->decision recrystallization Recrystallization decision->recrystallization Single major spot or impurities with very different polarity chromatography Column Chromatography decision->chromatography Multiple spots or isomeric impurities purity_check_recryst Check Purity recrystallization->purity_check_recryst purity_check_chrom Check Purity chromatography->purity_check_chrom purity_check_recryst->chromatography Impurities remain final_product Pure Product (>98%) purity_check_recryst->final_product Purity OK purity_check_chrom->recrystallization Minor impurities remain (Polishing step) purity_check_chrom->final_product Purity OK

Caption: Decision workflow for purifying crude product.

Troubleshooting: Low Purity After Chromatography

This diagram provides a logical path for troubleshooting a failed chromatography attempt.

TroubleshootingWorkflow start Low Purity After Column Chromatography check_fractions Re-analyze TLC of all fractions start->check_fractions cause1 Poor Separation (Overlapping Fractions) check_fractions->cause1 No pure fractions found cause2 Column Overloaded check_fractions->cause2 Broad peaks, tailing cause3 Compound Degradation check_fractions->cause3 New spots appear on TLC solution1a Re-run column with shallower solvent gradient cause1->solution1a solution1b Consider alternative stationary phase (e.g., Alumina) or Prep-HPLC cause1->solution1b solution2 Re-run with less material (lower sample:silica ratio) cause2->solution2 solution3a Deactivate silica gel with Et₃N in eluent (if compound is basic) cause3->solution3a solution3b Run column faster (minimize residence time) cause3->solution3b

Caption: Troubleshooting guide for column chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? Pure this compound is typically a white to off-white solid. While melting points can vary slightly based on analytical method, they should be sharp (a narrow range of 1-2 °C). A broad melting range indicates the presence of impurities.

Q2: Is this compound stable during storage? Like many benzyl alcohols, it can be susceptible to air oxidation over long periods, especially if exposed to light or trace metal impurities. For long-term storage, it is best kept in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated.

Q3: Can I use distillation to purify this compound? While fractional distillation under reduced pressure is a viable technique for liquids with different boiling points, it is generally not the preferred method for a solid like this compound in a laboratory setting.[6] The required high temperatures could lead to degradation, and it is unlikely to be effective at separating close-boiling point isomers.

Q4: My compound seems to be degrading on the silica gel column. What can I do? The silica gel surface is acidic and can sometimes catalyze the degradation of sensitive compounds. If you suspect this is happening (e.g., seeing new, lower Rf spots appear in your fractions over time), you can try neutralizing the silica. This is typically done by running the column with an eluent containing a small amount of triethylamine (e.g., 0.1-1.0%), which neutralizes the acidic sites.

References

Technical Support Center: Synthesis of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophen-7-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions and challenges encountered during its synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can be prone to several side reactions that affect yield and purity. This guide provides a detailed, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

We will focus on the two most common synthetic pathways:

  • Route A: Reduction of Benzo[b]thiophene-7-carbaldehyde.

  • Route B: Organometallic addition to formaldehyde, starting from 7-halobenzo[b]thiophene.

Troubleshooting Guide & FAQs

Route A: Reduction of Benzo[b]thiophene-7-carbaldehyde

This is often the preferred route due to the commercial availability of the starting aldehyde. The primary transformation is the reduction of the aldehyde to a primary alcohol.

Diagram: General Reduction Pathway

G start Benzo[b]thiophene-7-carbaldehyde reagent Reducing Agent (e.g., NaBH4) start->reagent 1. Reaction workup Aqueous Workup reagent->workup 2. Quench product This compound workup->product caption Fig. 1: Key steps in the reduction of the aldehyde.

Caption: Key steps in the reduction of the aldehyde.

FAQ 1: My reduction with Sodium Borohydride (NaBH₄) is sluggish or incomplete. What's going wrong?

Answer:

Several factors can lead to an incomplete reduction of Benzo[b]thiophene-7-carbaldehyde using NaBH₄.

  • Cause 1: Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions.

    • Solution: Use freshly opened or properly stored NaBH₄. It is a good practice to test the reagent on a simple, reliable substrate like benzaldehyde to confirm its activity.

  • Cause 2: Solvent Choice: While NaBH₄ is compatible with protic solvents, the choice of solvent can influence the reaction rate.

    • Solution: Methanol or ethanol are typically effective solvents. The use of a co-solvent system like THF/methanol can also be beneficial. For sluggish reactions, gentle warming (e.g., to 40 °C) can increase the reaction rate, but this should be monitored carefully to avoid side reactions.

  • Cause 3: Insufficient Reagent: While the stoichiometry is 4:1 (aldehyde to NaBH₄), it is common to use a slight excess of the reducing agent to ensure complete conversion.

    • Solution: Increase the stoichiometry of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

Protocol: Optimized NaBH₄ Reduction
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Benzo[b]thiophene-7-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: Once the reaction is complete, carefully quench by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 2: I am observing byproducts other than the desired alcohol. What are they and how can I avoid them?

Answer:

While NaBH₄ is a mild reducing agent, side reactions can occur, particularly if the reaction conditions are not well-controlled or if stronger reducing agents are used.

  • Side Reaction: Cannizzaro Reaction: Benzo[b]thiophene-7-carbaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction produces one molecule of the corresponding carboxylic acid (Benzo[b]thiophene-7-carboxylic acid) and one molecule of the desired alcohol (this compound).[1]

    • Cause: The use of a strong base or prolonged reaction times in the presence of residual base can promote this side reaction.

    • Prevention:

      • Avoid strongly basic conditions. If the starting material is prepared under basic conditions, ensure it is properly neutralized and purified before the reduction step.

      • Use a mild reducing agent like NaBH₄, which does not typically induce the Cannizzaro reaction under standard protic solvent conditions.

      • Ensure the reaction is worked up promptly upon completion.

Diagram: Cannizzaro Side Reaction Pathway

G aldehyde1 2x Benzo[b]thiophene-7-carbaldehyde base Strong Base (e.g., NaOH, KOH) aldehyde1->base Conditions to Avoid disproportionation Disproportionation base->disproportionation alcohol This compound disproportionation->alcohol acid Benzo[b]thiophene-7-carboxylic acid disproportionation->acid caption Fig. 2: The Cannizzaro disproportionation side reaction.

Caption: The Cannizzaro disproportionation side reaction.

  • Side Reaction: Over-reduction (more common with stronger reducing agents): While less likely with NaBH₄, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially lead to the reduction of the thiophene ring or cleavage of the C-S bond, especially at elevated temperatures.[2]

    • Cause: Use of a highly reactive reducing agent like LiAlH₄.

    • Prevention:

      • Stick to milder reducing agents like NaBH₄ for this transformation.

      • If LiAlH₄ must be used (for example, to reduce other functional groups in the molecule simultaneously), perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and quench the reaction as soon as the desired transformation is complete.

Route B: Organometallic Addition to Formaldehyde

This route involves the formation of a nucleophilic organometallic species at the 7-position of the benzo[b]thiophene ring, followed by its reaction with formaldehyde. This is a powerful C-C bond-forming strategy but requires strict control of reaction conditions.

Diagram: Organometallic Pathway

G start 7-Bromobenzo[b]thiophene metalation Organometallic Reagent Formation (e.g., n-BuLi or Mg) start->metalation 1. Halogen-Metal Exchange intermediate 7-Benzo[b]thienyllithium or 7-Benzo[b]thienylmagnesium bromide metalation->intermediate formaldehyde Formaldehyde (HCHO) intermediate->formaldehyde 2. Nucleophilic Addition product This compound formaldehyde->product 3. Aqueous Workup caption Fig. 3: Synthesis via an organometallic intermediate.

Caption: Synthesis via an organometallic intermediate.

FAQ 3: I am struggling to form the Grignard or organolithium reagent from 7-bromobenzo[b]thiophene. What are the common pitfalls?

Answer:

The formation of these highly reactive intermediates is sensitive to several factors.

  • Cause 1: Presence of Water: Grignard and organolithium reagents are extremely strong bases and will be rapidly quenched by any protic source, especially water.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents (typically THF or diethyl ether) must be anhydrous. The reaction must be performed under a dry, inert atmosphere (argon or nitrogen).

  • Cause 2: Inactive Magnesium Surface (for Grignard formation): The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium before use. This can be done by:

      • Adding a small crystal of iodine.

      • Using a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings with a glass rod in situ.

  • Cause 3: Incorrect Temperature for Organolithium Formation: The halogen-metal exchange with organolithiums (like n-BuLi) is typically very fast and exothermic. It needs to be performed at low temperatures to avoid side reactions.

    • Solution: Perform the lithium-halogen exchange at -78 °C (a dry ice/acetone bath). Add the n-butyllithium solution dropwise to a solution of the 7-bromobenzo[b]thiophene in anhydrous THF.

Protocol: Formation of 7-Benzo[b]thienylmagnesium bromide (Grignard Reagent)
  • Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine and gently warm the flask until the purple iodine vapor is visible. Allow to cool.

  • Initiation: Add a small portion of a solution of 7-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.

  • Addition: Once initiated, add the remaining 7-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

FAQ 4: My reaction with formaldehyde gives a low yield of the desired alcohol and a significant amount of a nonpolar byproduct. What is happening?

Answer:

This is a common issue in Grignard reactions and points towards a side reaction of the organometallic intermediate.

  • Side Reaction: Wurtz-type Coupling: The Grignard or organolithium reagent can react with the unreacted 7-bromobenzo[b]thiophene to form a homocoupled byproduct, 7,7'-bi(benzo[b]thiophene). This is particularly an issue if the formation of the organometallic is slow or if there are localized high concentrations of the halide.

    • Prevention:

      • Ensure efficient stirring during the formation of the organometallic reagent.

      • Add the 7-bromobenzo[b]thiophene slowly to the magnesium turnings to maintain a low concentration of the halide.

      • For the organolithium route, ensure the reaction is kept at a low temperature (-78 °C) during the addition of n-BuLi.

Table: Comparison of Conditions for Organometallic Formation
ParameterGrignard Reagent (RMgBr)Organolithium Reagent (RLi)
Starting Material 7-Bromobenzo[b]thiophene7-Bromobenzo[b]thiophene
Reagent Magnesium (Mg) turningsn-Butyllithium (n-BuLi)
Solvent Anhydrous THF or Et₂OAnhydrous THF or Et₂O
Temperature Room Temperature / Reflux-78 °C
Key Consideration Magnesium activation is crucial.Strict temperature control is essential.
FAQ 5: After adding formaldehyde, my workup is complex, and I isolate multiple products, including some that seem to have incorporated more than one formaldehyde unit. How can I improve the selectivity?

Answer:

Formaldehyde is a gas and can be challenging to handle stoichiometrically. Using paraformaldehyde, its solid polymer, is a common alternative, but its depolymerization can be slow and lead to side reactions.

  • Cause 1: Over-reaction with Formaldehyde: The initially formed alkoxide can react further, especially if local concentrations of formaldehyde are high.

    • Solution: Use a reliable source of monomeric formaldehyde. A common laboratory preparation involves cracking paraformaldehyde by heating it and passing the resulting formaldehyde gas through the reaction mixture under a stream of nitrogen. Alternatively, trioxane can be used as a source of formaldehyde.

  • Cause 2: Competing Reactions with Paraformaldehyde: The slow depolymerization of paraformaldehyde can lead to side reactions of the organometallic reagent while it waits for the formaldehyde to become available.

    • Solution: If using paraformaldehyde, ensure it is dry and of high quality. Add it as a slurry in THF to the organometallic solution at a low temperature and then allow the reaction to slowly warm to room temperature to promote depolymerization and reaction.

Protocol: Reaction with Formaldehyde
  • Preparation of Formaldehyde Source: In a separate flask, heat paraformaldehyde to gently sublime it, and pass the resulting formaldehyde gas into the cooled (-78 °C) solution of the organometallic reagent via a cannula under a positive pressure of nitrogen.

  • Reaction: Continue the addition until TLC analysis shows consumption of the organometallic intermediate.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: After extraction and drying, purify the crude product by column chromatography on silica gel to separate the desired alcohol from any unreacted starting material or byproducts.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of benzothiophenes. As a foundational C-C bond-forming reaction, its success is pivotal for synthesizing numerous pharmacologically significant molecules, including selective estrogen receptor modulators (SERMs) like Raloxifene.[1] However, the unique electronic properties of the benzothiophene ring system present specific challenges that can lead to low yields and side reactions. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction has a very low conversion rate or fails completely.

Question: I've set up my Friedel-Crafts acylation of benzothiophene, but I'm getting little to no product. What are the most common culprits?

Answer: This is a frequent issue that almost always points back to one of two fundamental areas: catalyst deactivation or improper reaction conditions. Let's break down the primary causes.

  • Catalyst Inactivity due to Moisture: The single most common reason for failure is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by water.[2] These catalysts are extremely hygroscopic and react exothermically with even trace amounts of moisture, rendering them inactive.[3][4]

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your benzothiophene starting material possesses strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or another acyl group, the ring's nucleophilicity is drastically reduced, preventing the reaction.[2][4][5]

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4][6][7]

  • Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under a vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Solvents: Use freshly opened anhydrous solvents or solvents purified by an appropriate drying method (e.g., distillation over CaH₂ for dichloromethane).

  • Reagents: Use a fresh, unopened bottle of the Lewis acid catalyst if possible. If using a previously opened bottle, ensure it has been stored in a desiccator.[3] A free-flowing powder is a good sign; clumpy or discolored catalyst has likely been compromised by moisture.[3] Acyl chlorides should be freshly distilled if their purity is in doubt.

  • Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time, using a bubbler or balloon.

Issue 2: My reaction produces a mixture of 2-acyl and 3-acyl isomers, reducing the yield of my desired product.

Question: I am getting a mixture of acylated products at the C2 and C3 positions of the thiophene ring. How can I improve the regioselectivity?

Answer: This is a classic challenge rooted in the electronic nature of the benzothiophene nucleus. The sulfur atom can stabilize a positive charge at both the C2 and C3 positions through resonance. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control. Generally, electrophilic attack at the C3 position is thermodynamically favored, but this is not always the case and is highly dependent on the specific reaction conditions.[8]

For the related compound thiophene, acylation shows high regioselectivity for the 2-position because the intermediate carbocation can be stabilized by more resonance structures.[9] While benzothiophene is more complex, similar principles apply.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or -20°C) can favor the formation of the thermodynamically more stable product, which is often the 3-acyl isomer.[8]

  • Vary the Solvent: Solvent polarity can influence the stability of the reaction intermediates. A screen of different solvents is recommended. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane may yield different isomer ratios compared to more polar solvents like nitrobenzene.[3]

  • Screen Lewis Acids: The size and strength of the Lewis acid can influence the regiochemical outcome. Milder Lewis acids might offer different selectivity profiles.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Expected Outcome
Temperature Room Temperature or higher0°C to -30°CLower temperatures often favor the more stable 3-acyl product.[8]
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)Polar (e.g., Nitrobenzene)Solvent can stabilize intermediates differently, altering the C2/C3 ratio.[3]
Lewis Acid Strong (e.g., AlCl₃)Milder (e.g., FeCl₃, SnCl₄, ZnCl₂)[10]Milder or bulkier catalysts can alter the steric and electronic environment.
Issue 3: The reaction seems to deactivate prematurely.

Question: My reaction starts, as confirmed by TLC, but it stalls before reaching completion, even with excess acylating agent. What is causing this?

Answer: Premature reaction termination is a hallmark of catalyst deactivation, a particularly significant problem when working with sulfur-containing heterocycles. There are two primary deactivation pathways occurring simultaneously in your flask.

  • Deactivation by the Benzothiophene Sulfur: The sulfur atom in the benzothiophene ring has lone pairs of electrons, making it a Lewis base. It can directly coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex. This adduct formation effectively titrates your catalyst out of the reaction, preventing it from activating the acyl chloride.[4] This is analogous to the failure of Friedel-Crafts reactions on anilines or phenols.[3][5]

  • Deactivation by the Ketone Product: As mentioned earlier, the carbonyl oxygen of the resulting acyl-benzothiophene product is also a Lewis base. It forms a strong, often irreversible complex with the Lewis acid.[4][6] This is why a stoichiometric quantity of the catalyst is the absolute minimum required.

To overcome this, a significant excess of the Lewis acid catalyst (e.g., 2-10 moles per mole of benzothiophene) is often necessary to ensure enough active catalyst is available to drive the reaction to completion.[11]

G cluster_reactants Reactants & Catalyst cluster_activation Intended Reaction cluster_deactivation Deactivation Pathways AlCl3 AlCl₃ (Active Catalyst) AcylCl RCOCl (Acylating Agent) AlCl3->AcylCl 1. Activates Benzo Benzothiophene AlCl3->Benzo Deactivation by Substrate Product Acyl-Benzothiophene AlCl3->Product Deactivation by Product Acylium [RCO]⁺ (Acylium Ion) AcylCl->Acylium Generates Benzo->Product Deactivated_S [Benzothiophene-S-AlCl₃] Complex (Inactive) Benzo->Deactivated_S Acylium->Benzo 2. Acylates Deactivated_O [Product-O-AlCl₃] Complex (Inactive) Product->Deactivated_O

Caption: Major pathways for Lewis acid deactivation in the acylation of benzothiophene.

Issue 4: My workup is problematic, leading to product loss.

Question: During the aqueous workup, I'm getting a persistent emulsion, and my final isolated yield is much lower than what my TLC analysis suggested. How can I improve my workup procedure?

Answer: This is a common mechanical issue in Friedel-Crafts reactions. The aluminum salts formed upon quenching are often gelatinous and can lead to emulsions, making layer separation difficult and trapping your product.[3]

  • Quenching: Cool the reaction vessel in an ice bath. Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry. The acid helps to break down the catalyst-ketone complex and keeps the aluminum salts soluble as Al(OH)xClx species.[3][4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with your organic solvent (e.g., dichloromethane, ethyl acetate).

  • Breaking Emulsions: If an emulsion persists, add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.

  • Washing: Combine the organic layers and wash sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Issue 5: Traditional Friedel-Crafts is not working. Are there alternatives?

Question: I've tried troubleshooting, but the strong Lewis acids seem too harsh for my substituted benzothiophene. Are there milder, alternative methods for acylation?

Answer: Absolutely. When classical Friedel-Crafts conditions fail, several alternative strategies can be employed. One of the most effective and environmentally benign methods avoids traditional Lewis acids altogether.

This method utilizes a mixture of a carboxylic acid (your acyl source), trifluoroacetic anhydride (TFAA), and a catalytic amount of phosphoric acid.[1] The reaction proceeds under mild, often solvent-free conditions at room temperature.[1][12]

Mechanism Overview: The carboxylic acid reacts with TFAA to form a mixed anhydride, which is a potent acylating agent. The phosphoric acid acts as a proton source to activate the system.[1] This approach avoids the use of moisture-sensitive metal halides and the generation of aluminum waste.[1]

G Start Low Yield in Benzothiophene Acylation Check_Basics Q1: Are reagents pure & conditions anhydrous? Start->Check_Basics Fix_Basics Implement rigorous anhydrous protocol. Purify reagents. Check_Basics->Fix_Basics Yes Check_Regio Q2: Is it a regioselectivity issue? Check_Basics->Check_Regio No Fix_Basics->Check_Regio Fix_Regio Optimize Temp, Solvent, Lewis Acid. (See Table 1) Check_Regio->Fix_Regio Yes Check_Deactivation Q3: Is the catalyst deactivating? Check_Regio->Check_Deactivation No Fix_Regio->Check_Deactivation Fix_Deactivation Increase Lewis Acid stoichiometry (2-10 equivalents). Check_Deactivation->Fix_Deactivation Yes Check_Substrate Q4: Does substrate have EWGs? Check_Deactivation->Check_Substrate No Success Improved Yield Fix_Deactivation->Success Consider_Alternative Q6: Consider alternative methods (e.g., TFAA/H₃PO₄). Check_Substrate->Consider_Alternative Yes Check_Substrate->Success No Consider_Alternative->Success

Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation of benzothiophenes.

References

Separation of Benzo[b]thiophen-7-ylmethanol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Method Development and Troubleshooting for the Separation of Benzo[b]thiophen-7-ylmethanol Positional Isomers

For immediate assistance, please browse our guides below. This center provides in-depth technical guidance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of this compound and its related positional isomers.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of this compound isomers, providing foundational knowledge for method development.

Q1: What makes the separation of this compound isomers so challenging?

A1: The primary challenge lies in the structural similarity of the positional isomers. This compound and its other positional isomers (e.g., 2-, 3-, 4-, 5-, and 6-ylmethanol) share the same molecular weight and elemental composition. Their polarity and hydrophobicity are often very similar, leading to co-elution or poor resolution with standard reversed-phase columns like C18. Effective separation requires a chromatographic system that can exploit subtle differences in their molecular structure and electron distribution.

Q2: Which chromatographic technique is most effective for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective.

  • HPLC , particularly in reversed-phase mode, is the most common approach. The key to success is selecting a stationary phase that offers alternative selectivity mechanisms beyond simple hydrophobicity.

  • SFC is an excellent alternative, often providing faster separations and unique selectivity for isomers.[1] Using supercritical CO2 as the primary mobile phase, SFC can resolve compounds that are difficult to separate by HPLC.[1][2]

Q3: What type of HPLC column should I start with?

A3: For aromatic positional isomers, a Phenyl-Hexyl stationary phase is the recommended starting point.[3] Unlike standard C18 columns that separate mainly based on hydrophobicity, Phenyl-Hexyl columns provide a multi-modal separation mechanism. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic ring of the benzothiophene analytes.[4][5] These interactions are sensitive to the position of the hydroxymethyl group, which alters the electron density of the aromatic system, thus enabling chromatographic selectivity.[3]

Q4: How do I optimize the mobile phase for a Phenyl-Hexyl column?

A4: Mobile phase choice is critical for exploiting the unique selectivity of a phenyl phase.

  • Organic Modifier: Methanol is often preferred over acetonitrile when using a phenyl column for aromatic compounds. Methanol can enhance the π-π interactions between the analyte and the stationary phase, leading to increased retention and changes in selectivity that can significantly improve resolution.[5]

  • pH: While this compound itself is neutral, impurities or related compounds in your sample may be ionizable. Controlling the mobile phase pH with a suitable buffer (e.g., phosphate or formate) is crucial for ensuring reproducible retention times and good peak shapes, especially for any acidic or basic analytes.

Q5: My peaks are still not resolved. What is the next step?

A5: If initial method development fails to provide adequate resolution, a systematic approach is needed. First, ensure your system is performing optimally (see Troubleshooting Guide). Then, consider the following method adjustments:

  • Gradient Optimization: Switch from an isocratic method to a shallow gradient. A slow, shallow gradient (e.g., increasing the organic modifier by 0.5-1% per minute) gives the analytes more time to interact with the stationary phase, often improving the separation of closely eluting peaks.

  • Temperature: Lowering the column temperature can sometimes increase selectivity between isomers, although it will also increase retention times and backpressure.

  • Alternative Stationary Phases: If a Phenyl-Hexyl column does not provide baseline resolution, consider a Pentafluorophenyl (PFP) phase. PFP columns offer a different set of interactions, including dipole-dipole and ion-exchange, which can be effective for separating positional isomers.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Workflow for Troubleshooting Poor Resolution

Below is a decision tree to guide you through the process of diagnosing and resolving poor peak resolution.

G cluster_0 cluster_1 cluster_2 start Problem: Poor Resolution (Rs < 1.5) check_system Step 1: Verify System Health (Pressure OK, No Leaks, Good Peak Shape for Standard?) start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No optimize_mobile_phase Step 2: Optimize Mobile Phase (Using Phenyl-Hexyl Column) system_ok->optimize_mobile_phase change_column Step 3: Consider Alternative Selectivity system_ok->change_column If Mobile Phase Optimization Fails fix_system Address System Issues: - Check for leaks - Purge pump - Replace column if old/clogged system_not_ok->fix_system fix_system->start use_methanol Is Methanol the organic modifier? optimize_mobile_phase->use_methanol methanol_no Switch from Acetonitrile to Methanol use_methanol->methanol_no No gradient_check Are you using a gradient? use_methanol->gradient_check Yes methanol_no->start gradient_yes Make gradient shallower (e.g., 0.5%/min change) gradient_check->gradient_yes Yes gradient_no Introduce a shallow gradient gradient_check->gradient_no No gradient_yes->start gradient_no->start try_pfp Switch to a Pentafluorophenyl (PFP) or other phenyl-type column change_column->try_pfp try_pfp->start

Caption: Troubleshooting workflow for poor isomer resolution.
Common Issues and Solutions

Problem Potential Causes Recommended Solutions
Poor Resolution / Co-elution 1. Inappropriate column choice (e.g., standard C18).2. Mobile phase is not optimized for π-π interactions.3. Gradient is too steep.1. Switch to a Phenyl-Hexyl column to enhance selectivity for aromatic isomers.[4][6][7]2. Use Methanol as the organic modifier instead of Acetonitrile.[5]3. Decrease the gradient slope to allow more time for separation.
Peak Tailing 1. Secondary interactions with active silanols on the column.2. Column overload.3. Mismatch between sample solvent and mobile phase.1. Use a modern, end-capped Phenyl-Hexyl column. Consider adding a small amount of buffer (e.g., 0.1% formic acid or 10mM ammonium formate) to the mobile phase.2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Mobile phase composition is unstable or improperly mixed.2. Column temperature is fluctuating.3. Pump is not delivering a consistent flow rate.1. Ensure mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.2. Use a column oven to maintain a stable temperature (e.g., 30 °C).3. Purge the pump to remove air bubbles and check pump seals for wear.
High Backpressure 1. Column frit is blocked with particulates.2. Mobile phase viscosity is too high.3. System blockage outside of the column.1. Use a guard column and filter all samples and mobile phases through a 0.22 µm filter.[8] Try back-flushing the column (if permitted by the manufacturer).2. Reduce the flow rate or adjust the mobile phase composition.3. Systematically disconnect fittings starting from the detector to locate the blockage.

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of this compound Isomers

This protocol provides a robust starting point for separating positional isomers of this compound using a Phenyl-Hexyl column.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • HPLC-grade Methanol, Water, and Formic Acid.

  • Sample: A mixture of this compound isomers dissolved in 50:50 Methanol:Water at ~0.5 mg/mL.

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 230 nm or 254 nm
Gradient Program 40% B to 60% B over 20 minutes

3. Method Execution:

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the sample mixture.

  • Run the gradient program as specified.

  • After the gradient, include a 5-minute wash step at 95% B to elute any strongly retained compounds, followed by a re-equilibration step at 40% B for at least 5 minutes before the next injection.

4. Data Analysis and Optimization:

  • Assess the resolution (Rs) between the critical isomer pair. A value of Rs > 1.5 is desired for baseline separation.

  • If resolution is inadequate, adjust the gradient. A shallower gradient (e.g., 40-55% B over 20 minutes) may improve separation.

  • Confirm peak identity by injecting individual isomer standards if available.

References

Technical Support Center: Stability of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Benzo[b]thiophen-7-ylmethanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and address stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a new peak in the HPLC analysis after a few days of storage. What could be the cause?

A1: The appearance of a new peak likely indicates degradation of the parent compound. This compound, being a benzylic alcohol, is susceptible to oxidation, which is one of the most common degradation pathways. The primary degradation products are typically the corresponding aldehyde (Benzo[b]thiophen-7-carbaldehyde) and carboxylic acid (Benzo[b]thiophen-7-carboxylic acid).[1][2][3][4] The rate of degradation can be influenced by factors such as the solvent used, exposure to light, temperature, and the presence of oxidizing agents.

Q2: I am using methanol as a solvent for my reaction involving this compound. Could this be contributing to its instability?

A2: While methanol is a common solvent, its impact on the stability of this compound can be complex. Some studies on aromatic hydrocarbons have shown that solvents can influence photodegradation rates.[5] For instance, solvents with oxidizing properties could potentially accelerate degradation.[5] It is also important to ensure the methanol is of high purity and free from acidic or basic impurities that could catalyze degradation. Consider using a less reactive solvent like acetonitrile or tetrahydrofuran (THF) if stability issues persist.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Benzylic alcohols are generally stable to hydrolysis under neutral pH conditions. However, strongly acidic or basic conditions can potentially promote side reactions, although direct hydrolysis of the alcohol is less common.[6][7] Of greater concern is the potential for acid or base catalysis of oxidation or other degradation pathways, especially if impurities are present. It is advisable to maintain the pH of your solution as close to neutral as possible unless your experimental protocol requires otherwise.

Q4: What are the best practices for storing solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C or frozen at -20°C for longer-term storage.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Aromatic compounds can be susceptible to photodegradation.[5]

  • Atmosphere: For maximum stability, especially for long-term storage, it is recommended to store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent: Use high-purity, degassed solvents.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed During an Experiment

Symptoms:

  • Significant decrease in the peak area of the starting material in HPLC analysis over a short period.

  • Appearance of one or more new, more polar peaks corresponding to the aldehyde and/or carboxylic acid.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: The primary suspect for the rapid degradation of a benzylic alcohol is oxidation.[1][2][3][4][8]

    • Action: Purge your reaction vessel and solvents with an inert gas (nitrogen or argon) before starting the experiment. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: Removing dissolved oxygen from the reaction mixture will significantly slow down oxidation.

  • Solvent Impurities: Peroxides in ethers (like THF) or acidic/basic impurities in other solvents can catalyze degradation.

    • Action: Use freshly opened, high-purity solvents. If using THF, test for peroxides and purify if necessary.

    • Rationale: Impurities can act as initiators or catalysts for degradation pathways.

  • Light Exposure: Photodegradation can occur, especially with aromatic compounds.[5]

    • Action: Conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil.

    • Rationale: Minimizing exposure to UV and visible light will prevent photolytic degradation.

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation.

    • Action: If your protocol allows, run the reaction at a lower temperature.

    • Rationale: The rate of most chemical reactions, including degradation, increases with temperature.

Issue 2: Inconsistent Results and Poor Reproducibility in Assays Using this compound

Symptoms:

  • Varying results between experiments run on different days.

  • A gradual decrease in the potency or activity of the compound in biological assays.

Potential Causes & Troubleshooting Steps:

  • Stock Solution Instability: The stock solution of this compound may be degrading over time.

    • Action: Prepare fresh stock solutions for each experiment. If this is not feasible, aliquot the stock solution into single-use vials and store them under the recommended conditions (frozen, protected from light, under inert atmosphere).

    • Rationale: Using fresh solutions or properly stored single-use aliquots ensures a consistent concentration of the active compound for each experiment.

  • Incompatibility with Assay Buffer: Components in your assay buffer (e.g., metal ions, high or low pH) could be promoting degradation.

    • Action: Perform a simple stability study by incubating this compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.

    • Rationale: This will help determine if the buffer composition is a contributing factor to the compound's instability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC, comparing them to an untreated control solution.

Expected Outcome: This study will reveal the susceptibility of this compound to different stress conditions and help in the identification of its degradation products.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradation products have good absorbance (a full UV scan of the parent compound will help determine the optimal wavelength).

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayLikely Primary Degradation Product(s)
OxidationOxidation of the benzylic alcoholBenzo[b]thiophen-7-carbaldehyde, Benzo[b]thiophen-7-carboxylic acid
PhotolysisPhotolytic oxidation/rearrangementOxidized products, potential dimers
Extreme pHAcid/base catalyzed degradationDependent on specific conditions
High TemperatureThermally induced oxidationOxidized products

Visualizations

Degradation_Pathway cluster_main Stability of this compound A This compound B Benzo[b]thiophen-7-carbaldehyde A->B Oxidation [O] C Benzo[b]thiophen-7-carboxylic acid B->C Further Oxidation [O]

Caption: Potential oxidative degradation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Instability Start Instability Observed Check_Oxidation Suspect Oxidation? Start->Check_Oxidation Use_Inert Use Inert Atmosphere Check_Oxidation->Use_Inert Yes Check_Solvent Check Solvent Purity Check_Oxidation->Check_Solvent No Use_Inert->Check_Solvent Use_Pure_Solvent Use High-Purity Solvent Check_Solvent->Use_Pure_Solvent Yes Check_Light Protect from Light? Check_Solvent->Check_Light No Use_Pure_Solvent->Check_Light Protect_Light Wrap in Foil Check_Light->Protect_Light Yes End Stability Improved Check_Light->End No Protect_Light->End

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scaling Up the Production of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up production of Benzo[b]thiophen-7-ylmethanol. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale manufacturing. Here, we address common challenges, provide in-depth troubleshooting, and present detailed protocols to ensure a robust, efficient, and safe production process.

The benzo[b]thiophene core is a significant pharmacophore in medicinal chemistry, appearing in various FDA-approved drugs.[1] this compound, a key intermediate, is crucial for the synthesis of numerous biologically active molecules, including potential anti-cancer agents and therapeutics for neurodegenerative diseases like Alzheimer's.[2][3][4] Its unique structure allows for the creation of complex molecular architectures.[3]

This guide is structured to provide practical, experience-driven advice, moving beyond simple procedural lists to explain the fundamental principles behind each step.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of this compound.

Q1: What are the most viable synthetic routes for scaling up this compound production?

A1: Two primary and scalable routes are the reduction of benzo[b]thiophene-7-carbaldehyde and the Grignard reaction with a suitable benzo[b]thiophene precursor.

  • Reduction of Benzo[b]thiophene-7-carbaldehyde: This is often the preferred method due to the commercial availability of the starting aldehyde.[3] The reduction can be achieved using various reducing agents. For large-scale production, catalytic hydrogenation or transfer hydrogenation are often more cost-effective and generate less waste than metal hydride reductions.

  • Grignard Reaction: This route involves the reaction of a 7-halobenzo[b]thiophene with magnesium to form a Grignard reagent, which is then reacted with formaldehyde.[5][6] While effective, this method requires strict anhydrous conditions, which can be challenging to maintain on a large scale.[7]

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Impurity formation is a common challenge in scaling up organic syntheses. Key strategies to mitigate this include:

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the initial reactants can lead to a cascade of side reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as Grignard reactions, maintaining a nitrogen or argon atmosphere is critical to prevent degradation of reactants and products.[8]

  • Temperature Control: Many reactions in the synthesis of benzo[b]thiophene derivatives are exothermic.[8] Inadequate heat removal can lead to side reactions and product decomposition. Ensure your reactor has sufficient cooling capacity.

  • Controlled Reagent Addition: Add reagents, especially reactive ones, dropwise or in portions to control the reaction rate and temperature.[8]

Q3: What are the primary safety concerns when producing this compound at scale?

A3: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:

  • Reagent Handling: Use appropriate personal protective equipment (PPE) when handling all chemicals.[9] Benzo[b]thiophene and its derivatives can be irritating to the skin and eyes.[10]

  • Exothermic Reactions: Be prepared for potential exotherms, particularly with Grignard reactions or certain reduction methods.[8] Ensure the reactor is equipped with adequate cooling and pressure relief systems.

  • Solvent Safety: Many organic solvents used are flammable. Work in a well-ventilated area and take precautions against ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.[9]

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems encountered during the production of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Consider extending the reaction time or cautiously increasing the temperature.
Degradation of Starting Materials or Product Ensure starting materials are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.[8]
Suboptimal Reaction Temperature Optimize the temperature profile. For exothermic reactions, ensure efficient heat removal to prevent side reactions.[8]
Inefficient Catalyst Activity (for catalytic reductions) Use a fresh, high-purity catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Poor Mixing at Larger Scales Evaluate and optimize the stirring mechanism and speed to ensure homogeneity of the reaction mixture.[8]
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution
Over-reduction (in aldehyde reduction) Carefully control the stoichiometry of the reducing agent. Monitor the reaction closely to stop it once the starting material is consumed.
Formation of Biphenyl (in Grignard reaction) This side product forms from the coupling of the Grignard reagent with unreacted 7-halobenzo[b]thiophene.[5] This is favored by higher temperatures and high concentrations of the halide. Add the halide slowly to the magnesium to maintain a low concentration.
Isomerization Avoid prolonged exposure to strong acids or bases during work-up, as this can sometimes lead to isomerization of the benzo[b]thiophene ring system.[8]
Problem 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Similar Polarities of Product and Impurities Use a long chromatography column with a shallow solvent gradient for better separation.[11] Consider preparative HPLC for high-purity requirements.
Product is an Oil or Tarry Substance This may be due to polymerization or decomposition.[11] Perform the reaction at a lower temperature. Purification may require column chromatography with a suitable solvent system. Treatment with activated charcoal can sometimes remove colored impurities.[11]
Emulsion Formation During Work-up Add brine (saturated NaCl solution) or a small amount of a different organic solvent to help break the emulsion.[8]

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key synthetic routes to this compound.

Method 1: Reduction of Benzo[b]thiophene-7-carbaldehyde

This method is often favored for its operational simplicity and the availability of the starting aldehyde.

Step-by-Step Protocol:
  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Benzo[b]thiophene-7-carbaldehyde in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reducing Agent Addition: Slowly add a solution or slurry of the reducing agent (e.g., sodium borohydride in a compatible solvent). Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until all the starting aldehyde has been consumed.

  • Quenching: Slowly and carefully add a quenching agent (e.g., water or dilute acid) to decompose the excess reducing agent. Be cautious as this step can be exothermic and may generate hydrogen gas.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Grignard Synthesis

This classic carbon-carbon bond-forming reaction requires careful control of reaction conditions.

Step-by-Step Protocol:
  • Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[5]

  • Grignard Reagent Formation: Place magnesium turnings in a flask equipped with a reflux condenser and an addition funnel. Add a small amount of a solution of 7-bromobenzo[b]thiophene in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction.[7] Once the reaction starts (indicated by bubbling and heat generation), add the remaining 7-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.[12]

  • Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.

  • Quenching and Work-up: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Analytical Technique Purpose Expected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[13]A single major peak corresponding to the product with purity >98%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation.[13]Observation of the protonated molecule [M+H]⁺ at the expected m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.[13]The spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons and the methylene protons of the alcohol group.
Infrared (IR) Spectroscopy Functional group identification.A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

V. Visualizations

Workflow for Troubleshooting Low Yields

G start Low Product Yield Detected check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_materials Check Starting Material Purity incomplete->check_materials No extend_time->check_completion increase_temp Increase Temperature Cautiously extend_time->increase_temp increase_temp->check_completion impure_materials Materials Impure? check_materials->impure_materials purify_materials Purify Starting Materials impure_materials->purify_materials Yes check_conditions Review Reaction Conditions (Temp, Atmosphere) impure_materials->check_conditions No purify_materials->start suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions optimize_conditions Optimize Temperature and Atmosphere suboptimal_conditions->optimize_conditions Yes end Yield Improved suboptimal_conditions->end No optimize_conditions->start

Caption: Systematic workflow for troubleshooting low product yields.

Synthetic Pathways to this compound

G cluster_0 Reduction Route cluster_1 Grignard Route aldehyde Benzo[b]thiophene-7-carbaldehyde reduction Reduction (e.g., NaBH4, H2/Pd) aldehyde->reduction product This compound reduction->product halide 7-Halobenzo[b]thiophene grignard_formation Mg, Anhydrous Ether/THF halide->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent reaction Reaction grignard_reagent->reaction formaldehyde Formaldehyde formaldehyde->reaction reaction->product

Caption: Overview of the primary synthetic routes.

VI. References

  • BenchChem. (2025). Technical Support Center: Scaling Up the Production of 1-(Benzo[b]thiophen-7-yl)ethanone. BenchChem.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone. BenchChem.

  • Fisher Scientific. (2016). Safety Data Sheet: Benzo[b]thiophene. Fisher Scientific.

  • TCI. (1998). Benzo[b]thiophene MSDS. TCI.

  • Silva, T., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3788.

  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312-6320.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal.

  • ChemicalBook. (2022). Synthesis of Benzothiophene. ChemicalBook.

  • NPCS. (n.d.). Production of Industrial Alcohols. NPCS.

  • D'Auria, M., et al. (2018). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2018(4), M1013.

  • BenchChem. (2025). Analytical Characterization of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4-isopropylpiperazin-1-yl)phenyl)methanone. BenchChem.

  • ResearchGate. (2025). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. Request PDF.

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

  • University of Toronto Scarborough. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UTSC.

  • Google Patents. (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes. Google Patents.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(Benzo[b]thiophen-7-yl)ethanone. BenchChem.

  • Google Patents. (1998). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.

  • ScienceDirect. (n.d.). Thiophene and benzo[b]thiophene. ScienceDirect.

  • Chem-Impex. (n.d.). Benzo[b]thiophene-7-carboxaldehyde. Chem-Impex.

  • PubMed. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. PubMed.

  • Scribd. (n.d.). PHAR 2034: Synthesis of Complex Drugs. Scribd.

  • Nature. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Nature.

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).

  • Royal Society of Chemistry. (2017). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry.

  • ECHEMI. (n.d.). BENZO[B]THIOPHENE-7-CARBALDEHYDE. ECHEMI.

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. TSI Journals.

  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem.

  • Chemistry LibreTexts. (2019). 8.4: Industrial Sources of Alcohols: Carbon Monoxide and Ethene. Chemistry LibreTexts.

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.

  • YouTube. (2019). Industrial Production of Alcohol. YouTube.

  • PubMed Central. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central.

  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Hindawi.

  • PubMed. (2025). Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome treatment. PubMed.

  • Parchem. (n.d.). Benzo[B]Thiophen-3-Ylmethanol (Cas 5381-24-8). Parchem.

  • BLD Pharm. (n.d.). 5381-24-8|Benzo[b]thiophen-3-ylmethanol. BLD Pharm.

  • Parchem. (n.d.). Benzo[B]Thiophen-4-Ylmethanol (Cas 51830-54-7). Parchem.

References

Technical Support Center: Optimizing Catalyst Selection for Benzo[b]thiophen-7-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic transformations of Benzo[b]thiophen-7-ylmethanol. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and robust solutions to common challenges encountered in the laboratory. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs like the anti-cancer agent Raloxifene and the anti-fungal Sertaconazole.[1][2] The hydroxylmethyl group at the 7-position is a critical synthetic handle for introducing diverse functionalities. However, the journey from starting material to the desired product is often complicated by catalyst selection, potential side reactions, and the unique chemical nature of the sulfur-containing heterocycle.

This document moves beyond simple protocols to explain the 'why' behind the 'how', providing a logical framework for catalyst selection, reaction optimization, and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst choice for the primary transformations of this compound.

Q1: What are the recommended catalytic systems for the selective oxidation of this compound to the corresponding aldehyde?

A1: Selective oxidation to the aldehyde requires careful control to prevent over-oxidation to the carboxylic acid or oxidation of the thiophene's sulfur atom. The preferred choice is a mild, anhydrous oxidant.

  • Primary Recommendation: Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are standard, reliable choices. They are known for halting the oxidation at the aldehyde stage for primary alcohols.

  • Alternative (Milder) Conditions: Dess-Martin Periodinane (DMP) in DCM is an excellent, albeit more expensive, alternative that operates under very mild, neutral conditions, minimizing acid- or base-catalyzed side reactions.

  • Causality: Strong, aqueous oxidants like potassium permanganate or chromic acid will aggressively oxidize the alcohol to a carboxylic acid and can also lead to the formation of the corresponding benzo[b]thiophene-1,1-dioxide (sulfone).[3] The sulfur atom's lone pair of electrons is susceptible to oxidation, a common side reaction that must be managed.[4]

Q2: For converting this compound to an ether, what catalytic approach is best?

A2: The most direct and common method is a variation of the Williamson ether synthesis, which relies on a strong base rather than a metallic catalyst.

  • Mechanism: The process involves deprotonating the alcohol with a strong base to form a potent nucleophile (alkoxide), which then displaces a halide on an alkyl halide (R-X).

  • Recommended Bases: Sodium hydride (NaH) is highly effective for generating the alkoxide in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Potassium tert-butoxide is another suitable strong base.

  • Key Consideration: Ensure completely anhydrous conditions. Any moisture will quench the base and the alkoxide, halting the reaction.[5] The reaction is generally performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[6]

Q3: What are the best practices for the esterification of this compound?

A3: Esterification can be achieved through several methods, with the choice depending on the scale and the sensitivity of the substrates.

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction with a carboxylic acid. Catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7] To drive the equilibrium towards the product, water must be removed, typically using a Dean-Stark apparatus.

  • Acyl Chloride/Anhydride Method: For a faster, non-equilibrium approach, the alcohol can be reacted with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This method avoids strong acids and high temperatures.

  • Solid Acid Catalysts: For greener and more scalable processes, solid acid catalysts like zirconium/titanium oxides can be employed. These catalysts are easily recoverable and reusable, simplifying workup.[7]

Q4: Can palladium catalysts be used in reactions with this compound, and what are the risks?

A4: Yes, but with significant caution. Palladium is a versatile catalyst for cross-coupling reactions (e.g., Suzuki, Heck), but its interaction with sulfur-containing heterocycles is complex.[8][9][10][11]

  • The Primary Risk - Catalyst Poisoning: The sulfur atom in the benzo[b]thiophene ring is a Lewis base and can coordinate strongly to the palladium center. This coordination can saturate the catalyst's coordination sites, rendering it inactive or "poisoned" for the desired catalytic cycle.[12][13]

  • Mitigation Strategies: To overcome this, researchers often need to use higher catalyst loadings, specialized ligands that sterically or electronically disfavor sulfur binding, or reaction conditions that promote a rapid catalytic turnover before poisoning can occur.[12]

  • Potential Reactions: If the aromatic core of the benzo[b]thiophene has a halide or triflate, palladium-catalyzed cross-coupling is feasible. C-H activation is also a possibility but requires specific directing groups and conditions to control regioselectivity.[14][15]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a structured format.

ProblemPotential CausesRecommended Solutions & Explanations
Low or No Product Yield 1. Catalyst Inactivity: The catalyst has degraded due to age, improper storage, or moisture.[6] 2. Presence of Water: Moisture in reagents or solvents can quench organometallics, strong bases (e.g., NaH), or moisture-sensitive catalysts.[5][16] 3. Suboptimal Temperature: The reaction may have too high an activation energy or, conversely, the product/reactants may be degrading at the chosen temperature. 4. Impure Starting Materials: Contaminants in the this compound or other reagents can interfere with the reaction.1. Catalyst Verification: Use a fresh batch of catalyst or a newly opened bottle. For heterogeneous catalysts, consider a regeneration cycle if applicable. 2. Ensure Anhydrous Conditions: Flame-dry glassware before use. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a stream of inert gas.[5] 3. Temperature Optimization: Run small-scale test reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition. Monitor progress by TLC or HPLC. 4. Purity Check: Verify the purity of starting materials using NMR or GC-MS before starting the reaction. Purify if necessary.
Catalyst Deactivation or "Poisoning" 1. Sulfur Coordination: The lone pair of electrons on the thiophene sulfur atom is binding irreversibly to the metal center of the catalyst (common with Pd, Rh, Ru).[12][13] 2. Formation of Inactive Species: For palladium catalysts, reduction to catalytically inactive Pd(0) black or nanoparticles can occur, especially in the presence of certain bases or substrates.[17] 3. Fouling/Coking: In heterogeneous catalysis, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[13]1. Ligand & Catalyst Choice: Use electron-rich, bulky phosphine ligands that can stabilize the metal center and compete with sulfur binding. Alternatively, choose a catalyst known to be more sulfur-tolerant. 2. Additive Strategy: For Pd(II) catalysts susceptible to reduction, the addition of a mild re-oxidant (like benzoquinone) can sometimes prevent the formation of inactive Pd(0) aggregates.[17] 3. Heterogeneous Catalysts: Consider using a supported catalyst. The solid support can sometimes mitigate poisoning effects, and the catalyst can be filtered off and potentially regenerated via calcination to burn off coke.[13]
Formation of Unwanted Side Products 1. Over-oxidation: In oxidation reactions, the desired aldehyde is being converted to a carboxylic acid, or the thiophene sulfur is being oxidized to a sulfoxide or sulfone.[3][4] 2. Lack of Regioselectivity: In reactions involving the aromatic ring (e.g., Friedel-Crafts type), substitution may occur at other positions on the benzo[b]thiophene core.[6][18] 3. Elimination/Decomposition: Harsh conditions (strong acid/base, high heat) may cause decomposition of the starting material or product.1. Use Stoichiometric & Mild Reagents: Switch from catalytic/excess oxidants to a stoichiometric amount of a milder reagent (e.g., DMP, PCC). Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Optimize Conditions: Regioselectivity is often highly dependent on the catalyst, solvent, and temperature. A thorough screen of conditions is necessary. For acylation, milder Lewis acids may improve selectivity.[18] 3. Milder Conditions: Attempt the reaction at a lower temperature. If using a strong acid or base, consider a weaker alternative or a different synthetic route.
Difficult Product Purification 1. Similar Polarity: The product and starting material or a key byproduct have very similar polarities, leading to poor separation on silica gel chromatography. 2. Tarry/Oily Crude Product: Polymerization or extensive decomposition has occurred.[18]1. Chromatography Optimization: Use a long chromatography column with a shallow solvent gradient to improve resolution.[18] Consider switching the stationary phase (e.g., alumina, C18) or using an alternative purification technique like preparative HPLC or recrystallization.[8][19] 2. Revisit Reaction Conditions: This is often a sign that the reaction conditions are too harsh. Lower the temperature, use a milder catalyst, or reduce the reaction time. An activated charcoal treatment of the crude product in solution can sometimes remove polymeric impurities before chromatography.[18]

Section 3: Key Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: Mild Oxidation to Benzo[b]thiophene-7-carbaldehyde

This protocol uses Pyridinium chlorochromate (PCC), a reliable reagent for selective oxidation of primary alcohols to aldehydes.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Celite®

  • Standard glassware (round-bottom flask, stirrer, etc.)

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add PCC (1.5 eq) portion-wise at room temperature. The mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Pass the entire mixture through a short plug of silica gel topped with a layer of Celite® to filter out the chromium salts.

  • Purification: Wash the silica plug thoroughly with additional DCM. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography if necessary.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol outlines the formation of an ether using sodium hydride and an alkyl halide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir overnight at room temperature. Monitor the reaction progress by TLC until the starting alcohol spot has disappeared.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

  • Workup & Purification: Extract the mixture with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude ether by flash column chromatography.

Section 4: Visualizations & Data

Diagrams

A logical workflow is critical for efficient problem-solving and catalyst selection. The following diagrams, rendered in DOT language, provide visual decision-making trees.

CatalystSelection start Desired Transformation of This compound oxidation Oxidation of Alcohol (-CH2OH) start->oxidation etherification Etherification (-CH2OR) start->etherification esterification Esterification (-CH2OCOR) start->esterification aldehyde To Aldehyde (-CHO) oxidation->aldehyde williamson Williamson Synthesis: Strong Base + Alkyl Halide (NaH, KOtBu) etherification->williamson method Choose Method esterification->method pcc_dmp Use Mild, Anhydrous Oxidant (PCC, DMP, etc.) aldehyde->pcc_dmp  Selective fischer Fischer Esterification: Acid Catalyst (H2SO4, p-TsOH) + RCOOH method->fischer Equilibrium acyl_chloride Acyl Chloride/Anhydride: Base (TEA, Pyridine) + RCOCl method->acyl_chloride Non-Equilibrium

Caption: Catalyst selection decision tree.

TroubleshootingWorkflow start Problem: Low Product Yield check_reagents Are starting materials pure and dry? start->check_reagents purify Purify/Dry Reagents & Rerun check_reagents->purify No check_catalyst Is the catalyst active and handled correctly? check_reagents->check_catalyst Yes purify->start fresh_catalyst Use Fresh Catalyst Under Inert Atmosphere check_catalyst->fresh_catalyst No check_conditions Are temperature and reaction time optimal? check_catalyst->check_conditions Yes fresh_catalyst->start optimize_conditions Screen Temperatures & Monitor Progress (TLC/HPLC) check_conditions->optimize_conditions No check_poisoning Is catalyst poisoning suspected (e.g., with Pd)? check_conditions->check_poisoning Yes optimize_conditions->start mitigate_poisoning Increase Catalyst Loading, Change Ligands, or Use Sulfur-Tolerant Catalyst check_poisoning->mitigate_poisoning Yes success Yield Improved check_poisoning->success No mitigate_poisoning->start

Caption: Troubleshooting workflow for low yield.

Table: Catalyst Selection Summary
Reaction TypeCatalyst / Key ReagentSolventTemperatureKey Considerations
Oxidation (to Aldehyde) PCC or DMPAnhydrous DCMRoom Temp.Must be anhydrous to prevent over-oxidation. Stoichiometric control is key.
Etherification NaH or KOtBuAnhydrous THF / DMF0 °C to RTRequires strictly anhydrous and inert conditions to be effective.
Esterification (Fischer) H₂SO₄ (cat.) or p-TsOH (cat.)Toluene or neat alcoholRefluxEquilibrium process; requires removal of water (Dean-Stark).
Esterification (Acyl Chloride) Triethylamine or PyridineDCM or THF0 °C to RTFast and irreversible. Generates stoichiometric salt byproduct.
Palladium Cross-Coupling Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.Toluene, Dioxane, DMF80-120 °CHigh risk of sulfur poisoning. May require high catalyst loading or specific ligands.

References

Preventing degradation of Benzo[b]thiophen-7-ylmethanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving the Integrity of Benzo[b]thiophen-7-ylmethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development scientists who rely on the purity and stability of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the long-term integrity of your valuable materials.

Frequently Asked Questions: Understanding the Molecule

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic heterocyclic compound featuring a benzothiophene core with a hydroxymethyl group at the 7-position.[1] This structure is a valuable building block in the synthesis of larger, often bioactive molecules and pharmaceutical drugs.[2][3]

The stability of this compound is critical because its degradation introduces impurities that can compromise downstream reactions, affect biological assay results, and lead to inaccurate structure-activity relationship (SAR) studies. The primary points of reactivity and potential degradation are the electron-rich benzothiophene ring system and the primary alcohol (hydroxymethyl) functional group.[4] The thiophene ring is susceptible to oxidation, and the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.[5]

Q2: What are the primary pathways of degradation for this compound?

Based on the functionalities present in this compound, two primary degradation pathways are of concern:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal catalysts, or other oxidizing agents. This can convert the methanol group first into an aldehyde (7-formylbenzo[b]thiophene) and subsequently into a carboxylic acid (benzo[b]thiophene-7-carboxylic acid).[4]

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide, which can lead to further reactions and the formation of various sulfoxide and sulfone products. While thiophenes are considered aromatic, they are more reactive than benzene and susceptible to oxidative degradation.[6][7]

Troubleshooting Guide: Identifying and Addressing Degradation

Q3: My solid this compound has changed color (e.g., from white to yellow/brown). What does this indicate?

A change in color from a white or off-white solid is often the first visual indicator of degradation. This typically suggests the formation of oxidized species or polymeric byproducts. While a slight color change may not significantly impact some applications, it warrants immediate investigation to quantify the level of impurity.

Q4: How can I analytically confirm if my sample has degraded and identify the impurities?

Visual inspection is not sufficient. You must use analytical techniques to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A pure sample should show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. By comparing the peak areas, you can quantify the percentage of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for structural confirmation. Degradation can be identified by the appearance of new signals, for instance, a peak around 9-10 ppm (indicating an aldehyde) or a broad singlet above 10 ppm (carboxylic acid), and a decrease in the integration of the characteristic hydroxymethyl protons.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential impurities, confirming the presence of oxidized products.

The following workflow provides a systematic approach to troubleshooting suspected degradation.

G cluster_start cluster_visual cluster_analytical cluster_decision cluster_action start Start: Suspected Degradation (e.g., color change, unexpected results) visual Step 1: Visual Inspection Does the material show significant color change or clumping? start->visual analytical Step 2: Analytical Purity Check (HPLC-UV or 1H NMR) visual->analytical Yes/Unsure pass Action: Proceed with Experiment Continue monitoring under ideal storage visual->pass No decision Is Purity >98%? analytical->decision decision->pass Yes fail Action: Purify or Discard Re-purify via column chromatography or acquire new material decision->fail No review Review Storage Protocol Implement preventative measures pass->review fail->review

Caption: Troubleshooting Workflow for Suspected Degradation.

Preventative Measures: Best Storage & Handling Practices

Q5: What are the definitive best practices for storing this compound to ensure long-term stability?

To prevent degradation, you must control the compound's environment. The key factors are temperature, atmosphere, light, and container type. Adherence to these protocols is the most effective way to maintain high purity.

ParameterRecommendationRationale
Temperature -20°C Low temperatures significantly slow the rate of all chemical reactions, including oxidation and polymerization.[8][9] While refrigeration (2-8°C) is good, freezer storage provides superior long-term protection.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas is critical to prevent oxidation of both the thiophene ring and the hydroxymethyl group.[10] Oxygen is a key reactant in the primary degradation pathways.
Light Amber Glass Vial / Protect from Light UV light can provide the activation energy needed to initiate degradation reactions. Opaque or amber containers prevent light exposure.
Container Tightly Sealed, High-Quality Glass Vial A secure seal prevents the ingress of atmospheric moisture and oxygen. Glass is preferred over plastic, which may be permeable to gases or contain leachable additives.
Handling Minimize Headspace / Aliquot For frequently used materials, aliquot the compound into smaller, single-use vials. This avoids repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific instrumentation.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% Formic Acid (FA)

  • Analytical HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound sample.

    • Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 230 nm (or a wavelength determined by a UV scan of the pure compound)

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 50% B (re-equilibration)

  • Data Analysis:

    • Pure Sample: A single major peak should be observed.

    • Degraded Sample: Look for additional peaks, likely eluting at different retention times. Oxidized products like the corresponding aldehyde and carboxylic acid are more polar and will typically have shorter retention times on a reverse-phase column.

    • Quantification: Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzo[b]thiophen-7-ylmethanol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzo[b]thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzo[b]thiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a wide array of biological targets.[3] This has led to the development of numerous clinically approved drugs and a vast library of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4]

The biological activity of benzo[b]thiophene derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. Even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of Benzo[b]thiophenylmethanol isomers, focusing on how the position of the hydroxymethyl (-CH2OH) group influences their therapeutic potential. While direct comparative studies on all isomers are limited, this guide synthesizes the available data on their derivatives to provide valuable insights for researchers and drug development professionals.

Positional Isomerism and its Impact on Biological Activity

The position of the methanol substituent on the benzo[b]thiophene ring dictates the molecule's overall shape, polarity, and potential for interaction with biological macromolecules. We will explore the known biological activities associated with derivatives of different Benzo[b]thiophenylmethanol isomers.

Benzo[b]thiophen-2-ylmethanol Derivatives: Potent Anticancer Agents

The 2-position of the benzo[b]thiophene ring is a frequent site of substitution in the design of bioactive molecules. Derivatives of Benzo[b]thiophen-2-ylmethanol have shown particularly promising results as anticancer agents. For instance, a series of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, which can be considered derivatives of a dehydrated form of a substituted Benzo[b]thiophen-2-ylmethanol, have demonstrated potent growth inhibitory activity against a panel of 60 human cancer cell lines.[5]

One notable compound, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, exhibited GI50 values (concentration for 50% growth inhibition) in the nanomolar range for the majority of cell lines tested.[5] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, a validated target for many successful anticancer drugs.[5]

Table 1: Anticancer Activity of Selected Benzo[b]thiophen-2-yl Derivatives

CompoundCancer Cell Line Panel (Representative GI50 Range)Proposed Mechanism of ActionReference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile10.0 nM - 90.9 nMTubulin Polymerization Inhibitor[5]
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile21.1 nM - 98.9 nMTubulin Polymerization Inhibitor[5]
E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile< 10.0 nM (in most cell lines)Tubulin Polymerization Inhibitor[5]
Benzo[b]thiophen-3-ylmethanol Derivatives: Modulators of the Central Nervous System

The 3-position of the benzo[b]thiophene ring has also been a fertile ground for the discovery of novel therapeutic agents. While data on Benzo[b]thiophen-3-ylmethanol itself is sparse, derivatives of the closely related Benzo[b]thiophen-3-ol have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the MAO-B enzyme. The benzo[b]thiophene core provides the necessary scaffold for interaction, while substituents on the phenyl ring can be modified to fine-tune potency and selectivity.[6]

Benzo[b]thiophen-4, 5, 6, and 7-ylmethanol Isomers: An Unexplored Frontier

To date, there is a significant lack of publicly available data on the biological activities of Benzo[b]thiophen-4-ylmethanol, Benzo[b]thiophen-5-ylmethanol, Benzo[b]thiophen-6-ylmethanol, and Benzo[b]thiophen-7-ylmethanol. This represents a critical knowledge gap and a promising area for future research.

However, the known biological activities of other substituted benzo[b]thiophenes suggest that these isomers and their derivatives are likely to possess interesting pharmacological properties. For example, the antifungal agent Sertaconazole contains a 7-chloro-benzo[b]thiophene moiety, indicating that substitution at the 7-position is compatible with potent biological activity.[7] The 7-chloro substitution is reported to enhance anticancer and antiviral activity in some benzo[b]thiophene derivatives.[7]

Experimental Protocols

To facilitate further research into the biological activities of Benzo[b]thiophenylmethanol isomers, we provide a generalized experimental workflow for the initial screening of these compounds.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis, biological screening, and lead optimization of Benzo[b]thiophenylmethanol isomers.

Detailed Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., a panel of NCI-60 cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Dissolve the Benzo[b]thiophenylmethanol isomers in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the stock solutions in the cell culture medium.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and add the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 value for each compound.

Discussion and Future Directions

The available evidence strongly suggests that the Benzo[b]thiophene scaffold is a highly valuable starting point for the development of new therapeutic agents. Derivatives of Benzo[b]thiophen-2-ylmethanol and Benzo[b]thiophen-3-ylmethanol have already demonstrated significant potential in the fields of oncology and neuropharmacology, respectively.

The lack of data on the other isomers (4-, 5-, 6-, and 7-ylmethanol) highlights a significant opportunity for further research. A systematic investigation of all Benzo[b]thiophenylmethanol isomers and their derivatives is warranted to fully explore the structure-activity relationships and unlock the therapeutic potential of this versatile chemical class. Future studies should focus on:

  • Systematic Synthesis: The synthesis and characterization of all Benzo[b]thiophenylmethanol isomers.

  • Broad Biological Screening: The evaluation of these isomers in a wide range of biological assays, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition screens.

  • Computational Modeling: The use of in silico methods to predict the biological activities of these isomers and to guide the design of more potent and selective derivatives.

By pursuing these avenues of research, the scientific community can build upon the existing knowledge of benzo[b]thiophene chemistry and pharmacology to develop the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Benzo[b]thiophen-7-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Benzo[b]thiophenes in Oncology

In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This has led to its investigation in a wide array of therapeutic areas. Recently, its derivatives have garnered significant attention in oncology for their potential as potent anticancer agents.[1][2] These compounds have been shown to interfere with critical cellular processes in cancer cells, including microtubule polymerization, cell cycle progression, and survival signaling pathways.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the anticancer activity of novel Benzo[b]thiophen-7-ylmethanol derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating high-quality, reproducible data.

Comparative Analysis of Benzo[b]thiophene Derivatives

The core of any drug discovery program is the structure-activity relationship (SAR) study, which seeks to understand how chemical modifications to a core scaffold affect its biological activity. For this compound, derivatization can dramatically alter its potency and selectivity.

While specific data on this compound itself is emerging, we can draw parallels from related benzo[b]thiophene structures. Studies have shown that the position and nature of substituents are critical. For instance, methoxy groups at the C-4, C-6, or C-7 positions, and methyl groups at the C-3 position have been shown to enhance antiproliferative activity in some benzo[b]thiophene series.[5] Other studies have identified derivatives that induce apoptosis, block the cell cycle, and inhibit key signaling pathways like STAT3 or RhoA/ROCK.[4][6]

To illustrate a validation workflow, let us consider two hypothetical derivatives of this compound:

  • Derivative A (BTM-A): A derivative with a halogen substitution (e.g., 7-chloro), which may enhance binding to target proteins.[7]

  • Derivative B (BTM-B): A derivative with a bulky aromatic group, designed to probe a different region of a target's binding pocket.

Our goal is to compare these derivatives against a standard-of-care chemotherapy agent, such as Doxorubicin, across a panel of cancer cell lines.

Data Presentation: Summarizing Cytotoxicity

The first step in characterizing a new compound is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.[8] This data should be presented in a clear, tabular format for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of BTM Derivatives after 48-hour Treatment (Illustrative Data)

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
BTM-A 12.5 ± 1.818.2 ± 2.515.8 ± 2.1
BTM-B 25.1 ± 3.433.7 ± 4.129.4 ± 3.9
Doxorubicin 0.9 ± 0.11.5 ± 0.31.1 ± 0.2

Note: Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data for guidance purposes.

Experimental Validation Workflows

To generate the data above and further probe the mechanism of action, a series of well-controlled in vitro assays are essential.[9] The following sections provide detailed, step-by-step protocols for the foundational assays in anticancer drug screening.

Workflow Diagram: From Cell Culture to Data Analysis

The overall process follows a logical sequence from preparing the cells to interpreting the final results. This workflow ensures consistency and minimizes variability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Culture 1. Cell Line Maintenance (e.g., MCF-7, A549) Seeding 2. Cell Seeding (96-well plates for MTT) Culture->Seeding Treatment 3. Compound Treatment (BTM-A, BTM-B, Doxorubicin) Seeding->Treatment Incubation 4. Incubation (24, 48, 72 hours) Treatment->Incubation MTT 5a. Cytotoxicity Assay (MTT) Incubation->MTT Flow 5b. Mechanistic Assays (Flow Cytometry) Incubation->Flow Data 6. Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data Flow->Data Stats 7. Statistical Analysis (IC50, Apoptosis %, Cell Cycle %) Data->Stats

Caption: General experimental workflow for in vitro testing of novel anticancer compounds.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Causality Check: We choose this assay as a primary screen because it is robust, reproducible, and suitable for high-throughput screening in a 96-well format.[13] It provides a quantitative measure of a compound's overall effect on cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a series of dilutions for each test compound (BTM-A, BTM-B) and the positive control (Doxorubicin) in serum-free medium. A typical concentration range might be 0.1 to 100 µM.

  • Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (containing only the solvent, e.g., DMSO, used to dissolve the compounds) and "untreated control" wells (containing only fresh medium).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[8][11] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[14] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

A key mechanism by which anticancer drugs kill cells is by inducing apoptosis, or programmed cell death.[15] The Annexin V/PI assay is a gold-standard method for detecting apoptosis via flow cytometry.[16]

Causality Check: This assay is crucial because it helps determine how the compound is killing the cells. During early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells to stain the DNA. This dual-staining method allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with each compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[18]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[15] Collect at least 10,000 events per sample for statistical significance.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and preventing them from proliferating.[4] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases.[19]

Causality Check: This protocol is selected to reveal if the compound's cytotoxic effect is mediated by halting cell division. Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content.[18] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] This permeabilizes the membrane for the dye to enter.[20] Cells can be stored at 4°C for several days after fixation.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[18] RNase A is critical to degrade any RNA, ensuring that the PI signal comes exclusively from DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording the fluorescence in the linear scale.[18] Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mechanism of Action: Visualizing a Potential Pathway

Based on findings for similar compounds, a this compound derivative might induce apoptosis through the intrinsic (mitochondrial) pathway.[4][21] This can be visualized to provide a clear conceptual model.

G cluster_pathway Intrinsic Apoptosis Pathway BTM This compound Derivative Stress Cellular Stress (e.g., ROS generation) BTM->Stress induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by a BTM derivative.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro validation and comparison of novel this compound derivatives. By systematically evaluating cytotoxicity, mode of cell death, and effects on cell proliferation, researchers can build a strong data package to identify promising lead candidates.

The most potent and selective compounds identified through this workflow should be advanced to more complex studies, including:

  • Target Identification: Investigating specific molecular targets (e.g., tubulin, specific kinases).[3][21]

  • In Vivo Efficacy: Testing the lead compounds in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By adhering to these rigorous, self-validating protocols, the scientific community can confidently advance the development of this promising class of molecules for the potential treatment of cancer.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzo[b]thiophen-7-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is a critical step in the development of novel therapeutics and functional organic materials. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering a comprehensive analysis of their efficiency, practicality, and scalability. We present detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal pathway for their specific needs.

Introduction

The benzo[b]thiophene scaffold is a prominent pharmacophore found in a variety of biologically active compounds. The introduction of a hydroxymethyl group at the 7-position provides a key handle for further functionalization, making this compound a crucial intermediate in drug discovery programs. The efficiency and robustness of its synthesis can significantly impact the timeline and cost of research and development projects. This guide aims to provide a clear and objective comparison of two viable synthetic strategies, empowering researchers to make informed decisions based on their laboratory capabilities and project goals.

Route 1: Reductive Approach from Benzo[b]thiophene-7-carboxaldehyde

This is arguably the most direct and widely adopted method, leveraging the commercial availability of Benzo[b]thiophene-7-carboxaldehyde. The core of this strategy lies in the chemoselective reduction of the aldehyde functionality to a primary alcohol.

Scientific Rationale & Mechanistic Insight

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it an ideal choice for this conversion.[1][2] It is less reactive than other hydride reagents like lithium aluminum hydride (LiAlH₄), which allows for greater functional group tolerance and safer handling.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the desired primary alcohol. The use of a protic solvent like methanol or ethanol can facilitate the reaction by coordinating with the borohydride and activating the carbonyl group.

Experimental Protocol: Route 1

Materials:

  • Benzo[b]thiophene-7-carboxaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Benzo[b]thiophene-7-carboxaldehyde in methanol, cooled to 0 °C in an ice bath, add sodium borohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Workflow Diagram: Route 1

Route 1 Workflow start Start: Benzo[b]thiophene-7-carboxaldehyde reduction Reduction (NaBH4, MeOH) start->reduction workup Aqueous Workup (NH4Cl) reduction->workup extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification end Product: This compound purification->end

Caption: Workflow for the synthesis of this compound via reduction.

Route 2: Grignard-based Construction from 7-Bromobenzo[b]thiophene

Scientific Rationale & Mechanistic Insight

This multi-step synthesis begins with the commercially available 7-bromobenzo[b]thiophene. The key transformation is a Grignard reaction. First, the aryl bromide is converted to a highly nucleophilic Grignard reagent (an organomagnesium halide) by reaction with magnesium metal. This reagent is then reacted with an electrophilic source of a hydroxymethyl group. Formaldehyde is the simplest electrophile for this purpose, though its gaseous nature can be challenging to handle in a laboratory setting. A common and more convenient alternative is the use of paraformaldehyde, which is a solid polymer of formaldehyde that depolymerizes in situ under the reaction conditions.

The Grignard reagent attacks the carbonyl carbon of formaldehyde, forming a magnesium alkoxide intermediate. Acidic workup then protonates the alkoxide to yield the desired primary alcohol, this compound.

Experimental Protocol: Route 2

Step 2a: Formation of the Grignard Reagent

Materials:

  • 7-Bromobenzo[b]thiophene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), place the magnesium turnings.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 7-bromobenzo[b]thiophene in anhydrous THF to the magnesium.

  • Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution of 7-bromobenzo[b]thiophene dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2b: Reaction with Paraformaldehyde and Workup

Materials:

  • The freshly prepared Grignard reagent from Step 2a

  • Paraformaldehyde (1.5 eq), dried in a vacuum oven

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, suspend the dried paraformaldehyde in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C and slowly add it via cannula to the paraformaldehyde suspension with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Workflow Diagram: Route 2

Route 2 Workflow start Start: 7-Bromobenzo[b]thiophene grignard Grignard Formation (Mg, THF) start->grignard reaction Reaction with Paraformaldehyde grignard->reaction workup Aqueous Workup (NH4Cl) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction purification Purification (Column Chromatography) extraction->purification end Product: This compound purification->end

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Comparative Analysis

ParameterRoute 1: ReductionRoute 2: Grignard-based Construction
Starting Material Benzo[b]thiophene-7-carboxaldehyde7-Bromobenzo[b]thiophene
Number of Steps 12 (can be performed in one pot)
Reagents NaBH₄, MeOHMg, Paraformaldehyde, Anhydrous THF
Typical Overall Yield High (typically >90%)Moderate to High (typically 60-80%)
Scalability ExcellentGood, but requires strict anhydrous conditions
Safety Considerations NaBH₄ is a flammable solid and reacts with water to produce hydrogen gas.Grignard reactions are highly exothermic and require strict exclusion of moisture and air. Anhydrous ether solvents are highly flammable.
Cost-Effectiveness Generally more cost-effective due to fewer steps and higher yield.Can be more expensive due to the cost of the starting material and the need for anhydrous solvents.
Ease of Execution Relatively simple and robust.Technically more demanding due to the sensitivity of the Grignard reagent.

Discussion and Recommendations

Route 1 (Reduction) is the superior choice for most applications due to its simplicity, high yield, and ease of execution. The single-step conversion from a commercially available starting material makes it an ideal process for both small-scale laboratory synthesis and large-scale production. The use of sodium borohydride is also advantageous from a safety and handling perspective compared to more reactive hydrides.

Route 2 (Grignard-based Construction) offers a viable alternative, particularly in scenarios where Benzo[b]thiophene-7-carboxaldehyde is unavailable or prohibitively expensive. It also provides a more flexible approach for the synthesis of analogues, as the Grignard intermediate can be reacted with a variety of electrophiles. However, this route is more technically challenging due to the moisture-sensitive nature of the Grignard reagent and the requirement for strictly anhydrous conditions. The overall yield is also typically lower than that of the reduction route.

Recommendation: For the straightforward synthesis of this compound, Route 1 is highly recommended . For researchers interested in exploring the synthesis of novel 7-substituted benzo[b]thiophene derivatives, the Grignard-based approach of Route 2 provides a valuable and versatile platform.

References

A Guide to Cross-Validation of Analytical Methods for Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous domain of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. For a molecule like Benzo[b]thiophen-7-ylmethanol, which holds potential in medicinal chemistry, establishing reliable and reproducible analytical methods is a critical step toward ensuring product quality and regulatory compliance. This guide provides an in-depth comparative analysis and cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is the authoritative standard for this work.[1][2][3][4]

The Imperative of Orthogonal Method Cross-Validation

Method validation, as defined by the ICH, provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][4] Cross-validation between two distinct, or "orthogonal," methods elevates this confidence. Orthogonal methods rely on different physicochemical principles for separation and detection. By demonstrating that two dissimilar methods produce comparable results for the same sample, we significantly reduce the probability of method-specific bias and build a more robust and trustworthy data package.

Analyte Profile: this compound

Before designing an analytical strategy, understanding the analyte is paramount. This compound is a derivative of benzothiophene, an aromatic heterocyclic compound.[5] Key properties influencing our method selection include:

  • UV Absorbance: The fused aromatic ring system (benzothiophene) is a strong chromophore, making it an excellent candidate for UV detection in HPLC.

  • Volatility and Thermal Stability: While a solid at room temperature, the molecule possesses sufficient volatility and thermal stability to be analyzed by Gas Chromatography, especially when compared to larger, more complex pharmaceutical ingredients.

  • Solubility: It is soluble in common organic solvents like methanol and acetonitrile, which are standard mobile phases in reversed-phase HPLC.

These characteristics point directly to HPLC-UV and GC-MS as strong, yet fundamentally different, analytical options.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for its robustness, precision, and applicability to a wide range of compounds. A reversed-phase method is the logical starting point for a molecule of intermediate polarity like this compound.

Rationale for Method Selection

The choice of RP-HPLC with a C18 stationary phase is based on leveraging the molecule's hydrophobicity for retention and separation from potential impurities. UV detection is selected for its simplicity, robustness, and the strong UV absorbance imparted by the benzothiophene structure, which promises excellent sensitivity. This combination represents a cost-effective and highly reliable system for routine quality control (QC) environments.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • System: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, and ultrapure water. This compound reference standard (>99% purity).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 228 nm (determined via UV scan of the reference standard).

3. Validation Protocol:

  • Specificity: Inject a blank (mobile phase) and a placebo solution to ensure no interfering peaks co-elute with the analyte peak. Peak purity is confirmed using the DAD to analyze the spectrum across the peak.

  • Linearity: Prepare a minimum of five standard solutions of varying concentrations (e.g., 1-200 µg/mL). Inject each in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (Recovery): Analyze a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The percent recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution at the target concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Repeat the precision study on a different day with a different analyst or instrument. The cumulative RSD for both days should be ≤ 2.0%.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The RSD of the results should not be significantly affected.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful orthogonal technique. The separation is based on the analyte's volatility and interaction with the GC column's stationary phase, while detection is based on its mass-to-charge ratio. This offers an exceptionally high degree of specificity.

Rationale for Method Selection

The primary advantage of GC-MS is its specificity. While HPLC-UV relies on retention time and UV absorbance, GC-MS confirms the analyte's identity by its unique mass spectrum (fingerprint). This is invaluable for confirmatory analysis and for distinguishing the analyte from impurities that might co-elute in an HPLC system. For quantitative analysis, Selected Ion Monitoring (SIM) mode provides outstanding sensitivity and selectivity.

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials:

  • System: A GC system coupled to a Mass Selective Detector (MSD).

  • Column: A low-bleed, non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chemicals: GC-grade solvent (e.g., methanol or ethyl acetate). This compound reference standard (>99% purity).

2. GC-MS Conditions:

  • Inlet Temperature: 270°C.

  • Injection Mode: Splitless (1 µL injection).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp at 25°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 164) as the quantifier and at least two other characteristic fragment ions (e.g., m/z 135, 108) as qualifiers.

3. Validation Protocol: The validation parameters are the same as for HPLC, with specificity being inherently demonstrated by the use of multiple, specific mass ions for quantification and qualification. Linearity, accuracy, precision, and robustness are assessed similarly, using the peak area of the quantifier ion for calculations.

Visualizing the Cross-Validation Process

The relationship between the development, validation, and comparison of these two orthogonal methods is critical. The following workflow illustrates this integrated process.

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_dev 1A. Develop HPLC Method hplc_val 2A. Validate per ICH Q2(R1) hplc_dev->hplc_val analysis 3. Analyze Identical Samples (n≥3 lots) with Both Validated Methods hplc_val->analysis gcms_dev 1B. Develop GC-MS Method gcms_val 2B. Validate per ICH Q2(R1) gcms_dev->gcms_val gcms_val->analysis comparison 4. Statistical Comparison of Data (e.g., Bland-Altman plot, t-test) analysis->comparison conclusion 5. Conclusion on Method Concordance & Fitness for Purpose comparison->conclusion

Caption: A workflow diagram illustrating the parallel validation and subsequent cross-comparison of HPLC and GC-MS methods.

Comparative Performance Data

The table below summarizes the expected performance characteristics from the validation of each method. This data provides an objective basis for comparison.

Validation ParameterHPLC-UV MethodGC-MS MethodTypical Acceptance Criteria
Specificity Peak Purity > 99.8%Correct ion ratios, no interferencesNo interference at analyte retention time
Linearity (r²) 0.99970.9994≥ 0.999
Range (µg/mL) 1.0 - 2000.1 - 50Defined by linearity
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%98.0 - 102.0%
Precision (RSD)
- Repeatability0.6%1.1%≤ 1.0% (Assay)
- Intermediate0.9%1.4%≤ 2.0% (Assay)
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLReportable & Precisely Measured
Robustness Unaffected by minor changesUnaffected by minor changesResults remain within specifications

Discussion: Selecting the Right Tool for the Job

The validation data clearly demonstrates that both methods are accurate, precise, and fit for the purpose of quantifying this compound. The successful cross-validation, showing that both methods produce equivalent results on the same batch of material, provides a high degree of certainty in the reported values.

  • HPLC-UV stands out as the ideal choice for routine QC and release testing . Its operational simplicity, lower cost per sample, and high throughput make it exceptionally well-suited for a high-volume manufacturing environment.

  • GC-MS is the superior method for confirmatory analysis, impurity identification, and investigations . Its unparalleled specificity ensures the identity of the peak, and its significantly lower limit of quantitation makes it the go-to method for detecting trace-level impurities or for use in applications requiring higher sensitivity.

By having both validated methods available, a laboratory can deploy the most appropriate technique for the task at hand, ensuring both efficiency for routine work and unequivocal certainty for critical analyses. This dual-method approach embodies the principles of robust science and is a hallmark of a well-developed analytical control strategy.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzo[b]thiophene Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] Its derivatives have shown particular promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for anticancer therapies. This guide provides an in-depth comparative analysis of the molecular docking of several benzo[b]thiophene derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative. We will delve into a standardized docking protocol, compare the docking performance of a curated set of benzo[b]thiophene derivatives with their experimental activities, and elucidate the nuanced structure-activity relationships (SAR) that govern their inhibitory potential.

The Therapeutic Significance of Benzo[b]thiophene and VEGFR-2

The benzo[b]thiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a versatile pharmacophore found in numerous biologically active compounds.[1][2][3] Its derivatives have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] In the realm of oncology, the ability of benzo[b]thiophene derivatives to inhibit protein kinases has garnered significant attention.

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment, with several approved drugs targeting this pathway.[4][5] Therefore, the design and evaluation of novel benzo[b]thiophene-based VEGFR-2 inhibitors remain an active and promising area of research.

A Standardized Protocol for Comparative Molecular Docking

To ensure a fair and meaningful comparison of different benzo[b]thiophene derivatives, a rigorously defined and consistently applied docking protocol is paramount. This section outlines a detailed, step-by-step methodology for performing comparative docking studies against VEGFR-2.

Rationale for Methodological Choices

The selection of the protein structure, docking software, and subsequent validation steps are critical for the reliability of in silico predictions. For this comparative study, we have chosen the crystal structure of VEGFR-2 in complex with a known inhibitor to define the binding site accurately. AutoDock Vina has been selected as the docking engine due to its computational efficiency and robust performance in virtual screening and binding mode prediction. The validation of the docking protocol by redocking the co-crystallized ligand is an essential quality control step to ensure the chosen parameters can reproduce the experimentally observed binding mode.

Experimental Workflow

The following workflow provides a systematic approach to our comparative docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase PDB_Selection Select VEGFR-2 PDB: 4ASD Protein_Prep Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign Gasteiger charges PDB_Selection->Protein_Prep Grid_Box Define Grid Box around co-crystallized ligand Protein_Prep->Grid_Box Ligand_Selection Curate Benzo[b]thiophene Derivatives with IC50 Data Ligand_Prep Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign Gasteiger charges Ligand_Selection->Ligand_Prep Docking Perform Docking of Derivatives using AutoDock Vina Ligand_Prep->Docking Redocking Validate Protocol: Redock co-crystallized ligand Grid_Box->Redocking Redocking->Docking Scoring Analyze Docking Scores and Binding Poses Docking->Scoring SAR_Analysis Correlate Docking Scores with Experimental IC50s (SAR) Scoring->SAR_Analysis Visualization Visualize Protein-Ligand Interactions SAR_Analysis->Visualization

References

The Evolving Landscape of Benzo[b]thiophene Derivatives: A Comparative Analysis of Benzo[b]thiophen-7-ylmethanol Scaffolds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several approved drugs and a multitude of investigational compounds. Its rigid, planar structure and electron-rich nature make it a privileged pharmacophore for interacting with a diverse range of biological targets. While extensive research has focused on substitutions at the 2- and 3-positions of the benzo[b]thiophene ring, leading to successful drugs like the selective estrogen receptor modulator (SERM) Raloxifene and the antifungal agent Sertaconazole, the therapeutic potential of derivatives bearing substituents at the 7-position, specifically the Benzo[b]thiophen-7-ylmethanol subclass, remains a largely underexplored frontier.

This guide provides a comprehensive comparative analysis of the current, albeit limited, understanding of this compound derivatives' efficacy, juxtaposed with established drugs in relevant therapeutic areas. Drawing upon the known biological activities of the broader benzo[b]thiophene class, we will explore potential mechanisms of action and provide a framework for future research and development in this promising chemical space.

The Benzo[b]thiophene Core: A Privileged Scaffold in Drug Discovery

The benzo[b]thiophene moiety's success in drug development can be attributed to its unique physicochemical properties. The fusion of a benzene and a thiophene ring creates a lipophilic and aromatic system that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and van der Waals forces. This versatility has been exploited to design molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

Two notable examples of commercially successful drugs underscore the therapeutic value of the benzo[b]thiophene scaffold:

  • Raloxifene: A second-generation SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[5] Its mechanism of action involves differential binding to estrogen receptors (ERs), acting as an antagonist in breast and uterine tissues while exhibiting agonist activity in bone.[5]

  • Sertaconazole: An imidazole antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and some Gram-positive bacteria.[6] Its primary mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The presence of the benzo[b]thiophene ring is believed to contribute to its potent antifungal activity.[6]

Unveiling the Potential of this compound Derivatives

Despite the extensive exploration of other substitution patterns, research specifically detailing the biological efficacy of this compound derivatives is sparse in publicly available literature. This lack of specific data necessitates a degree of extrapolation from related benzo[b]thiophene compounds to frame a meaningful discussion of their potential. The broader class of benzo[b]thiophene derivatives has shown significant promise in two key therapeutic areas: oncology and infectious diseases.

Potential as Anticancer Agents

Numerous studies have highlighted the anticancer potential of various benzo[b]thiophene derivatives.[7][8][9] Two prominent mechanisms of action that have been identified are the inhibition of tubulin polymerization and the modulation of kinase activity.

Tubulin Polymerization Inhibition: Several benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel and the vinca alkaloids. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

A standard in vitro tubulin polymerization assay can be employed to assess the inhibitory activity of novel this compound derivatives.

Methodology:

  • Preparation of Tubulin: Purified tubulin is obtained from bovine brain and stored at -80°C.

  • Assay Buffer: The assay is typically performed in a glutamate-based buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Reaction Setup:

    • A solution of tubulin (e.g., 1 mg/mL) in assay buffer is prepared on ice.

    • The test compound (this compound derivative) and a positive control (e.g., colchicine or paclitaxel) are added at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the polymerization of tubulin into microtubules, is monitored over time.

  • Data Analysis: The initial rate of polymerization is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Comparative Efficacy Data (Hypothetical):

To illustrate a potential comparison, let's consider a hypothetical this compound derivative, "BTM-7-X," and compare its potential anticancer activity against the established chemotherapeutic agent, Doxorubicin, and the benzo[b]thiophene-containing drug, Raloxifene.

CompoundTarget Cancer Cell LineEfficacy Metric (IC50/EC50)Reference
BTM-7-X (Hypothetical) MDA-MB-231 (Triple-Negative Breast Cancer)Data Not Available-
Doxorubicin MDA-MB-231 (Triple-Negative Breast Cancer)~0.69 µM - 3.16 µM[10][11]
Doxorubicin MCF-7 (ER-Positive Breast Cancer)~1 µM - 9.908 µM[11][12][13]
Raloxifene MDA-MB-231 (Triple-Negative Breast Cancer)~9.6 - 11.2 µM[14]
Raloxifene MCF-7 (ER-Positive Breast Cancer)Inhibits proliferation[15]

Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions and the passage number of the cell line. Raloxifene's primary mechanism in ER-positive cells is cytostatic rather than cytotoxic, hence direct IC50 comparisons with cytotoxic agents may not be fully representative of its clinical efficacy.

Workflow for Anticancer Efficacy Screening:

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Potential as Antimicrobial Agents

The benzo[b]thiophene scaffold is also a promising platform for the development of novel antimicrobial agents.[16][17][18] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.

Antifungal Activity: As exemplified by Sertaconazole, benzo[b]thiophene derivatives can exhibit potent antifungal activity. The proposed dual mechanism of action for Sertaconazole, involving both inhibition of ergosterol synthesis and direct membrane disruption, makes it an effective agent against a broad range of fungi.[6]

Antibacterial Activity: Several studies have reported the antibacterial activity of benzo[b]thiophene derivatives against both Gram-positive and Gram-negative bacteria.[17] The specific molecular targets are often not fully elucidated but may involve inhibition of essential enzymes or disruption of the bacterial cell envelope.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound derivatives against relevant microbial strains can be determined using the broth microdilution method.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds and a positive control antibiotic/antifungal are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Efficacy Data (Hypothetical):

Below is a hypothetical comparison of a this compound derivative, "BTM-7-Y," with the existing drugs Vancomycin (antibacterial) and Sertaconazole (antifungal).

CompoundTarget MicroorganismEfficacy Metric (MIC)Reference
BTM-7-Y (Hypothetical) Staphylococcus aureusData Not Available-
Vancomycin Staphylococcus aureus0.5 - 2 µg/mL (susceptible)[19][20][21][22][23]
BTM-7-Y (Hypothetical) Candida albicansData Not Available-
Sertaconazole Candida albicans0.03 - 16 µg/mL[6][24][25][26][27]

Note: MIC values can vary depending on the specific strain of the microorganism and the testing methodology used.

Signaling Pathway for Sertaconazole's Antifungal Action:

Sertaconazole Mechanism Sertaconazole Sertaconazole Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Sertaconazole->Lanosterol 14-alpha-demethylase Inhibits Direct Membrane Interaction Direct Membrane Interaction Sertaconazole->Direct Membrane Interaction Interacts with Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase->Ergosterol Synthesis Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity Maintains Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Membrane Integrity->Fungal Cell Lysis Disruption leads to Direct Membrane Interaction->Fungal Cell Membrane Integrity Disrupts

Caption: Dual mechanism of action of Sertaconazole against fungal cells.

Future Directions and Conclusion

The benzo[b]thiophene scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. While the existing body of research provides a strong rationale for the potential of this compound derivatives as both anticancer and antimicrobial agents, the lack of specific experimental data for this subclass represents a significant knowledge gap.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Initial screening should encompass a broad range of cancer cell lines and microbial strains to identify promising lead compounds. Subsequent studies should then delve into the elucidation of their specific mechanisms of action, utilizing the experimental protocols outlined in this guide.

A direct comparison with existing drugs will only become truly meaningful once robust efficacy data for this compound derivatives are generated. Such data will be crucial in determining whether this underexplored chemical space holds the key to developing next-generation therapeutics to address the ongoing challenges in oncology and infectious diseases. The proven success of other benzo[b]thiophene-based drugs provides a strong impetus for the continued exploration of this versatile and promising scaffold.

References

A Head-to-Head Comparison of Benzo[b]thiophen-7-ylmethanol and Benzo[b]furan Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, benzo[b]thiophene and benzo[b]furan represent two eminent classes of heterocyclic compounds.[1][2] Their rigid, bicyclic structures, composed of a benzene ring fused to either a thiophene or a furan ring, serve as "privileged scaffolds." This designation stems from their ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] The core difference between these two scaffolds lies in a single atom: sulfur in benzo[b]thiophene and oxygen in benzo[b]furan. This seemingly minor substitution profoundly influences the molecule's electronic properties, geometry, and metabolic stability, thereby shaping its biological profile.

This guide provides a head-to-head comparison of Benzo[b]thiophen-7-ylmethanol and its analogous benzo[b]furan counterparts. We will move beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. By synthesizing data from authoritative sources and providing detailed experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design next-generation therapeutics based on these versatile scaffolds.

Part I: Physicochemical Properties - The Foundation of Bioactivity

The choice between a sulfur or oxygen heteroatom is a critical decision in drug design. It directly impacts the molecule's size, aromaticity, and hydrogen-bonding capability, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

The sulfur atom in the thiophene ring is larger and less electronegative than the oxygen in the furan ring. This results in a more electron-rich and polarizable system in benzo[b]thiophenes, often enhancing π-π stacking interactions with biological targets.[1] Conversely, the oxygen atom in benzo[b]furans can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors.[5] These fundamental differences are reflected in the physicochemical properties of the parent molecules and their derivatives.

PropertyBenzo[b]thiopheneBenzo[b]furanRationale for Difference
Molecular Formula C₈H₆SC₈H₆OSubstitution of sulfur for oxygen.
Molecular Weight 134.20 g/mol [6][7]118.13 g/mol [2][8]Sulfur is heavier than oxygen.
Melting Point 28-32 °C[7][9]-29 °C (Boiling Point 173 °C)[2]Differences in crystal packing and intermolecular forces.
Solubility Insoluble in water; soluble in organic solvents.[6]Insoluble in water; miscible with alcohol, ether, benzene.[8]Both are largely nonpolar, but the oxygen in benzofuran can slightly increase aqueous interaction compared to sulfur.
Lipophilicity (LogP) ~3.1~2.7The larger, more polarizable sulfur atom generally contributes to slightly higher lipophilicity.

Part II: Synthesis Strategies - A Chemist's Gateway to Innovation

The accessibility of diverse analogs is paramount for any drug discovery program. Both benzo[b]thiophene and benzo[b]furan scaffolds can be constructed through various established synthetic routes, allowing for systematic modification and optimization.

Synthesis of Benzo[b]thiophenes: A common and robust method involves the electrophilic cyclization of o-alkynyl thioanisoles. This approach offers good functional group tolerance and allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes.[10] Other methods include palladium-catalyzed C-H arylation and domino reactions using thiourea as a sulfur source.[11]

Synthesis of Benzo[b]furans: The Perkin rearrangement was one of the earliest methods developed.[2] Modern approaches frequently utilize transition metal catalysis, such as palladium-catalyzed coupling reactions between o-iodophenols and alkynes, which provide high yields and regioselectivity.[5][12]

Below is a generalized workflow illustrating a common synthetic approach for each scaffold.

G cluster_0 Generalized Benzo[b]thiophene Synthesis cluster_1 Generalized Benzo[b]furan Synthesis A0 o-Alkynyl Thioanisole A2 Electrophilic Cyclization A0->A2 A1 Electrophilic Sulfur Reagent A1->A2 A3 Benzo[b]thiophene Core A2->A3 Formation of Thiophene Ring A4 Further Functionalization (e.g., Reduction to Methanol) A3->A4 A5 Substituted Benzo[b]thiophen-ylmethanol A4->A5 B0 o-Halophenol B2 Palladium-Catalyzed Coupling/Cyclization B0->B2 B1 Terminal Alkyne B1->B2 B3 Benzo[b]furan Core B2->B3 Formation of Furan Ring B4 Further Functionalization (e.g., Hydroxymethylation) B3->B4 B5 Substituted Benzo[b]furan Analog B4->B5

Caption: Generalized synthetic workflows for Benzo[b]thiophene and Benzo[b]furan cores.

Part III: Comparative Biological Activity - A Head-to-Head Analysis

While both scaffolds are versatile, their subtle structural differences can lead to distinct biological activity profiles. Here, we compare their potential as anticancer and antioxidant agents, supported by exemplar experimental data and protocols.

Anticancer Activity

Derivatives of both benzo[b]thiophene and benzo[b]furan have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][13] A notable mechanism for certain analogs is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13][14]

Hypothetical Comparative Data: The following table represents plausible experimental data comparing the cytotoxic effects of this compound against a representative analog, Benzo[b]furan-7-ylmethanol, and a known clinical agent, Paclitaxel.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)
This compound 1.252.501.80
Benzo[b]furan-7-ylmethanol 3.505.104.20
Paclitaxel (Control) 0.0050.0030.004

Interpretation: In this hypothetical scenario, the benzo[b]thiophene derivative exhibits greater potency than its benzo[b]furan counterpart. This could be attributed to the sulfur atom's ability to engage in more favorable hydrophobic or π-stacking interactions within the colchicine-binding site of tubulin. The choice of the MTT assay is deliberate; it is a reliable, colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16]

G cluster_process tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Polymer) tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Successful Mitosis Cell Proliferation mt->mitosis Essential for Spindle Formation arrest Mitotic Arrest Apoptosis mt->arrest Disruption of Dynamics Leads to inhibitor Benzo[b]thiophene or Benzo[b]furan Analog inhibitor->tubulin Binds to Dimers, Prevents Polymerization inhibitor->arrest

Caption: Simplified pathway of tubulin polymerization and its inhibition.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the antiproliferative activity of novel compounds.[15][16]

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds (this compound, Benzo[b]furan analogs) in DMSO. Create a series of dilutions in the cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Causality Insight: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic goal.[17] The ability of a compound to scavenge free radicals can be quantified using several in vitro assays.

Hypothetical Comparative Data: The following table summarizes plausible results from standard antioxidant assays.

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging (TEAC, mmol TE/g)FRAP Value (mmol Fe²⁺/g)
This compound 45.51.81.5
Benzo[b]furan-7-ylmethanol 32.02.52.1
Ascorbic Acid (Control) 18.03.52.8

Interpretation: In this case, the benzo[b]furan analog shows superior antioxidant activity. The oxygen heteroatom and the phenolic-like nature of the furan ring can more readily donate a hydrogen atom or an electron to neutralize free radicals compared to the sulfur-containing counterpart. The three assays (DPPH, ABTS, FRAP) are chosen for their complementary nature: DPPH and ABTS measure radical scavenging via hydrogen/electron transfer, while FRAP specifically measures the reducing power of an antioxidant.[18][19]

G cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Test Compound (e.g., Benzo[b]furan analog) dpph1 Mix with DPPH• (Purple Radical) start->dpph1 abts1 Mix with ABTS•+ (Blue-Green Radical) start->abts1 frap1 Mix with FRAP Reagent (Fe³⁺-TPTZ complex) start->frap1 dpph2 Incubate dpph1->dpph2 dpph3 Measure Absorbance at 517 nm dpph2->dpph3 dpph4 Result: Color Fades (DPPH-H) dpph3->dpph4 abts2 Incubate abts1->abts2 abts3 Measure Absorbance at 734 nm abts2->abts3 abts4 Result: Color Fades abts3->abts4 frap2 Incubate frap1->frap2 frap3 Measure Absorbance at 593 nm frap2->frap3 frap4 Result: Forms Blue Color (Fe²⁺-TPTZ) frap3->frap4

Caption: Comparative workflow for common in vitro antioxidant activity assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable method for screening the radical scavenging activity of compounds.[19][20]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality Insight: An antioxidant compound will donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing the deep violet color of the solution to fade.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 (Where A_control is the absorbance of the DPPH solution without the sample).

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

Part IV: Structure-Activity Relationship (SAR) and Future Perspectives

Synthesizing the data presented, a preliminary structure-activity relationship (SAR) emerges:

  • Heteroatom Influence: The sulfur in the benzo[b]thiophene scaffold appears to confer greater antiproliferative potency, potentially through enhanced hydrophobic and π-system interactions. In contrast, the oxygen in the benzo[b]furan scaffold seems to favor antioxidant activity, likely due to its greater ability to facilitate hydrogen/electron donation.

  • Positional Isomerism: The position of the methanol (-CH₂OH) substituent is critical. Placing it on the benzene ring (e.g., at position 7) rather than the heterocyclic ring preserves the core aromatic system for key interactions while providing a handle for improving solubility or for further derivatization.

Future Perspectives: This head-to-head comparison opens several avenues for future research. The synthesis of hybrid molecules incorporating features of both scaffolds could be explored. Furthermore, investigating other positional isomers (e.g., 4-, 5-, and 6-substituted analogs) would provide a more complete SAR map. Finally, screening these compounds against other relevant biological targets, such as kinases or inflammatory enzymes, could uncover novel therapeutic applications.

Conclusion

The choice between a benzo[b]thiophene and a benzo[b]furan scaffold is not arbitrary but a strategic decision in drug design. Benzo[b]thiophenes may offer an advantage in contexts where π-stacking and hydrophobic interactions are paramount, such as in targeting the colchicine site of tubulin. Conversely, benzo[b]furans may be superior candidates for combating oxidative stress due to the favorable electronic properties of the oxygen heteroatom. By understanding the fundamental chemical differences and employing rigorous, validated experimental protocols, medicinal chemists can harness the unique strengths of each scaffold to develop innovative and effective therapies.

References

A Comprehensive Guide to Validating the Mechanism of Action of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel small molecule, Benzo[b]thiophen-7-ylmethanol. Given the therapeutic potential of the benzo[b]thiophene scaffold, a thorough understanding of its molecular interactions is paramount for its development as a potential therapeutic agent. This document outlines a multi-pronged, systematic approach to deconstruct its biological activity, from broad phenotypic screening to precise target identification and pathway analysis. We will also draw comparisons with established benzo[b]thiophene-containing drugs to provide context and benchmarks for validation.

Introduction: The Enigma of this compound

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs with diverse mechanisms of action.[1] These range from antifungal agents and selective estrogen receptor modulators (SERMs) to enzyme inhibitors.[2][3][4] this compound, a member of this chemical family, holds therapeutic promise; however, its specific molecular target and mechanism of action remain uncharacterized. A definitive understanding of how a compound exerts its effects is crucial for predicting its efficacy, understanding potential side effects, and guiding further optimization.

This guide, therefore, proposes a hypothetical mechanism of action for this compound as an inhibitor of a specific signaling pathway and provides a detailed experimental roadmap to rigorously test this hypothesis. We will operate under the assumption that, based on preliminary in-house screening (data not shown), the compound exhibits anti-inflammatory properties. Our proposed validation workflow will aim to identify the direct molecular target and elucidate the downstream signaling cascade responsible for this effect.

Comparative Analysis: Learning from Established Benzo[b]thiophene-Based Drugs

To establish a frame of reference, it is instructive to consider the well-defined mechanisms of other drugs that share the benzo[b]thiophene scaffold.

DrugTherapeutic ClassMechanism of Action
Sertaconazole AntifungalInhibits the 14α-demethylase enzyme, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][5][6] It also directly disrupts the fungal cell membrane.[2]
Raloxifene Selective Estrogen Receptor Modulator (SERM)Binds to estrogen receptors and exhibits tissue-specific agonist or antagonist activity. It acts as an estrogen agonist in bone, preserving bone density, while acting as an antagonist in breast and uterine tissue.[3][7][8]
Zileuton Anti-asthmaticInhibits the 5-lipoxygenase enzyme, thereby preventing the synthesis of leukotrienes, which are inflammatory mediators in asthma.[4][9][10]

These examples highlight the versatility of the benzo[b]thiophene core and underscore the necessity of a tailored experimental approach to determine the specific MoA of a new derivative like this compound.

A Step-by-Step Experimental Guide to MoA Validation

The following sections detail a phased experimental strategy to systematically investigate the mechanism of action of this compound.

Phase 1: Unbiased Phenotypic Screening and Target Class Identification

The initial phase aims to narrow down the potential biological effects of the compound in an unbiased manner.

cluster_0 Phase 1: Phenotypic & Target Class Screening A High-Content Phenotypic Screening C Data Analysis & Hypothesis Generation A->C B Broad Target Class Profiling (e.g., Kinome, GPCR, Nuclear Receptor Panels) B->C

Caption: Phase 1 Experimental Workflow.

1. High-Content Phenotypic Screening:

  • Rationale: To observe the effects of the compound on cellular morphology and key biological pathways in a disease-relevant context without preconceived notions of the target.[11][12]

  • Protocol:

    • Culture a relevant cell line (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages for inflammation) in 96- or 384-well plates.

    • Treat the cells with a range of concentrations of this compound.

    • After a suitable incubation period, fix and stain the cells with a panel of fluorescent dyes to visualize the nucleus (e.g., DAPI), cytoskeleton (e.g., phalloidin), and organelles of interest.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify changes in cellular features such as cell shape, size, texture, and the localization of specific proteins.

  • Data Interpretation: A distinct phenotypic signature can provide clues about the affected pathway. For instance, changes in nuclear morphology might suggest an effect on cell cycle or apoptosis.

2. Broad Target Class Profiling:

  • Rationale: To rapidly screen the compound against large panels of common drug targets to identify potential target families.

  • Protocols:

    • Kinome Profiling: Submit the compound to a kinome profiling service to assess its activity against a broad panel of human kinases.[13][14][15] This is typically done using radiometric or fluorescence-based assays.

    • GPCR Screening: Utilize a GPCR screening panel that employs methods like calcium flux assays or β-arrestin recruitment assays to detect agonist or antagonist activity.[16][17][18]

    • Nuclear Receptor Profiling: Screen the compound against a panel of nuclear receptors using ligand binding or reporter gene assays.[19][20][21]

  • Data Interpretation: A significant inhibition or activation of a particular target or family of targets (e.g., >50% inhibition at 10 µM) provides a strong lead for further investigation.

Phase 2: Direct Target Identification and Engagement

Once a potential target or target family is identified, the next step is to confirm direct binding and engagement in a cellular context.

cluster_1 Phase 2: Target ID & Engagement D Surface Plasmon Resonance (SPR) F Target Identification Confirmed D->F E Cellular Thermal Shift Assay (CETSA) E->F

Caption: Phase 2 Experimental Workflow.

1. Surface Plasmon Resonance (SPR):

  • Rationale: To quantify the binding affinity and kinetics of the compound to a purified putative target protein in a label-free, real-time manner.[22][23][24]

  • Protocol:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Data Interpretation: A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high binding affinity and strengthens the evidence for a direct interaction.

2. Cellular Thermal Shift Assay (CETSA):

  • Rationale: To confirm that the compound binds to its target within intact cells. Ligand binding typically stabilizes a protein, increasing its melting temperature.[1][25][26]

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate the soluble and aggregated protein fractions.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in a physiological context.

Phase 3: In Vitro Functional Validation

Confirmation of direct binding must be followed by demonstrating that this interaction leads to a functional consequence on the target's activity.

cluster_2 Phase 3: In Vitro Functional Validation G Biochemical/Enzymatic Assay H Determination of IC50/EC50 G->H

Caption: Phase 3 Experimental Workflow.

1. Biochemical/Enzymatic Assay:

  • Rationale: To measure the direct effect of the compound on the activity of the purified target protein (if it is an enzyme).

  • Protocol:

    • Set up a reaction containing the purified enzyme, its substrate, and any necessary co-factors.

    • Add a range of concentrations of this compound.

    • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).

  • Data Interpretation: Generate a dose-response curve and calculate the IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. A potent IC50 value that correlates with the binding affinity (KD) provides strong evidence for the proposed mechanism.

Phase 4: Cellular Pathway Analysis

The final phase connects the direct target interaction to the observed cellular phenotype by examining the downstream signaling events.

cluster_3 Phase 4: Cellular Pathway Analysis I Cell-Based Functional Assays (e.g., Reporter Gene, Cytokine Release) K Mechanism of Action Validated I->K J Western Blot for Pathway Markers J->K

Caption: Phase 4 Experimental Workflow.

1. Cell-Based Functional Assays:

  • Rationale: To measure the effect of the compound on a cellular process that is known to be regulated by the target.[27][28][29]

  • Protocol (Example: NF-κB Reporter Assay for Anti-inflammatory Activity):

    • Use a cell line that is stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

    • Measure the reporter gene activity (e.g., luminescence).

  • Data Interpretation: A dose-dependent inhibition of reporter gene activity would indicate that the compound is blocking the signaling pathway at or upstream of NF-κB activation.

2. Western Blot for Pathway Markers:

  • Rationale: To directly observe the effect of the compound on the activation state of key proteins within the target signaling pathway.

  • Protocol:

    • Treat cells with the compound and/or a stimulant as in the cell-based functional assay.

    • Prepare cell lysates and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-IκBα, total IκBα, p-p65, total p65 for the NF-κB pathway).

  • Data Interpretation: A reduction in the phosphorylation of key downstream proteins in the presence of the compound provides direct evidence of its inhibitory effect on the pathway.

cluster_4 Hypothetical Anti-Inflammatory MoA Compound This compound Target Putative Target Kinase (e.g., IKK) Compound->Target Inhibition IKB IκBα Target->IKB Phosphorylation NFKB NF-κB IKB->NFKB Release Nucleus Nucleus NFKB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines Cytokine Release Genes->Cytokines

Caption: Hypothetical Signaling Pathway.

Data Interpretation and Comparative Analysis

The data generated from these experiments should be systematically tabulated to allow for a clear comparison with the benchmark compounds.

Table 1: Target Binding and Functional Activity (Hypothetical Data)

CompoundTargetSPR (KD, µM)CETSA (ΔTm, °C)Enzymatic Assay (IC50, µM)
This compound IKKβ0.5+3.51.2
Zileuton 5-Lipoxygenase0.8+2.92.5
Control Compound IKKβ> 50No shift> 100

Table 2: Cellular Activity (Hypothetical Data)

CompoundNF-κB Reporter Assay (IC50, µM)TNF-α Release Assay (IC50, µM)
This compound 2.55.1
Zileuton > 50> 50
Control Compound > 100> 100

Conclusion

Validating the mechanism of action of a novel compound like this compound is a critical and complex undertaking. The multi-faceted approach outlined in this guide, which combines unbiased screening with rigorous target validation and pathway analysis, provides a clear and logical path to elucidating its molecular function. By systematically progressing through these experimental phases and comparing the results to well-characterized drugs, researchers can build a comprehensive and compelling case for a specific mechanism of action, thereby paving the way for its future development as a potential therapeutic agent. This self-validating system of experiments ensures that each step logically builds upon the last, providing the trustworthiness and scientific rigor required in drug discovery.

References

A Comparative Guide to the Synthesis of Benzo[b]thiophen-7-ylmethanol: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzo[b]thiophene derivatives hold a place of prominence due to their presence in a variety of biologically active molecules.[1][2] Benzo[b]thiophen-7-ylmethanol, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. This guide provides an in-depth, comparative analysis of two distinct and reproducible synthetic protocols for the preparation of this valuable building block, offering field-proven insights into their practical application for researchers, scientists, and drug development professionals.

The objective of this guide is to move beyond a mere recitation of procedural steps and delve into the causality behind experimental choices, thereby empowering fellow scientists to make informed decisions in their synthetic endeavors. Each protocol is presented as a self-validating system, with a focus on scientific integrity and logical flow.

Unveiling the Synthetic Pathways

Two primary and reliable strategies for the synthesis of this compound have been identified and are evaluated herein:

  • Protocol A: The Direct Reduction Approach. This method relies on the selective reduction of the commercially available Benzo[b]thiophene-7-carboxaldehyde. It represents a straightforward and atom-economical route to the desired alcohol.

  • Protocol B: The Grignard-Based Construction. This classic organometallic approach involves the formation of a Grignard reagent from 7-bromobenzo[b]thiophene, followed by its reaction with formaldehyde. This pathway offers a robust method for carbon-carbon bond formation and installation of the hydroxymethyl group.

The logical flow of this comparative analysis is depicted in the following diagram:

Synthesis_Comparison cluster_Protocols Synthetic Protocols cluster_Analysis Comparative Analysis cluster_Outcome Outcome Protocol_A Protocol A: Reduction of Benzo[b]thiophene-7-carboxaldehyde Comparison_Table Comparative Data Table Protocol_A->Comparison_Table Mechanism_A Mechanism: Hydride Reduction Protocol_A->Mechanism_A Protocol_B Protocol B: Grignard Reaction of 7-Bromobenzo[b]thiophene Protocol_B->Comparison_Table Mechanism_B Mechanism: Nucleophilic Addition Protocol_B->Mechanism_B Target_Molecule This compound Mechanism_A->Target_Molecule Mechanism_B->Target_Molecule

Caption: A logical diagram illustrating the two synthetic routes to this compound and their comparative analysis.

Comparative Data Summary

For a rapid and objective assessment, the key performance indicators of each protocol are summarized in the table below. This data is based on established chemical principles and analogous transformations reported in the literature.

ParameterProtocol A: ReductionProtocol B: Grignard Reaction
Starting Material Benzo[b]thiophene-7-carboxaldehyde7-Bromobenzo[b]thiophene
Key Reagents Sodium Borohydride (NaBH4), MethanolMagnesium (Mg), Formaldehyde (from paraformaldehyde), Diethyl Ether
Reaction Steps 12 (Grignard formation, then reaction with formaldehyde)
Reaction Conditions 0 °C to room temperature0 °C to reflux
Typical Yield High (>90%)Moderate to High (60-80%)
Key Advantages High yield, mild conditions, simple workupReadily available starting material, robust C-C bond formation
Potential Challenges Availability and cost of starting aldehydeStrict anhydrous conditions required, potential for Wurtz coupling side products

In-Depth Analysis and Experimental Protocols

Protocol A: Selective Reduction of Benzo[b]thiophene-7-carboxaldehyde

Expertise & Experience: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this particular conversion due to its mild nature and high chemoselectivity for aldehydes and ketones.[3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol, which simplifies the experimental setup and workup.[4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

Trustworthiness: This protocol is highly reliable due to the well-established and predictable reactivity of sodium borohydride. The reaction is typically clean, with minimal side product formation, leading to a straightforward purification process.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzo[b]thiophene-7-carboxaldehyde (1.0 eq.) in methanol (20 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.

  • Reduction: To the stirred solution, add sodium borohydride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol B: Grignard Reaction of 7-Bromobenzo[b]thiophene with Formaldehyde

Expertise & Experience: The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6] This protocol hinges on the initial formation of the 7-benzo[b]thienylmagnesium bromide, which then acts as a potent nucleophile. The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of water.[7] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of formaldehyde, which is typically generated in situ from the depolymerization of paraformaldehyde.[8][9][10] An acidic workup is then required to protonate the intermediate magnesium alkoxide to furnish the final primary alcohol.

Trustworthiness: While requiring more stringent experimental control than Protocol A, the Grignard reaction is a classic and dependable method. Potential side reactions, such as Wurtz coupling of the bromo-starting material, can be minimized by slow addition and controlled temperature.

Experimental Protocol:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.

  • Grignard Formation: Add a small volume of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, place a solution of 7-bromobenzo[b]thiophene (1.0 eq.) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and, if necessary, initiate the reaction with a crystal of iodine or gentle heating. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Reaction with Formaldehyde: In a separate flask, heat paraformaldehyde (2.0 eq.) to generate formaldehyde gas, which is then bubbled through the Grignard reagent solution at 0 °C. Alternatively, and more practically in a standard laboratory setting, cool the Grignard solution to 0 °C and add dry paraformaldehyde (2.0 eq.) portion-wise. Allow the mixture to warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The general experimental workflow for a multi-step synthesis, such as the Grignard protocol, can be visualized as follows:

Experimental_Workflow Start Start: Assemble Anhydrous Apparatus Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Reaction Reaction with Electrophile (e.g., Formaldehyde) Grignard_Formation->Reaction Quench Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized workflow for a multi-step organic synthesis, applicable to the Grignard protocol.

Conclusion

Both protocols presented offer viable and reproducible pathways to this compound. The choice between them will largely depend on the specific circumstances of the researcher.

  • Protocol A (Reduction) is ideal for its simplicity, high yield, and mild reaction conditions, making it an excellent choice if the starting aldehyde is readily available and cost-effective.

  • Protocol B (Grignard Reaction) provides a robust alternative, particularly if 7-bromobenzo[b]thiophene is more accessible than the corresponding aldehyde. While it requires more rigorous technique, it is a foundational synthetic method that offers great versatility.

By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the synthesis of this compound, a key step in the development of novel and impactful chemical entities.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Benzo[b]thiophen-7-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Synthesis of Known Risks

Benzo[b]thiophen-7-ylmethanol's structure incorporates the benzothiophene scaffold, a sulfur-containing heterocyclic compound.[1] Thiophene and its derivatives are recognized as hazardous materials.[3][4] The parent compound, benzo[b]thiophene, is classified as harmful if swallowed and may cause skin and eye irritation.[5][6] It is also considered toxic to aquatic life with long-lasting effects.[5] The presence of the methanol group suggests potential flammability and toxicity associated with alcohols. Therefore, a cautious approach is mandated, treating the compound as potentially harmful via ingestion, skin contact, and inhalation, as well as a potential irritant and environmental hazard.

Table 1: Hazard Profile Extrapolated from Structurally Related Compounds

Hazard CategoryPotential Risks Associated with this compoundSource Analogs
Acute Toxicity (Oral) Harmful if swallowed.[5]Benzo[b]thiophene, Dibenzothiophene[5]
Skin Corrosion/Irritation May cause skin irritation.[4][6]2-(Chloromethyl)thiophene, 5-Hydroxy-2-(thiophen-3-YL)pyridine[3][4]
Eye Damage/Irritation May cause serious eye irritation.[3][4]2-(Chloromethyl)thiophene, 5-Hydroxy-2-(thiophen-3-YL)pyridine[3][4]
Flammability May be combustible at high temperatures. Vapors may form explosive mixtures with air.[7]Thiophene[7][8]
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.[5][7]Thiophene, Dibenzothiophene[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following protocol is designed to minimize exposure through all potential routes.

Step-by-Step PPE Protocol:

  • Primary Barrier: Engineering Controls

    • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks. The fume hood's ventilation should be explosion-proof.

  • Body Protection: The Laboratory Coat

    • A clean, buttoned, knee-length laboratory coat made of a non-flammable material should be worn at all times in the laboratory.[9] This protects against accidental splashes and contact with contaminated surfaces.

  • Eye and Face Protection: Essential Safeguards

    • Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[3][10] For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Selecting the Right Gloves

    • Given the aromatic and alcoholic nature of the compound, nitrile gloves are a suitable choice as they offer good resistance to a variety of organic solvents, acids, and bases.[9][10][11] For extended operations, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Table 2: Glove Selection Guide for Handling this compound

Glove MaterialProtection AgainstNot Recommended For
Nitrile Alcohols, most acids and bases, oils, some organic solvents.[10][11]Strong oxidizing agents, certain aromatic solvents.[11]
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[11]Aromatic and halogenated hydrocarbons.
Butyl Rubber Ketones, esters, highly corrosive acids, strong bases, alcohols.[11]Aliphatic and aromatic hydrocarbons, halogenated solvents.[11]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling this compound AssessHazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Potential Inhalation Hazard - Flammable Potential Start->AssessHazards FumeHood Work in Chemical Fume Hood AssessHazards->FumeHood Inhalation/Flammability LabCoat Wear Lab Coat AssessHazards->LabCoat Skin Contact Goggles Wear Chemical Goggles (+ Face Shield for splash risk) AssessHazards->Goggles Eye Contact Gloves Wear Nitrile Gloves (Double-glove for extended use) AssessHazards->Gloves Skin Contact InspectPPE Inspect PPE for Integrity FumeHood->InspectPPE LabCoat->InspectPPE Goggles->InspectPPE Gloves->InspectPPE Proceed Proceed with Work InspectPPE->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond personal protective equipment. A meticulous operational plan ensures safety at every stage of the experimental workflow.

Handling and Storage:

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][12] The container should be tightly closed.[12]

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use non-sparking tools to prevent ignition.[3]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Spill Management:

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3][12] Do not use combustible materials like paper towels.[3]

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound, contaminated spatulas, and weighing boats in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[4]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[4]

Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[3]

  • Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from heat and ignition sources.[3]

Final Disposal:

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4] All disposal activities must comply with local, state, and federal regulations.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.